4-Cyano-2'-nitrodiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-nitrophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15(16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUDBRIMDISCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474414 | |
| Record name | 4-Cyano-2'-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75898-34-9 | |
| Record name | 4-Cyano-2'-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-2'-nitrodiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties and Applications of 4-Cyano-2'-nitrodiphenyl for Advanced Research
Executive Summary: This document provides a comprehensive technical overview of 4-Cyano-2'-nitrodiphenyl, a specialized organic building block with significant potential in medicinal chemistry and materials science. We delve into its core physicochemical properties, outline robust protocols for its synthesis and characterization, and explore its chemical reactivity. A key focus is placed on its application as a scaffold for developing advanced pharmaceutical agents, particularly hypoxia-activated prodrugs for targeted cancer therapy. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and electronic features of this versatile biphenyl derivative.
Introduction & Molecular Overview
This compound, also known as 2'-Nitrobiphenyl-4-carbonitrile, is a bifunctional aromatic compound built upon the biphenyl scaffold.[1] The biphenyl structure is a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs. The specific substitution pattern of this compound—a cyano group (-C≡N) and a nitro group (-NO₂) on opposing phenyl rings—imparts distinct electronic properties and provides two orthogonal reactive handles for chemical modification.
The cyano group is a potent electron-withdrawing group and a versatile synthetic precursor, capable of transformation into amines, carboxylic acids, or amides. The nitro group is also strongly electron-withdrawing and, critically, can be selectively reduced under specific biological conditions, a property exploited in modern drug design.[2][3] These features make it a valuable intermediate for creating complex molecular architectures with tailored biological activities.[4]
| Identifier | Value |
| IUPAC Name | 4-(2-nitrophenyl)benzonitrile[5] |
| Synonyms | 4-Cyano-2'-nitrobiphenyl, 2'-Nitrobiphenyl-4-carbonitrile[1] |
| CAS Number | 75898-34-9[1] |
| Molecular Formula | C₁₃H₈N₂O₂[1][5] |
| Molecular Weight | 224.22 g/mol [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)[O-][5] |
| InChIKey | LZUDBRIMDISCJM-UHFFFAOYSA-N[5] |
Physicochemical & Spectral Properties
The physical properties of this compound are dictated by its rigid, aromatic structure and polar functional groups. These characteristics influence its solubility, melting point, and chromatographic behavior.
| Property | Value / Description | Source(s) |
| Melting Point | 148 °C | [1] |
| Appearance | Typically a yellow or brown crystalline powder. | [6][7] |
| Solubility | Slightly soluble in Tetrahydrofuran (THF). Generally insoluble in water but soluble in common organic solvents. | [1][7] |
| Predicted XlogP | 3.4 | [5] |
Spectral Data Interpretation
While specific spectra are proprietary, a standard characterization of this compound would yield the following predictable results, which are crucial for confirming its identity and purity post-synthesis.
-
¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm). The protons on the nitro-substituted ring would be significantly deshielded (shifted downfield) due to the strong anisotropic and electron-withdrawing effects of the -NO₂ group.
-
¹³C NMR: The spectrum would display 13 distinct aromatic carbon signals, including two quaternary carbons to which the cyano and nitro groups are attached. The carbon of the cyano group (-C≡N) would appear around 110-120 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational stretches would confirm the presence of the functional groups: a sharp peak around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch, and two strong peaks around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric) for the nitro (N-O) stretches.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]+ corresponding to the exact mass of C₁₃H₈N₂O₂ (Monoisotopic Mass: 224.05858 Da).[5] Predicted adducts like [M+H]⁺ and [M+Na]⁺ would also be observed.[5]
Caption: Key structural features of this compound.
Synthesis and Characterization
Retrosynthetic Analysis & Proposed Synthesis
From a synthetic standpoint, the most logical and field-proven approach to constructing the biphenyl core is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers high yields, excellent functional group tolerance, and mild reaction conditions. The retrosynthetic analysis disconnects the bond between the two phenyl rings, leading to two commercially available or easily accessible starting materials: a boronic acid (or ester) derivative and an aryl halide.
Caption: Retrosynthetic analysis via Suzuki coupling.
Detailed Experimental Protocol: Suzuki Coupling
This protocol is a self-validating system, incorporating standard procedures for setup, monitoring, and purification to ensure reproducibility and high purity of the final product.
Objective: To synthesize this compound from 4-cyanophenylboronic acid and 1-bromo-2-nitrobenzene.
Materials:
-
4-Cyanophenylboronic acid (1.0 eq)
-
1-Bromo-2-nitrobenzene (1.05 eq)
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) (0.02 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Argon or Nitrogen gas supply
-
Standard reflux glassware, magnetic stirrer, heating mantle
Procedure:
-
Inert Atmosphere Setup: Assemble a round-bottom flask with a reflux condenser under a gentle flow of argon or nitrogen. It is critical to exclude oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: To the flask, add 4-cyanophenylboronic acid, 1-bromo-2-nitrobenzene, potassium carbonate, and Pd(PPh₃)₄.
-
Solvent Degassing: Add the toluene/water solvent mixture. The solvent should be degassed beforehand by bubbling argon through it for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), sampling the reaction mixture every 1-2 hours. A typical mobile phase would be ethyl acetate/hexanes. The disappearance of the starting materials indicates reaction completion (usually 6-12 hours).
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Shake and separate the layers. The organic layer contains the product.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield pure this compound.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized product is paramount. A logical, multi-step workflow ensures the material meets the standards required for subsequent research.
Caption: Post-synthesis analytical workflow.
Chemical Reactivity & Derivatization Potential
The synthetic utility of this compound lies in the selective reactivity of its functional groups.
-
Reduction of the Nitro Group: This is arguably the most significant reaction for drug development. The nitro group can be cleanly reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amine, fundamentally altering the molecule's electronic properties and providing a key site for further functionalization (e.g., amide bond formation, sulfonylation).
-
Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH) or an amide (-CONH₂). This allows for the introduction of a key hydrogen bond donor/acceptor group, often crucial for binding to biological targets.
Applications in Drug Discovery & Materials Science
Scaffold for Hypoxia-Activated Prodrugs (HAPs)
Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[3] This unique microenvironment can be exploited for targeted drug delivery. Nitroaromatic compounds like this compound are excellent candidates for HAPs.[2][3]
Mechanism of Action:
-
Selective Activation: In hypoxic tissues, endogenous nitroreductase enzymes are overexpressed.
-
Bioreduction: These enzymes reduce the nitro group (-NO₂) to a highly reactive hydroxylamine (-NHOH) or nitroso (-NO) intermediate.
-
Cytotoxicity: These reduced species are potent cytotoxins that can damage DNA and other cellular macromolecules, leading to selective killing of cancer cells in the hypoxic zone while sparing healthy, oxygen-rich tissues.[3]
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An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 4-Cyano-2'-nitrodiphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Cyano-2'-nitrodiphenyl (also known as 4-(2-nitrophenyl)benzonitrile or 2'-Nitrobiphenyl-4-carbonitrile), a molecule of interest in organic synthesis and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.
Core Molecular Identity and Structural Elucidation
This compound is a biphenyl derivative characterized by a cyano group at the 4-position of one phenyl ring and a nitro group at the 2'-position of the other. This specific arrangement of functional groups dictates its chemical reactivity and potential biological activity.
Chemical Formula and Molecular Weight
The molecular formula for this compound is C₁₃H₈N₂O₂ [1]. This corresponds to a molecular weight of 224.22 g/mol [1].
Structural Representation and Identifiers
The structural formula and key identifiers are crucial for unambiguous identification in research and databases.
-
2D Structure:
Caption: 2D structure of this compound.
-
Key Identifiers: A compilation of essential identifiers for this compound is provided in the table below.
| Identifier | Value | Source |
| IUPAC Name | 4-(2-nitrophenyl)benzonitrile | PubChem[2] |
| CAS Number | 75898-34-9 | LabSolu[1] |
| Molecular Formula | C₁₃H₈N₂O₂ | LabSolu[1] |
| Molecular Weight | 224.22 g/mol | LabSolu[1] |
| SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)[O-] | PubChem[2] |
| InChI | InChI=1S/C13H8N2O2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15(16)17/h1-8H | PubChem[2] |
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a molecule are fundamental to its characterization, purification, and structural confirmation.
Physical Properties
| Property | Value | Source |
| Melting Point | 148 °C | LabSolu[3] |
| Solubility | Slightly soluble in Tetrahydrofuran | LabSolu[3] |
Spectroscopic Data (Predicted and Experimental Insights)
While a comprehensive, publicly available experimental dataset for this compound is limited, we can infer its expected spectroscopic characteristics based on the known behavior of its constituent functional groups and data from structurally related compounds.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the nitrophenyl ring will be influenced by the electron-withdrawing nitro group, likely shifting them downfield. The protons on the cyanophenyl ring will also exhibit distinct splitting patterns. Due to the ortho-substitution of the nitro group, steric hindrance may lead to restricted rotation around the biphenyl bond, potentially resulting in more complex and well-resolved signals for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display 13 distinct signals for each of the unique carbon atoms in the molecule, assuming no accidental equivalence. Key expected chemical shifts include:
-
The carbon of the cyano group (C≡N) is anticipated to appear in the range of δ 110-120 ppm [1][4].
-
The ipso-carbon attached to the nitro group will be significantly deshielded.
-
The quaternary carbon of the cyano-substituted ring will also have a characteristic downfield shift.
-
The remaining aromatic carbons will resonate in the typical range of δ 120-150 ppm [4].
-
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key vibrational frequencies to expect are:
-
C≡N Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹ is characteristic of the nitrile group[5].
-
N-O Stretch (Nitro Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ .
-
C=C Stretch (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
2.2.3. Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 224. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da). The fragmentation of the biphenyl linkage and the cyano group would also contribute to the overall fragmentation pattern. Predicted mass spectrometry data suggests a prominent [M+H]⁺ peak at m/z 225.06586[2].
Synthesis and Reactivity
The synthesis of unsymmetrical biphenyls like this compound is a common challenge in organic synthesis. Several cross-coupling strategies can be employed.
Proposed Synthetic Pathways
The most viable synthetic routes involve palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, or the classical Ullmann reaction.
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- 3. Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. application.wiley-vch.de [application.wiley-vch.de]
solubility of 4-Cyano-2'-nitrodiphenyl in common organic solvents
An In-depth Technical Guide Solubility Profile of 4-Cyano-2'-nitrodiphenyl for Pharmaceutical and Research Applications
Abstract
This compound is a biphenyl derivative incorporating both a cyano and a nitro functional group, making it a compound of interest in medicinal chemistry and materials science. Understanding its solubility in common organic solvents is a critical prerequisite for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and a predicted solubility profile based on its molecular structure. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of this compound's solution behavior.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone physical property that dictates its journey from the laboratory to potential application. Solubility impacts every stage of development, including:
-
Reaction Kinetics: For synthesis, reactants must be in the same phase, making solvent selection crucial for reaction efficiency and yield.
-
Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.
-
Formulation: The bioavailability of a drug is often limited by its dissolution rate. Choosing an appropriate solvent or co-solvent system is essential for creating effective drug delivery systems.[1]
-
Screening and Assays: In-vitro and in-vivo testing requires the compound to be dissolved, often in solvents like Dimethyl Sulfoxide (DMSO), to be compatible with biological media.
This compound (C₁₃H₈N₂O₂) possesses a rigid biphenyl core, which is largely nonpolar, functionalized with two highly polar groups: a nitrile (-C≡N) and a nitro group (-NO₂). This amphiphilic nature suggests a complex solubility profile, which this guide aims to elucidate.
Theoretical Framework: Predicting Solubility
The adage "like dissolves like" is the fundamental principle of solubility.[2][3] It posits that substances with similar intermolecular forces are more likely to be miscible. The solubility of this compound is governed by the interplay of these forces, which are dictated by its molecular structure.
Molecular Structure Analysis:
-
Nonpolar Component: The biphenyl backbone is composed of aromatic rings, making it hydrophobic and prone to van der Waals forces (specifically, London dispersion forces). This part of the molecule will favor interactions with nonpolar solvents.
-
Polar Components:
-
The **nitro group (-NO₂) is a strong electron-withdrawing group with a significant dipole moment. It can act as a hydrogen bond acceptor.
-
The cyano group (-C≡N) is also highly polar and a hydrogen bond acceptor.
-
-
Overall Polarity: The molecule is asymmetric, resulting in a net molecular dipole. This structural polarity suggests that polar solvents will be more effective at solvating it than nonpolar solvents. However, the large, nonpolar surface area of the biphenyl rings will limit its solubility in highly polar solvents like water.
Therefore, we can predict that this compound will exhibit its highest solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) which have large dipole moments and can effectively solvate the polar functional groups without the competing hydrogen-bonding network present in protic solvents. Its solubility is expected to be moderate in polar protic solvents (e.g., Ethanol, Methanol) and low in nonpolar solvents (e.g., Hexane, Toluene).
The temperature is another critical factor; for most solids, solubility increases with temperature as the additional thermal energy helps overcome the lattice energy of the solid and disrupts intermolecular forces in the solvent.[4][5]
Experimental Determination of Equilibrium Solubility
To quantitatively assess the solubility of this compound, the isothermal equilibrium shake-flask method is a reliable and widely used technique.[2] This protocol describes a standardized procedure for this determination.
Materials and Equipment
-
This compound (>98% purity)[6]
-
Analytical balance (± 0.1 mg)
-
Selection of analytical grade organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Tetrahydrofuran, Methanol, Ethanol, DMSO, DMF)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Safety Precautions
-
This compound is classified as harmful (GHS07 pictogram). Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[6]
-
Always handle the compound in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for each solvent before use and handle them accordingly.
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol
-
Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile or DMF). Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a standard curve of response versus concentration.
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. An excess is visually confirmed by the presence of undissolved solid at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the standard curve. Analyze the diluted sample using the calibrated HPLC or UV-Vis method.
-
Calculation: Use the standard curve to determine the concentration of the diluted sample. Back-calculate the concentration in the original, undiluted sample, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Predicted Solubility Profile
While experimental data is the gold standard, a predicted profile can guide solvent selection. Based on the theoretical principles discussed, the following table summarizes the expected relative at room temperature.
| Solvent Class | Solvent Name | Polarity Index | Predicted Relative Solubility | Rationale |
| Nonpolar | n-Hexane | 0.1 | Very Low | Dominated by weak van der Waals forces; poor interaction with the polar functional groups. |
| Toluene | 2.4 | Low | Aromatic π-π stacking can interact with the biphenyl rings, but insufficient polarity for -CN and -NO₂. | |
| Polar Aprotic | Dichloromethane | 3.1 | Moderate | Moderate dipole moment can solvate the polar groups. |
| Tetrahydrofuran (THF) | 4.0 | Low to Moderate | Known to be "slightly soluble".[6] Ethereal oxygen is a weak H-bond acceptor. | |
| Acetone | 5.1 | High | Strong dipole moment and ability to accept hydrogen bonds effectively solvates the polar functional groups.[7] | |
| Dimethylformamide (DMF) | 6.4 | Very High | Highly polar, excellent for solvating compounds with strong dipoles. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Highly polar, strong H-bond acceptor, widely used for dissolving difficult compounds for screening. | |
| Polar Protic | Ethanol | 4.3 | Moderate | Can act as both H-bond donor and acceptor, but the solvent's H-bond network is disrupted by the nonpolar core.[7] |
| Methanol | 5.1 | Moderate | More polar than ethanol, but similar limitations due to its H-bonding network.[7] | |
| Water | 10.2 | Insoluble | The large nonpolar biphenyl structure dominates, leading to hydrophobic exclusion. |
Discussion and Mechanistic Insights
The predicted solubility trend—Polar Aprotic > Polar Protic > Nonpolar —is a direct consequence of the compound's structure.
Caption: Solute-Solvent Interaction Logic.
The high solubility in solvents like DMSO and DMF is attributed to strong dipole-dipole interactions between the solvent and the nitro and cyano groups. The lack of a strong hydrogen-bonding network in these aprotic solvents means that less energy is required to create a cavity for the solute molecule.
In polar protic solvents like ethanol, while hydrogen bonding is possible with the solute's polar groups, the energy cost of disrupting the solvent's existing hydrogen-bond network to accommodate the large, nonpolar biphenyl core reduces overall solubility. Finally, the inability of nonpolar solvents to effectively solvate the highly polar functional groups results in very low solubility, as the solute-solute interactions are much stronger than any potential solute-solvent interactions.
Conclusion and Applications
This guide establishes a robust framework for understanding and determining the solubility of this compound. The molecule is predicted to be most soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in nonpolar media. This profile is critical for practical applications, from selecting appropriate reaction solvents for synthesis to choosing a vehicle for pharmacological studies. For high-throughput screening, DMSO is recommended as the primary solvent. For purification by recrystallization, a mixed-solvent system, such as Toluene/Ethanol or Dichloromethane/Hexane, could be explored to achieve the desired solubility gradient with temperature. The provided experimental protocol offers a reliable method for obtaining precise quantitative data to validate these predictions and support further research and development.
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Foreword: The Architectural Elegance of Carbon-Carbon Bonds
An In-depth Technical Guide to the Synthesis of 4-Cyano-2'-nitrodiphenyl via Suzuki-Miyaura Coupling
In the landscape of modern organic synthesis, the ability to forge carbon-carbon bonds with precision and efficiency is paramount. Among the myriad of tools at our disposal, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its versatility, functional group tolerance, and relatively mild conditions.[1][2] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[3]
This guide provides a comprehensive, field-proven perspective on the synthesis of this compound, a valuable biaryl building block in medicinal chemistry and materials science.[4] We will dissect the reaction not merely as a sequence of steps but as a logical system, exploring the causality behind each choice of reagent and condition. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for successfully implementing and troubleshooting this powerful transformation.
The Suzuki-Miyaura Catalytic Engine: A Mechanistic Deep Dive
Understanding the "why" behind a protocol begins with the reaction mechanism. The Suzuki-Miyaura coupling is a complex, elegant dance of oxidation states and ligand exchanges centered around a palladium catalyst.[3] The reaction follows a well-established catalytic cycle, which is the cornerstone of its reliability.[5][6]
The three fundamental pillars of the cycle are:
-
Oxidative Addition : The cycle initiates with a catalytically active Pd(0) species, which inserts itself into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzonitrile). This step oxidizes the palladium center from Pd(0) to Pd(II), forming a new organopalladium complex.[1][5] This is often the rate-determining step of the entire process.[1]
-
Transmetalation : This is the crucial step where the organic moiety from the organoboron reagent (e.g., (2-nitrophenyl)boronic acid) is transferred to the Pd(II) complex. This process requires activation by a base, which forms a boronate species (R'-B(OR)3⁻).[7] This activation enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium center and displacing the halide.[1][7]
-
Reductive Elimination : In the final step, the two organic partners—the cyano-substituted ring and the nitro-substituted ring—couple to form the desired biaryl product, this compound. This bond formation is "reductive" because the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[5][6]
A Validated Protocol for the Synthesis of this compound
The following protocol is a robust, self-validating system designed for high yield and purity. The causality for each component and step is explained to provide a deeper understanding beyond simple instruction.
Reagents and Rationale
| Component | Example | Role & Justification |
| Aryl Halide | 4-Bromobenzonitrile | The electrophilic partner. Bromides offer a good balance of reactivity and stability. Iodides are more reactive but costlier. Chlorides are economical but often require more specialized, highly active catalyst systems.[8][9] |
| Organoboron Reagent | (2-Nitrophenyl)boronic acid | The nucleophilic partner. Boronic acids are stable, commercially available, and have low toxicity compared to other organometallic reagents like organostannanes.[1] |
| Palladium Precatalyst | Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ | A reliable, air-stable Pd(0) precatalyst that readily enters the catalytic cycle. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used, which is reduced in situ to the active Pd(0) species.[5][10] |
| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid for transmetalation. K₂CO₃ is a moderately strong base, effective in many solvent systems and less aggressive than alternatives like K₃PO₄, which can be beneficial for sensitive functional groups.[5][7] |
| Solvent System | 1,4-Dioxane / Water (e.g., 4:1 v/v) | Dioxane is an excellent solvent for the organic reagents and the palladium complex. The presence of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[5] |
| Atmosphere | Argon or Nitrogen | An inert atmosphere is critical . The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle. |
Step-by-Step Experimental Workflow
This workflow outlines the critical manipulations required for a successful synthesis.
Detailed Procedure:
-
System Preparation: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is thoroughly flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of Argon or Nitrogen. This removes adsorbed water, which can interfere with the reaction.
-
Reagent Charging: To the flask, add (2-nitrophenyl)boronic acid (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), and potassium carbonate (2.0 equivalents). Finally, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 equivalents). Scientist's Note: Adding the catalyst last minimizes its exposure before the reaction begins.
-
Solvent Addition: Via cannula or syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio. Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) is a critical, non-negotiable step to remove dissolved oxygen.
-
Reaction: The reaction mixture is heated to 80–100 °C in an oil bath and stirred vigorously. The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent (4-bromobenzonitrile) is consumed. Reaction times can vary from a few hours to 24 hours.[5]
-
Aqueous Work-up: After completion, the mixture is cooled to room temperature. Water is added to dissolve the inorganic salts, and the aqueous mixture is transferred to a separatory funnel. The product is extracted into an organic solvent like ethyl acetate (EtOAc) (3x volumes).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel to afford the pure this compound.
Quantitative Data and Optimization Insights
The Suzuki coupling is highly tunable. The choice of catalyst, ligand, base, and solvent can dramatically affect reaction time and yield, especially with challenging substrates. The table below summarizes typical conditions and highlights the versatility of the reaction.
| Aryl Halide Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 1 | ~95% | [5] |
| Aryl Chloride | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | RT | 12 | ~90% | [9] |
| Aryl Iodide | Pd(PPh₃)₄ (5.5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | ~85-95% | [5] |
| Heteroaryl Bromide | Mag-IL-Pd (0.1) | - | K₂CO₃ | Water | 80 | 6-8 | >90% | [11] |
Field Insights:
-
For Unreactive Substrates: Aryl chlorides, particularly electron-rich ones, are notoriously difficult to couple. Success often hinges on using highly active catalyst systems employing bulky, electron-rich phosphine ligands like SPhos, RuPhos, or tri-tert-butylphosphine (P(t-Bu)₃).[8][9][12] These ligands promote the oxidative addition step and stabilize the active catalytic species.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by water or base, replacing it with a hydrogen atom. Using a less nucleophilic base (e.g., KF instead of K₃PO₄) or anhydrous conditions can sometimes mitigate this issue.[3][7]
Troubleshooting Common Pitfalls
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Impure reagents or solvents.3. Insufficient base. | 1. Ensure rigorous inert atmosphere and use degassed solvents.2. Use high-purity, dry reagents.3. Increase base equivalents or switch to a stronger base (e.g., K₃PO₄). |
| Significant Homocoupling | Formation of Ar¹-Ar¹ and/or Ar²-Ar². Often caused by the presence of oxygen or side reactions of the organoboron reagent. | Improve degassing procedures. Lowering the reaction temperature may also help. |
| Reaction Stalls | Catalyst deactivation or precipitation. | Consider a more robust ligand to stabilize the palladium complex. Ensure adequate stirring to maintain a homogenous mixture. |
Conclusion: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura cross-coupling is a testament to the power of catalytic science. Its application to the synthesis of this compound demonstrates a reliable and adaptable method for constructing complex molecular architectures from readily available starting materials. By understanding the underlying mechanism and the critical role of each component, researchers can move beyond rote execution to intelligently design, optimize, and troubleshoot this indispensable reaction, accelerating discovery in both pharmaceutical and materials science domains.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
-
ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]
-
Journal of the Indian Chemical Society. Organoborane coupling reactions (Suzuki coupling). [Link]
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An In-Depth Technical Guide to the Ullmann Reaction for the Preparation of 4-Cyano-2'-nitrodiphenyl
Abstract
The Ullmann reaction, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, remains a vital tool in the synthesis of complex organic molecules for the pharmaceutical and materials science industries.[1] Initially plagued by harsh reaction conditions requiring high temperatures and stoichiometric copper, the advent of modern ligand-accelerated protocols has revitalized its application, allowing for milder conditions and broader substrate scope.[2][3] This guide provides a comprehensive technical overview of the Ullmann cross-coupling reaction for the synthesis of the asymmetric biaryl, 4-Cyano-2'-nitrodiphenyl. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its success, provide a detailed experimental protocol, and address common troubleshooting scenarios. This document is intended for researchers, chemists, and process development professionals seeking to leverage this powerful transformation.
Introduction: The Enduring Relevance of the Ullmann Reaction
First reported by Fritz Ullmann in 1901, the Ullmann reaction traditionally describes the copper-promoted coupling of two aryl halides to form a biaryl.[1][4] These "classic" conditions, often employing copper or copper-bronze alloy at temperatures exceeding 200°C, were particularly effective for electron-deficient aryl halides.[1][3] The target molecule of this guide, this compound, is an ideal candidate for this class of reaction, as its synthesis involves the coupling of two electron-deficient aromatic rings.
The primary challenge in synthesizing an unsymmetrical biaryl like this compound via the Ullmann condensation is controlling selectivity. The reaction of two different aryl halides (Ar-X and Ar'-X) can lead to a statistical mixture of three products: the two symmetrical homo-coupled biaryls (Ar-Ar and Ar'-Ar') and the desired unsymmetrical cross-coupled product (Ar-Ar').
Modern advancements have largely overcome these limitations. The introduction of catalytic amounts of copper salts in combination with rationally designed ligands has been transformative. These ligands, which include bidentate systems like amino acids, diamines, and phenanthrolines, stabilize the copper intermediates, increase solubility, and facilitate the key steps of the catalytic cycle at significantly lower temperatures (typically 80-140°C).[1][5] This evolution has rendered the Ullmann reaction a more versatile and indispensable method for constructing complex molecular architectures.[2]
The Catalytic Cycle: A Mechanistic Perspective
While the precise mechanism of the Ullmann reaction has been the subject of extensive study and some debate, a generally accepted catalytic cycle for the cross-coupling of two distinct aryl halides (Ar-X and Ar'-X') is illustrated below. The cycle is believed to proceed through Cu(I) and Cu(III) intermediates.[6]
The key stages are:
-
Ligand Association: The active Cu(I) catalyst, typically generated in situ from a precursor like CuI, associates with a ligand (L) to form a more reactive, soluble complex.
-
First Oxidative Addition: The more reactive aryl halide (often the one with the most electron-withdrawing groups or a more labile halogen like iodine) undergoes oxidative addition to the Cu(I) center, forming an Ar-Cu(III)-X intermediate.
-
Second Oxidative Addition or Metathesis: The second aryl halide molecule is incorporated. This can be envisioned as a second oxidative addition or a metathesis step with the initial organocopper intermediate.
-
Reductive Elimination: The crucial C-C bond is formed through reductive elimination from the Cu(III) center, releasing the desired biaryl product (Ar-Ar').
-
Catalyst Regeneration: The Cu(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Core Synthesis Strategy for this compound
The synthesis of this compound involves the cross-coupling of a 4-halobenzonitrile with a 1-halo-2-nitrobenzene. The choice of starting materials and reaction conditions is critical for maximizing the yield of the desired cross-coupled product while minimizing the formation of symmetrical byproducts (4,4'-dicyanobiphenyl and 2,2'-dinitrobiphenyl).
Reactant Selection: A Causality-Driven Approach
| Parameter | Recommended Choice | Rationale & Justification |
| Aryl Halide 1 | 4-Iodobenzonitrile | Aryl iodides are typically more reactive than bromides or chlorides in Ullmann couplings due to the lower C-I bond dissociation energy, facilitating the initial oxidative addition step. |
| Aryl Halide 2 | 1-Iodo-2-nitrobenzene | The strong electron-withdrawing nature of the ortho-nitro group activates the C-I bond towards oxidative addition, making it a highly suitable substrate for classical and modern Ullmann conditions.[1][3] |
| Stoichiometry | 1.0 eq. 1-Iodo-2-nitrobenzene 1.2 eq. 4-Iodobenzonitrile | Using a slight excess of one coupling partner can help drive the reaction towards the cross-coupled product.[7] In this case, the slightly less expensive and more stable 4-iodobenzonitrile is used in excess. |
Optimizing the Catalytic System and Reaction Conditions
The selection of the catalyst, ligand, base, and solvent defines the reaction environment and is paramount for achieving high efficiency and selectivity.
| Parameter | Recommended Choice | Rationale & Justification |
| Copper Source | Copper(I) Iodide (CuI) | Cu(I) salts are widely considered to be the active catalytic species or direct precursors to it, bypassing the need for an in-situ reduction of Cu(0) or Cu(II) sources.[7][8] |
| Catalyst Loading | 5-10 mol% | Modern ligand-accelerated systems allow for significantly lower, truly catalytic amounts of copper compared to the stoichiometric quantities used in classical Ullmann reactions.[3] |
| Ligand | 1,10-Phenanthroline | This classic bidentate N,N-ligand is well-documented to accelerate Ullmann couplings by stabilizing the copper center and promoting solubility and reactivity. It is a cost-effective and robust choice for this type of transformation.[6] |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | An inorganic base is required, though its precise role is debated. It may act as a halide scavenger or facilitate catalyst turnover. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[9] |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | High-boiling point, polar aprotic solvents are essential for solubilizing the reactants and catalyst system components and for reaching the necessary reaction temperatures.[10] |
| Temperature | 120 - 140 °C | This temperature range is significantly milder than classical conditions (>200°C) and is enabled by the use of a ligand. It provides sufficient thermal energy to overcome activation barriers without causing significant substrate or product decomposition.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | While many modern Ullmann reactions are more robust than their predecessors, conducting the reaction under an inert atmosphere is best practice to prevent oxidation of the Cu(I) catalyst, which would render it inactive. |
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established principles of the Ullmann reaction. Researchers should conduct their own risk assessment and optimization studies.
Materials:
-
1-Iodo-2-nitrobenzene (1.0 eq.)
-
4-Iodobenzonitrile (1.2 eq.)
-
Copper(I) Iodide (CuI, 0.10 eq.)
-
1,10-Phenanthroline (0.10 eq.)
-
Potassium Carbonate (K₂CO₃, 2.0 eq., finely powdered and dried)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Sodium Sulfate (Na₂SO₄)
-
Celite®
-
Silica Gel for chromatography
Procedure:
-
Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Copper(I) Iodide (0.10 eq.), 1,10-phenanthroline (0.10 eq.), and finely powdered, anhydrous potassium carbonate (2.0 eq.).
-
Inerting: Seal the flask with a septum and connect it to a nitrogen or argon manifold. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add 1-iodo-2-nitrobenzene (1.0 eq.) and 4-iodobenzonitrile (1.2 eq.) to the flask.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Immerse the flask in a preheated oil bath at 130°C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or LC-MS, checking for the consumption of the limiting starting material (1-iodo-2-nitrobenzene). The reaction is typically complete within 12-24 hours.
-
Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Initial Workup: Dilute the reaction mixture with ethyl acetate and pour it into a separatory funnel containing deionized water.
-
Filtration: The mixture may contain fine, insoluble copper salts. Filter the entire biphasic mixture through a pad of Celite® to remove these solids, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate back to the separatory funnel. Separate the layers and wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to isolate the pure this compound.
Troubleshooting and Field Insights
| Problem Observed | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | Inactive Catalyst: Cu(I) source may have oxidized to Cu(II).Poor Reagent Quality: Presence of moisture or other impurities. | Use a fresh bottle of CuI or one stored properly under inert gas. Ensure all reagents are anhydrous and solvents are of high purity. |
| Formation of Homo-coupled Byproducts | Suboptimal Ligand/Reactant Ratio: The catalytic system is not sufficiently promoting the cross-coupling pathway.Similar Reactivity: The electronic properties of the two aryl halides are too similar. | Screen alternative ligands (e.g., N,N'-dimethylethylenediamine, L-proline). Adjust the stoichiometric ratio of the aryl halides (e.g., increase the excess of one component to 1.5 or 2.0 eq.). |
| Significant Denitration or Decyanation | Excessively High Temperature: Thermal decomposition of the starting materials or product.Presence of Nucleophilic Impurities: Water or other nucleophiles may be present. | Lower the reaction temperature in 10°C increments. Ensure rigorously anhydrous conditions. |
| Formation of Dehalogenated Byproducts | Protic Impurities: Water or other protic species can act as a proton source to quench intermediates.Radical Pathways: Unwanted side reactions may be occurring. | Use freshly dried, anhydrous solvents and reagents. Degas the solvent prior to use to remove dissolved oxygen, which can initiate radical reactions. |
Conclusion
The Ullmann reaction for C-C bond formation, particularly when enhanced with modern ligand systems, provides a robust and reliable method for the synthesis of complex biaryls like this compound. By carefully selecting electron-deficient aryl iodide starting materials and optimizing the catalytic system with a suitable Cu(I) source, ligand, base, and solvent, chemists can achieve high yields of the desired cross-coupled product under relatively mild conditions. A thorough understanding of the underlying mechanism and potential side reactions, as detailed in this guide, empowers researchers to troubleshoot and adapt the protocol, further cementing the Ullmann reaction's place as a powerful tool in synthetic organic chemistry.
References
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 21, 2026, from [Link]
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Barjola, K., Goti, A., & Brandi, A. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molbank, 2022(2), M1421. [Link]
-
Wikipedia. (2023, December 28). Ullmann reaction. Retrieved January 21, 2026, from [Link]
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Ye, Z., et al. (2023). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Molecules, 28(18), 6689. [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.
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L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction. Retrieved January 21, 2026, from [Link]
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BYJU'S. (n.d.). Ullmann Reaction. Retrieved January 21, 2026, from [Link]
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Giri, R., Brusoe, A. T., Troshin, K., & Hartwig, J. F. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 140(1), 453-464. [Link]
-
Willard, D. F., et al. (2016). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Electron-Deficient Aryl Bromides. Chemical Communications, 52(71), 10733-10736. [Link]
-
Tsybizova, A., et al. (2019). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 38(21), 4156-4163. [Link]
-
Hartwig, J. F., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. (This is the same core reference as[5], provided via NIH). [Link]
-
Vantourout, J. C., et al. (2016). Copper-Catalyzed Suzuki–Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)CuF and Identification of Intermediates. Organic Letters, 18(15), 3602-3605. [Link]
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Ma, D., & Cai, Q. (2008). 1.1 Modern Ullmann-Type Couplings. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Paine, A. S., et al. (2017). Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides. RSC Advances, 7(78), 49387-49396. [Link]
-
Zhang, X., & MacLeod, M. J. (2018). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. ACS Catalysis, 8(12), 11463-11468. [Link]
-
Zacconi, F. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. International Journal of Molecular Sciences, 25(7), 4001. [Link]
-
OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved January 21, 2026, from [Link]
-
Kumar, S., & Kumar, S. (2012). Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Szilasi, T., et al. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 13(2), 350. [Link]
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The Genesis of a Versatile Intermediate: A Technical Guide to Nitrobiphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrobiphenyls, a class of aromatic compounds characterized by a biphenyl skeleton substituted with one or more nitro groups, represent a cornerstone in the edifice of modern organic synthesis. Their journey from laboratory curiosities to indispensable building blocks in pharmaceuticals, agrochemicals, and material science is a testament to the enduring power of synthetic chemistry. This technical guide provides an in-depth exploration of the discovery and historical background of nitrobiphenyl compounds, tracing their evolution from early synthetic endeavors to their current status as versatile chemical intermediates. We will delve into the seminal reactions that first brought these molecules to light, chronicle the development of more sophisticated synthetic methodologies, and illuminate their critical role in the creation of high-value products. This guide is intended to serve as a comprehensive resource, offering not only a historical perspective but also practical insights into the synthesis and application of these pivotal compounds.
I. The Dawn of Biphenyl Chemistry: Early Synthetic Strategies
The story of nitrobiphenyls is intrinsically linked to the broader history of biphenyl synthesis. Early organic chemists, grappling with the challenge of forging carbon-carbon bonds between aromatic rings, laid the essential groundwork for the eventual synthesis of their nitrated derivatives.
The Precursors: Wurtz-Fittig and Pschorr Reactions
Long before the targeted synthesis of nitrobiphenyls, the fundamental challenge of coupling two aryl groups was being explored. The Wurtz-Fittig reaction , an extension of the Wurtz reaction in the 1860s, provided one of the earliest methods for creating biphenyl structures. While not directly employed for nitrobiphenyl synthesis in its nascent stages, it established a proof of concept for aryl-aryl bond formation.
A significant step forward came with the work of German chemist Robert Pschorr. In 1896, he developed the Pschorr cyclization , a reaction that proceeds via the intramolecular substitution of an aryldiazonium salt. This method, while primarily aimed at producing phenanthrenes and other fused-ring systems, demonstrated a viable pathway for intramolecular aryl-aryl coupling, a strategy that could be conceptually adapted for biphenyl synthesis.
A Landmark Discovery: The Ullmann Reaction
The turn of the 20th century marked a pivotal moment in biphenyl chemistry with the advent of the Ullmann reaction . In 1901, Fritz Ullmann and his student J. Bielecki reported that heating an aryl halide with finely divided copper powder resulted in the formation of a biaryl. This reaction proved to be a game-changer due to its relative simplicity and broader substrate scope compared to its predecessors.
Crucially, one of the first compounds synthesized and reported by Ullmann using this new method was 2,2'-dinitrobiphenyl . This successful synthesis from 2-nitroiodobenzene not only introduced a robust method for creating biphenyls but also marked the formal entry of a dinitrobiphenyl compound into the chemical literature. The Ullmann reaction, despite often requiring harsh conditions, remained a cornerstone of biphenyl synthesis for much of the 20th century and is still utilized in certain applications today.
II. The Emergence of Mononitrated Biphenyls: Nitration of Biphenyl
While the Ullmann reaction provided a direct route to dinitrobiphenyls, the synthesis of mononitrated biphenyls, such as 2-, 3-, and 4-nitrobiphenyl, is most readily achieved through the electrophilic nitration of biphenyl itself. This classic aromatic substitution reaction involves treating biphenyl with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
The nitronium ion (NO₂⁺), generated in situ from the acid mixture, acts as the electrophile, attacking the electron-rich biphenyl system. The substitution pattern is governed by the directing effects of the phenyl group, leading to a mixture of ortho, meta, and para isomers. While the historical first synthesis of a specific mononitrobiphenyl via this method is not definitively documented in readily available sources, it is a standard and long-established transformation in organic chemistry. 4-Nitrobiphenyl, in particular, became a compound of significant interest due to its utility as a precursor to other important chemicals.
III. The Modern Era of Synthesis: Cross-Coupling Reactions
The latter half of the 20th century witnessed a revolution in organic synthesis with the development of transition metal-catalyzed cross-coupling reactions. These powerful methods offered milder reaction conditions, greater functional group tolerance, and higher yields compared to the classical techniques.
The Suzuki Coupling: A Paradigm Shift
The Suzuki-Miyaura coupling , developed in the late 1970s and early 1980s, has become the preeminent method for the synthesis of biphenyls, including nitrobiphenyls. This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a base.
The versatility of the Suzuki coupling allows for the precise and controlled synthesis of a wide array of substituted nitrobiphenyls. For instance, the important fungicide boscalid features a 4-chloro-2-nitrobiphenyl core, which is efficiently synthesized on an industrial scale using a Suzuki coupling reaction between a suitably substituted chloronitrobenzene and a chlorophenylboronic acid.[1] This reaction highlights the profound impact of modern synthetic methods on the accessibility and commercial viability of complex nitrobiphenyl derivatives.
IV. Applications and Significance: From Intermediates to End Products
The primary value of nitrobiphenyl compounds lies in their role as versatile synthetic intermediates. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amino group, opening up a vast landscape of further chemical transformations.
Precursors to Aminobiphenyls and Beyond
Historically, 4-nitrobiphenyl was a key intermediate in the production of 4-aminobiphenyl .[2] The reduction of the nitro group to an amine is a fundamental transformation that converts the electron-withdrawing nature of the nitro group into the electron-donating and nucleophilic character of the amino group. This transformation is critical for the synthesis of dyes, pharmaceuticals, and other functional materials. The historical significance of this conversion is underscored by the occupational health studies of workers involved in the production of 4-aminobiphenyl, which linked exposure to an increased risk of bladder cancer.[3]
The amino-biphenyls derived from their nitro precursors are themselves valuable building blocks. They can be diazotized and subjected to a variety of Sandmeyer-type reactions, further expanding their synthetic utility.
Role in Agrochemicals and Pharmaceuticals
As exemplified by boscalid, nitrobiphenyls are crucial intermediates in the synthesis of modern agrochemicals. The specific substitution pattern of the nitrobiphenyl core is often critical for the biological activity of the final product.
In the pharmaceutical industry, the biphenyl motif is a common feature in many drug molecules due to its ability to adopt a non-planar conformation, allowing for specific interactions with biological targets. The synthesis of these complex pharmaceutical agents often relies on the strategic use of nitrobiphenyl intermediates, where the nitro group serves as a handle for further functionalization.
V. Toxicological Profile and Environmental Considerations
A comprehensive discussion of nitrobiphenyl compounds would be incomplete without acknowledging their toxicological properties. 4-Nitrobiphenyl, in particular, has been identified as a carcinogen.[4] Chronic exposure to high concentrations of 4-nitrobiphenyl in industrial settings has been linked to effects on the nervous system, liver, and kidneys.[4] Due to these health concerns, the production and use of 4-nitrobiphenyl have been significantly curtailed in many countries.[4]
The environmental fate of nitrobiphenyls is also a subject of concern. While some biodegradation pathways exist, their persistence and potential for bioaccumulation necessitate careful handling and disposal to minimize environmental contamination.
VI. Experimental Protocols: A Glimpse into Synthesis
To provide a practical context, the following are generalized, step-by-step methodologies for key synthetic transformations involving nitrobiphenyl compounds. Safety Note: These protocols are for informational purposes only and should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 4-Nitrobiphenyl via Nitration of Biphenyl
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Addition of Biphenyl: Dissolve biphenyl in a minimal amount of a suitable solvent (e.g., dichloromethane) and add it dropwise to the cold nitrating mixture.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 4-nitrobiphenyl.
Protocol 2: Synthesis of a Substituted 2-Nitrobiphenyl via Suzuki Coupling
-
Reaction Setup: To a reaction vessel, add the 2-chloronitrobenzene derivative, the substituted phenylboronic acid, a palladium catalyst (e.g., Pd/C), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and a base (e.g., sodium hydroxide) in an aqueous solvent system.[1]
-
Reaction: Heat the mixture to a specified temperature (e.g., 100-140 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.[1]
-
Workup: Cool the reaction mixture to room temperature and add an organic solvent (e.g., dichloromethane).[1] Filter to recover the palladium catalyst.
-
Purification: Separate the organic layer, wash it with water, dry it, and concentrate it under reduced pressure to obtain the crude 2-nitrobiphenyl compound.[1] Further purification can be achieved by recrystallization or column chromatography.
VII. Visualizing the Chemistry: Diagrams and Data
To further elucidate the concepts discussed, the following diagrams and tables are provided.
Diagram 1: Historical Evolution of Biphenyl Synthesis
Caption: A timeline illustrating the key historical developments in biphenyl synthesis leading to the efficient creation of nitrobiphenyl compounds.
Diagram 2: Generalized Suzuki Coupling for Nitrobiphenyl Synthesis
Caption: A simplified workflow of the Suzuki coupling reaction for the synthesis of nitrobiphenyls, highlighting the key components.
Table 1: Comparison of Historical and Modern Synthetic Methods for Nitrobiphenyls
| Method | Typical Reactants | Catalyst | Conditions | Advantages | Disadvantages |
| Ullmann Reaction | Aryl Halide | Copper (stoichiometric or catalytic) | High temperatures | Direct coupling | Harsh conditions, limited substrate scope |
| Nitration of Biphenyl | Biphenyl, HNO₃/H₂SO₄ | None | Low temperatures | Readily available starting material | Mixture of isomers, harsh acidic conditions |
| Suzuki Coupling | Aryl Halide, Arylboronic Acid | Palladium | Mild temperatures | High yields, excellent functional group tolerance, regioselectivity | Cost of catalyst and boronic acids |
Conclusion
The discovery and development of nitrobiphenyl compounds represent a significant chapter in the history of organic chemistry. From the early, often arduous, synthetic methods to the elegant and efficient cross-coupling reactions of the modern era, the journey of these molecules reflects the broader progress of the field. As indispensable intermediates, nitrobiphenyls continue to play a vital role in the synthesis of a diverse range of valuable products, from life-saving pharmaceuticals to innovative agrochemicals. A thorough understanding of their historical background, synthetic methodologies, and chemical properties is, therefore, essential for researchers and scientists working at the forefront of chemical innovation. This guide has endeavored to provide a comprehensive overview, equipping the reader with the knowledge to appreciate and effectively utilize these versatile chemical entities.
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Introduction: Unlocking the Potential of a Versatile Biphenyl Scaffold
An In-depth Technical Guide to Potential Research Areas for 4-Cyano-2'-nitrodiphenyl
For Researchers, Scientists, and Drug Development Professionals
This compound is a unique bifunctional molecule poised at the intersection of synthetic chemistry, medicinal research, and materials science. Its structure, featuring a biphenyl core substituted with an electron-withdrawing cyano group and a synthetically versatile nitro group, offers a rich landscape for chemical exploration and application-driven research. This guide provides a comprehensive overview of promising research avenues for this compound, moving beyond a simple recitation of facts to offer a strategic vision for its scientific development. We will delve into its potential as a precursor to novel heterocyclic systems, a scaffold for new therapeutic agents, and a building block for advanced organic materials.
Part 1: A Keystone for Synthetic Innovation: Advanced Heterocyclic Scaffolds
The primary and most immediate research opportunity for this compound lies in its utility as a precursor for the synthesis of functionalized carbazoles. The Cadogan reductive cyclization of 2-nitrobiphenyls is a well-established and powerful method for constructing the carbazole nucleus, a privileged scaffold in both medicinal chemistry and materials science.[1][2]
Core Synthetic Strategy: The Cadogan Reductive Cyclization
The reaction proceeds via the deoxygenation of the nitro group, typically with a phosphine reagent such as triphenylphosphine, to generate a nitrene intermediate that subsequently undergoes intramolecular cyclization onto the adjacent phenyl ring.[3] The presence of the cyano group on the non-nitrated ring offers a strategic handle for further molecular elaboration.
A key research focus should be the optimization of this cyclization for this compound and the exploration of the resulting 2-cyanocarbazole's reactivity.
Experimental Protocol: Synthesis of 2-Cyanocarbazole
Objective: To efficiently synthesize 2-cyanocarbazole from this compound via a triphenylphosphine-mediated reductive cyclization.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
o-Dichlorobenzene (ODCB)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) and triphenylphosphine (2.5 equivalents) in o-dichlorobenzene.[4]
-
Reaction: Heat the mixture to reflux (approximately 180 °C) with vigorous stirring. Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within several hours.[3]
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solvent can be removed under high vacuum.[4]
-
Purification: The crude residue, containing the desired 2-cyanocarbazole and triphenylphosphine oxide, can be purified by silica gel column chromatography to yield the pure product.[4]
Future Synthetic Directions
The resulting 2-cyanocarbazole is a versatile intermediate for a host of further chemical transformations:
-
Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide, providing a point of attachment for further derivatization.
-
Reduction of the Cyano Group: The cyano group can be reduced to an aminomethyl group, introducing a flexible linker for the attachment of other functionalities.
-
N-Functionalization of the Carbazole Core: The nitrogen atom of the carbazole ring can be alkylated or arylated to modulate the electronic properties and solubility of the molecule.
Diagram 1: Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Part 2: A Scaffold for Health: Medicinal Chemistry and Drug Discovery
The structural motifs present in this compound—the nitro group, the cyano group, and the biphenyl core—are all found in a variety of biologically active compounds.[5][6][7] This suggests that this compound and its derivatives represent a promising starting point for the discovery of new therapeutic agents.
Rationale for Biological Investigation
-
Anticancer Potential: Nitroaromatic compounds have been investigated as anticancer agents.[8][9] The nitro group can be bioreductively activated in the hypoxic environment of solid tumors to generate cytotoxic reactive nitrogen species.[9]
-
Antimicrobial Activity: Many nitro-containing compounds exhibit broad-spectrum antimicrobial activity.[7] The mechanism often involves the reduction of the nitro group to form radical species that can damage cellular macromolecules like DNA.[7]
-
Enzyme Inhibition: The rigid biphenyl scaffold can be functionalized to interact with the active sites of various enzymes, while the cyano group can act as a hydrogen bond acceptor or participate in other key interactions.
Proposed Research Workflow: From Synthesis to Biological Evaluation
A systematic approach to exploring the medicinal chemistry potential of this compound would involve the following steps:
-
Library Synthesis: Synthesize a focused library of derivatives based on the 2-cyanocarbazole scaffold, as well as derivatives where the nitro and cyano groups of the parent compound are modified.
-
In Vitro Screening: Screen the synthesized compounds against a panel of cancer cell lines and a diverse range of microbial pathogens.
-
Mechanism of Action Studies: For active compounds, conduct further studies to elucidate their mechanism of action. This could involve assays to measure DNA damage, enzyme inhibition, or the production of reactive oxygen/nitrogen species.
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
Objective: To assess the cytotoxic activity of this compound derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Diagram 2: Workflow for Medicinal Chemistry Exploration
Caption: A streamlined workflow for drug discovery research.
Part 3: Building the Future: Materials Science and Organic Electronics
Carbazole-based materials are at the forefront of research in organic electronics due to their excellent thermal stability and charge-transporting properties.[2] The synthesis of 2-cyanocarbazole from this compound provides a direct entry into this important class of materials.[4]
Potential Applications in Organic Electronics
The unique electronic properties of the 2-cyanocarbazole scaffold make it a promising candidate for various applications in organic electronics:
-
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials for phosphorescent emitters and as hole-transporting materials in OLEDs. The cyano group can be used to tune the electronic properties and improve electron injection/transport.
-
Organic Photovoltaics (OPVs): Carbazole-based polymers and small molecules can be employed as donor materials in the active layer of OPVs.
-
Organic Field-Effect Transistors (OFETs): The planar structure and potential for π-π stacking of carbazole derivatives make them suitable for use as the active semiconductor layer in OFETs.
Proposed Research Directions
-
Synthesis of Novel Carbazole-Based Materials: Design and synthesize a range of novel materials based on the 2-cyanocarbazole core. This could involve the introduction of various substituents at the N-position and other positions of the carbazole ring to modulate the electronic and photophysical properties.
-
Photophysical and Electrochemical Characterization: Characterize the synthesized materials using techniques such as UV-Vis absorption and photoluminescence spectroscopy, cyclic voltammetry, and theoretical calculations to determine their energy levels (HOMO/LUMO) and other relevant properties.
-
Device Fabrication and Characterization: Fabricate and test prototype organic electronic devices (e.g., OLEDs, OPVs) incorporating the newly synthesized materials to evaluate their performance.
Experimental Protocol: Characterization of Photophysical Properties
Objective: To determine the absorption and emission properties of a novel 2-cyanocarbazole derivative.
Materials:
-
Synthesized 2-cyanocarbazole derivative
-
Spectroscopic grade solvents (e.g., dichloromethane, toluene)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare dilute solutions of the compound in the chosen solvent.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum to determine the absorption maxima (λₘₐₓ).
-
Photoluminescence Spectroscopy: Record the photoluminescence emission spectrum by exciting the sample at a wavelength corresponding to its absorption maximum.
-
Quantum Yield Measurement: Determine the photoluminescence quantum yield relative to a known standard.
Table 1: Target Properties for Organic Electronic Materials
| Property | Target Range | Relevance |
| HOMO Level | -5.0 to -5.5 eV | Efficient hole injection/transport |
| LUMO Level | -2.5 to -3.5 eV | Efficient electron injection/transport |
| Band Gap | 2.0 to 3.0 eV | Absorption in the visible spectrum (for OPVs) |
| Photoluminescence Quantum Yield | > 50% | High efficiency in OLEDs |
| Thermal Stability (Td) | > 300 °C | Device longevity |
Conclusion: A Molecule of Opportunity
This compound is far more than a simple chemical intermediate. It is a launchpad for innovation across multiple scientific disciplines. The strategic combination of a readily transformable nitro group and a versatile cyano functionality on a robust biphenyl framework provides a rich chemical playground for the development of novel heterocyclic scaffolds, potential new medicines, and high-performance organic materials. The research directions outlined in this guide offer a roadmap for unlocking the full potential of this intriguing molecule, paving the way for exciting discoveries and valuable applications.
References
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M. W. L. et al. Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry. [Link][1][2]
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ResearchGate. Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). [Link][10]
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AWS. Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. [Link][4]
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MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link][6]
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MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link][5]
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PubMed. Synthesis of 4-cyanophenyl and 4-nitrophenyl 2-azido-2-deoxy-1,5-dithio-beta-D-arabino- and -beta-D-lyxopyranosides possessing antithrombotic activity. [Link][12]
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PubMed. Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity. [Link][13]
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PubMed. Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-L- and -D-arabinopyranosides possessing antithrombotic activity. [Link][14]
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ResearchGate. Synthesis of 4-cyano and 4-nitrophenyl 1,6-dithio-D-manno-, L-ido- and D-glucoseptanosides possessing antithrombotic activity. [Link][15]
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PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link][7]
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MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link][8]
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An In-Depth Technical Guide to the Safe Handling of 4-Cyano-2'-nitrodiphenyl
This guide provides comprehensive safety and handling protocols for 4-Cyano-2'-nitrodiphenyl, a compound utilized in advanced research and drug development. Given the limited direct safety data for this specific molecule, this document synthesizes information from structurally related compounds, including nitrobiphenyls and cyano-containing aromatic compounds, to establish a robust framework for its safe utilization in a laboratory setting. The principles of causality and self-validating systems are central to the protocols outlined herein, ensuring that researchers can operate with a high degree of confidence and safety.
Understanding the Hazard Profile: A Synthesis of Analogous Compound Data
This compound incorporates two key functional groups that dictate its potential toxicological profile: a cyano group and a nitrobiphenyl scaffold.
-
The Cyanide Moiety: Organic and inorganic cyanides are known for their potential to release the cyanide anion (CN-), a potent inhibitor of cellular respiration.[1] Minor exposure can lead to symptoms such as dizziness, headache, and nausea, while significant exposure can result in severe health consequences, including loss of consciousness and death.[1]
-
The Nitrobiphenyl Scaffold: Nitrobiphenyl compounds are associated with a range of health hazards. Acute exposure to similar compounds can cause irritation to the eyes, skin, and respiratory tract.[2][3][4] Chronic exposure may lead to damage to the liver and nervous system.[2][3] Furthermore, some nitrobiphenyls are considered potential carcinogens.[2][5]
Based on this, it is prudent to treat this compound as a substance with a high hazard potential, requiring stringent safety measures. The GHS pictograms associated with analogous compounds often include GHS06 (Toxic) and GHS08 (Health Hazard).[6]
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C13H8N2O2 | [7] |
| Molecular Weight | 224.22 g/mol | [7] |
| Appearance | Predicted to be a yellow crystalline powder | [8] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to be insoluble in water, soluble in organic solvents | [5] |
The Core of Safe Handling: Engineering Controls and Personal Protective Equipment
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential.
Engineering Controls: The First Line of Defense
All work involving this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[1][9][10] This is critical to prevent the inhalation of any dust or aerosols. The work area should be clearly designated for the handling of high-hazard compounds.[1][9][10] An emergency shower and eyewash station must be readily accessible.[1][10]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The following PPE is mandatory when handling this compound:
-
Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile) is recommended.[10]
-
Eye Protection: Safety goggles and a face shield should be worn to protect against splashes or dust.[10]
-
Body Protection: A lab coat must be worn.[10]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator is necessary.[8]
Step-by-Step Protocols for Safe Laboratory Operations
Adherence to standardized protocols is paramount for ensuring safety and experimental reproducibility.
Weighing and Solution Preparation Workflow
This workflow is designed to minimize exposure during the initial handling of the solid compound.
Caption: Workflow for weighing and preparing solutions of this compound.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[11][12] Do not breathe dust or vapors.[6][12] Wash hands thoroughly after handling.[11][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12][14] Store away from incompatible substances such as strong oxidizing agents and acids.[8][13] Consider storing in a locked cabinet.[15]
Emergency Procedures: Preparedness and Response
Spill Response
In the event of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material.[13] Carefully sweep or vacuum the material into a suitable, labeled disposal container.[8] Decontaminate the spill area. For cyanides, a pH 10 buffer solution followed by a 10% bleach solution can be used for cleaning.[1]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8][14] Seek immediate medical attention.[11]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8] Get medical aid.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][14] Get immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[11] Seek immediate medical attention.[8][11]
Waste Disposal
All waste containing this compound must be treated as hazardous waste. Dispose of contents and container in accordance with local, state, and federal regulations.[14] Do not dispose of down the drain.[6]
Logical Relationship of Safety Measures
The following diagram illustrates the interconnectedness of the safety protocols for handling this compound.
Caption: Logical flow from hazard identification to a safe laboratory outcome.
Conclusion
References
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- AK Scientific, Inc. (n.d.). 2-Nitro-4-cyanophenol Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrodiphenylamine, 98+%.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 4-Cyanophenol.
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- New Jersey Department of Health. (n.d.). 4-NITROBIPHENYL HAZARD SUMMARY.
- ChemicalBook. (n.d.). 4-Cyano-2-nitrophenol(3272-08-0).
- Fisher Scientific. (2024, July 19). SAFETY DATA SHEET - 4-Nitrophenyl isocyanate.
- Grokipedia. (n.d.). 4-Nitrobiphenyl.
- Cayman Chemical. (2024, October 3). Safety Data Sheet - 4-Nitrophenyl β-D-Cellotetraoside.
- Louisiana State University Health Sciences Center. (2018, June 20). SOP for the safe use of cyanide compounds.
- U.S. Environmental Protection Agency. (n.d.). 4-Nitrobiphenyl.
- Harvard University. (n.d.). Lab Safety Guideline: Cyanide.
- PubChem. (n.d.). 2-Nitrobiphenyl.
- ChemicalBook. (2025, July 5). 2-Nitrobiphenyl - Safety Data Sheet.
- Dartmouth College. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts.
- Stanford University. (n.d.). Information on Cyanide Compounds.
- PubChem. (n.d.). 4-(2-Cyano-4-nitrophenyl)morpholine-2-carboxamide.
- PubChem. (n.d.). 2-Nitrophenol.
- PubChem. (n.d.). Nitrofen.
- PubChemLite. (n.d.). This compound (C13H8N2O2).
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Methodological & Application
Application Notes and Protocols for the Synthesis of Biphenyl-Based Antithrombotic Agents from 4-Cyano-2'-nitrodiphenyl
Introduction: The Biphenyl Moiety as a Privileged Scaffold in Antithrombotic Drug Discovery
Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and stroke, represent a significant global health burden. A key strategy in the management of these conditions is the inhibition of specific enzymes in the coagulation cascade. Factor Xa (FXa), a serine protease, sits at a crucial juncture of the intrinsic and extrinsic pathways, making it a prime target for the development of novel anticoagulant therapies.[1][2] The biphenyl scaffold has emerged as a privileged structure in the design of potent and selective FXa inhibitors. This rigid yet conformationally adaptable framework allows for precise orientation of substituents to interact with key residues in the active site of the enzyme.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 4-Cyano-2'-nitrodiphenyl as a versatile starting material for the synthesis of potent biphenyl-based antithrombotic agents. We present a detailed, multi-step synthetic pathway to a representative Factor Xa inhibitor, with each step supported by established and referenced protocols. The causality behind experimental choices, safety considerations, and expected outcomes are thoroughly discussed to ensure the successful implementation of these methods in a laboratory setting.
Strategic Overview: A Proposed Synthetic Pathway
The synthetic strategy hinges on the initial reduction of the nitro group in this compound to yield the pivotal intermediate, 2'-amino-[1,1'-biphenyl]-4-carbonitrile. This intermediate then serves as a scaffold for the construction of the final antithrombotic agent through a series of well-established chemical transformations. The overall workflow is depicted below.
Caption: Proposed synthetic workflow from this compound.
Part 1: Synthesis of the Key Intermediate: 2'-amino-[1,1'-biphenyl]-4-carbonitrile
The initial and crucial step is the selective reduction of the nitro group in this compound to an amine. This transformation can be achieved through various methods, with catalytic hydrogenation being a clean and efficient option.
Protocol 1: Catalytic Hydrogenation
This protocol employs palladium on carbon (Pd/C) as a catalyst for the hydrogenation of the nitro group. This method is generally high-yielding and avoids the use of stoichiometric metallic reducing agents.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 224.21 | 5.0 g | 22.3 |
| 10% Palladium on Carbon (Pd/C) | N/A | 0.5 g | N/A |
| Methanol (MeOH) | 32.04 | 100 mL | N/A |
| Hydrogen (H₂) gas | 2.02 | Balloon or Parr apparatus | Excess |
Procedure:
-
In a hydrogenation flask or a Parr autoclave, dissolve 5.0 g (22.3 mmol) of this compound in 100 mL of methanol.
-
Carefully add 0.5 g of 10% Pd/C to the solution.
-
Seal the reaction vessel and purge with nitrogen gas, followed by evacuation.
-
Introduce hydrogen gas (a balloon for atmospheric pressure or a pressurized cylinder for a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude 2'-amino-[1,1'-biphenyl]-4-carbonitrile can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Expected Yield: >90%
Alternative Protocol: Iron in Acidic Media
For laboratories not equipped for catalytic hydrogenation, reduction with iron powder in the presence of an acid is a robust alternative.[3][4]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 224.21 | 5.0 g | 22.3 |
| Iron powder (<100 mesh) | 55.84 | 6.2 g | 111.5 |
| Ethanol (EtOH) | 46.07 | 80 mL | N/A |
| Water (H₂O) | 18.02 | 20 mL | N/A |
| Concentrated HCl | 36.46 | 1 mL | ~12 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 5.0 g (22.3 mmol) of this compound and 6.2 g (111.5 mmol) of iron powder in a mixture of 80 mL of ethanol and 20 mL of water.
-
Heat the mixture to reflux with vigorous stirring.
-
Carefully add 1 mL of concentrated hydrochloric acid dropwise to the refluxing mixture.
-
Continue refluxing and monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify as described in the catalytic hydrogenation protocol.
Expected Yield: 80-90%
Part 2: Construction of the Antithrombotic Agent
With the key intermediate, 2'-amino-[1,1'-biphenyl]-4-carbonitrile, in hand, the subsequent steps focus on building the pharmacophore responsible for Factor Xa inhibition. The following protocols outline a proposed synthesis of a Rivaroxaban analog.
Protocol 2: Synthesis of the Oxazolidinone Ring
This two-step protocol involves the initial reaction of the aminobiphenyl with (R)-epichlorohydrin, followed by cyclization to form the oxazolidinone ring.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2'-amino-[1,1'-biphenyl]-4-carbonitrile | 194.23 | 3.88 g | 20.0 |
| (R)-Epichlorohydrin | 92.52 | 1.85 g | 20.0 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.84 g | 22.0 |
| Acetonitrile (ACN) | 41.05 | 50 mL | N/A |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 3.57 g | 22.0 |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | N/A |
Procedure:
Step 2a: Epoxide Ring Opening
-
Dissolve 3.88 g (20.0 mmol) of 2'-amino-[1,1'-biphenyl]-4-carbonitrile in 50 mL of acetonitrile in a round-bottom flask.
-
Add 2.84 g (22.0 mmol) of DIPEA to the solution.
-
Add 1.85 g (20.0 mmol) of (R)-epichlorohydrin dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent. The crude amino alcohol intermediate can be used in the next step without further purification.
Step 2b: Oxazolidinone Formation
-
Dissolve the crude amino alcohol from the previous step in 50 mL of THF.
-
Add 3.57 g (22.0 mmol) of 1,1'-carbonyldiimidazole (CDI) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired oxazolidinone intermediate.
Expected Yield (over two steps): 60-70%
Protocol 3: Final Amidation to Yield the Factor Xa Inhibitor
The final step involves the acylation of the secondary amine within the oxazolidinone ring with a suitable acid chloride. For a Rivaroxaban analog, 5-chlorothiophene-2-carbonyl chloride is used.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Oxazolidinone intermediate | (Calculated from previous step) | (Calculated) | 10.0 |
| 5-Chlorothiophene-2-carbonyl chloride | 181.04 | 1.99 g | 11.0 |
| Pyridine | 79.10 | 1.58 g | 20.0 |
| Dichloromethane (DCM) | 84.93 | 50 mL | N/A |
Procedure:
-
Dissolve the oxazolidinone intermediate (10.0 mmol) in 50 mL of dichloromethane in a round-bottom flask.
-
Add 1.58 g (20.0 mmol) of pyridine to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of 1.99 g (11.0 mmol) of 5-chlorothiophene-2-carbonyl chloride in 10 mL of dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final antithrombotic agent.
Expected Yield: 70-80%
Part 3: Mechanism of Action and Pharmacological Data
The synthesized biphenyl derivative is designed to act as a direct inhibitor of Factor Xa. It achieves this by binding to the active site of the enzyme, thereby preventing the conversion of prothrombin to thrombin, a critical step in the coagulation cascade.
Caption: Simplified coagulation cascade and the inhibitory action of the synthesized agent on Factor Xa.
Pharmacological Profile of a Representative Biphenyl-based FXa Inhibitor (Rivaroxaban):
| Parameter | Value | Reference |
| Target | Factor Xa | [5] |
| Ki (Factor Xa) | 0.4 nM | [5] |
| IC50 (Factor Xa) | 2.9 nM | [5] |
| Oral Bioavailability | High | [6] |
Conclusion
This application note details a robust and adaptable synthetic strategy for the preparation of potent biphenyl-based antithrombotic agents, starting from the readily available precursor, this compound. The provided protocols are based on well-established chemical transformations and offer a clear pathway for the synthesis of the key 2'-amino-[1,1'-biphenyl]-4-carbonitrile intermediate and its subsequent elaboration into a Factor Xa inhibitor. By understanding the rationale behind each synthetic step and adhering to the detailed procedures, researchers can effectively utilize this methodology to generate novel antithrombotic candidates for further pharmacological evaluation.
References
- Bayer HealthCare. (2011). Xarelto (Rivaroxaban) Product Monograph.
- Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908.
- Ansell, J., et al. (2008). The pharmacology and management of the new oral anticoagulants. Blood, 112(4), 909-916.
- Perzborn, E., et al. (2011). The discovery and development of rivaroxaban, an oral, direct factor Xa inhibitor. Nature Reviews Drug Discovery, 10(1), 61–75.
- Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356.
- Zhang, P., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179–2185.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Burke, A. J., & Henderson, J. L. (2002). The catalytic hydrogenation of nitroarenes. Organic & Biomolecular Chemistry, 1(1), 25-34.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395–422.
- Paul, S., & Clark, J. H. (2003). The Suzuki-Miyaura cross-coupling reaction in the synthesis of pharmaceuticals. Chemical Society Reviews, 32(5), 297–306.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Doubtnut. (2021, November 1). Reduction of aromatic nitro compounds using Fe and HCl gives. YouTube.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11851114, this compound.
- The Development of New Factor Xa Inhibitors Based on Amide Synthesis. (2018). Pharmaceutical Chemistry Journal, 52(5), 415-422.
- Discovery and development of Factor Xa inhibitors (2015–2022). (2023). Frontiers in Pharmacology, 14, 1105880.
- A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2014). Molecules, 19(9), 14999–15004.
- AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. (2022). HETEROCYCLES, 104(10), 1853-1862.
- Process for the synthesis of rivaroxaban and intermediate for the production thereof. (2015). WO2015198259A1.
- A practical synthesis for the key intermediate of apixaban. (2024). Monatshefte für Chemie - Chemical Monthly, 155(1), 103-108.
- Apixaban Synthetic Routes. (n.d.). MedKoo Biosciences.
- Synthetic method of Apixaban. (2014). CN103896940A.
- Expedient Approach to the Synthesis of Betrixaban. (2020). SynOpen, 4(1), 62-65.
- Process For The Preparation Of Betrixaban And It's Salts. (n.d.). Quick Company.
- Betrixaban | New Drug Approvals. (2013, March 5).
- The preparation method of betrixaban or its analog. (2017). CN106831553A.
- Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 1. (1999). Journal of Medicinal Chemistry, 42(15), 2732–2744.
- Current antithrombotic therapies and prospects of natural compounds in the management of the thrombotic disorder. (2022). Journal of Ethnopharmacology, 298, 115622.
- Antithrombotic Agents. (2019). Arteriosclerosis, Thrombosis, and Vascular Biology, 39(8), e161–e174.
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Application Notes and Protocols: 4-Cyano-2'-nitrodiphenyl as a Versatile Building Block for the Synthesis of Heterocyclic Compounds
Introduction
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of available building blocks, 4-Cyano-2'-nitrodiphenyl has emerged as a particularly valuable precursor due to the strategic placement of its functional groups. The nitro group serves as a masked amino group, poised for reductive cyclization, while the cyano moiety offers a versatile handle for further functionalization or can act as an important pharmacophore in the final molecule. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of two key heterocyclic frameworks: carbazoles and phenanthridines. These structural motifs are prevalent in numerous biologically active natural products and synthetic pharmaceuticals.[1]
This document will detail the synthesis of the parent building block, followed by validated, step-by-step protocols for its transformation into 2-cyanocarbazole and a proposed synthetic route to 6-cyanophenanthridine. We will delve into the mechanistic rationale behind these transformations, providing insights into the role of reagents and reaction conditions. Furthermore, comprehensive characterization data and safety protocols are included to ensure reproducible and safe laboratory practices.
Physicochemical Properties and Safety Information
Compound: this compound Synonyms: 2'-Nitro-[1,1'-biphenyl]-4-carbonitrile CAS Number: 75898-34-9 Molecular Formula: C₁₃H₈N₂O₂ Molecular Weight: 224.22 g/mol
Table 1: Physicochemical Data of this compound
| Property | Value |
| Appearance | Pale yellow powder |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Safety and Handling:
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Synthesis of the Building Block: this compound
The synthesis of this compound can be readily achieved via a Suzuki cross-coupling reaction. This palladium-catalyzed reaction is a robust and high-yielding method for the formation of biaryl compounds.
Protocol 1: Synthesis of this compound
Reaction Scheme:
Sources
Application Notes and Protocols for the Ullmann Condensation Synthesis of 4-Cyano-2'-nitrodiphenyl
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed experimental procedure for the synthesis of 4-Cyano-2'-nitrodiphenyl, also known as 4-(2-nitrophenoxy)benzonitrile, via the Ullmann condensation. This document offers in-depth technical details, mechanistic insights, and practical guidance for researchers in organic synthesis and drug discovery.
Introduction: The Enduring Relevance of the Ullmann Condensation
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, remains a cornerstone of organic synthesis for the formation of carbon-heteroatom bonds, particularly diaryl ethers.[1] Discovered by Fritz Ullmann in the early 20th century, this reaction has evolved significantly from its initial harsh conditions of high temperatures and stoichiometric copper to modern, milder protocols employing catalytic copper sources and ligands.[2][3] The synthesis of this compound is a prime example of the Ullmann-type reaction, where a phenoxide is coupled with an aryl halide.[1] This molecule is of interest in medicinal chemistry and materials science due to the presence of the cyano and nitro functionalities, which can be further elaborated to generate diverse molecular scaffolds.
Mechanistic Overview: A Copper-Catalyzed Cycle
The mechanism of the Ullmann condensation has been the subject of extensive study. While several pathways have been proposed, a generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the copper catalyst to the aryl halide.
The key steps are:
-
Formation of the Copper Phenoxide: The starting phenol reacts with a base to form a phenoxide, which then coordinates to the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the Cu(III) complex, regenerating the Cu(I) catalyst.
Ligands, such as diamines or phenanthrolines, play a crucial role in stabilizing the copper intermediates and facilitating the catalytic cycle, often allowing for lower reaction temperatures and catalyst loadings.
Caption: A simplified catalytic cycle for the Ullmann condensation.
Experimental Protocol: Synthesis of this compound
This protocol details a representative procedure for the synthesis of this compound from 4-cyanophenol and 1-bromo-2-nitrobenzene.
Reaction Scheme:
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Cyanophenol | C₇H₅NO | 119.12 | 1.19 g | 10.0 | |
| 1-Bromo-2-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 2.02 g | 10.0 | |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 95 mg | 0.5 | 5 mol% |
| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | 180 mg | 1.0 | 10 mol% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 | Anhydrous |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | Anhydrous |
Equipment
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-cyanophenol (1.19 g, 10.0 mmol), 1-bromo-2-nitrobenzene (2.02 g, 10.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), 1,10-phenanthroline (180 mg, 1.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Add anhydrous N,N-dimethylformamide (20 mL) to the flask via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the mixture to 120-130 °C using a heating mantle.
-
Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.[4]
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
A gradient elution system of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is recommended to isolate the desired product.[5]
-
Collect the fractions containing the product (monitor by TLC) and combine them.
-
Evaporate the solvent to yield this compound as a solid.
-
For further purification, the product can be recrystallized from a suitable solvent system such as ethanol/water or acetic acid/water.[6]
-
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of both rings. The protons on the nitrophenyl ring will likely appear at a lower field due to the electron-withdrawing effect of the nitro group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the cyano group and the carbons in the nitrophenyl ring are expected to have characteristic chemical shifts.[7]
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the cyano group (around 2220-2240 cm⁻¹) and the nitro group (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).[8][9]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₈N₂O₃, MW: 240.22 g/mol ). Fragmentation patterns can provide further structural confirmation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Use fresh, high-purity CuI. |
| Insufficiently anhydrous conditions | Dry all glassware thoroughly and use anhydrous solvents. | |
| Low reaction temperature or time | Increase the reaction temperature or extend the reaction time, monitoring by TLC. | |
| Formation of side products | Homocoupling of the aryl halide | Use a ligand to promote the desired cross-coupling. |
| Decomposition of starting materials | Ensure the reaction temperature does not exceed the decomposition point of the reactants. | |
| Difficulty in purification | Co-elution of starting materials and product | Optimize the solvent system for column chromatography; consider using a different stationary phase. |
Safety and Handling
-
The Ullmann condensation often requires high temperatures and the use of aprotic polar solvents like DMF, which can be harmful. All manipulations should be performed in a well-ventilated fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Aryl halides and nitro compounds can be toxic and should be handled with care.[8]
-
Copper salts can be harmful if ingested. Avoid creating dust.[10]
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents.
-
p-NITROBENZONITRILE - Organic Syntheses Procedure. Available at: [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. Available at: [Link]
-
Ullmann reaction - Wikipedia. Available at: [Link]
-
4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem. Available at: [Link]
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Application Notes and Protocols for the Purification of Crude 4-Cyano-2'-nitrodiphenyl
Introduction
4-Cyano-2'-nitrodiphenyl is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its rigid biphenyl scaffold, coupled with the reactive cyano and nitro functionalities, makes it a versatile building block for the construction of complex molecular architectures. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised activity in downstream applications. This guide provides detailed protocols and scientific rationale for the purification of crude this compound, targeting researchers, scientists, and professionals in drug development.
Chemical Properties and Impurity Profile
A thorough understanding of the target molecule's properties and potential impurities is the foundation of an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₈N₂O₂ | [1] |
| Molecular Weight | 224.22 g/mol | [1] |
| Appearance | Pale yellow to yellow solid | - |
| Melting Point | 148 °C | [2] |
| Solubility | Slightly soluble in Tetrahydrofuran (THF). In practice, it exhibits moderate solubility in polar aprotic solvents like acetone and ethyl acetate, and lower solubility in nonpolar solvents like hexane. It is generally soluble in hot ethanol. | [2] |
| Structure | [1] |
Crude this compound, commonly synthesized via a Suzuki-Miyaura cross-coupling reaction between 4-bromobenzonitrile and 2-nitrophenylboronic acid, is often contaminated with byproducts inherent to this methodology.[3] Understanding these impurities is critical for selecting the appropriate purification technique.
Potential Impurities from Suzuki-Miyaura Synthesis:
-
Homo-coupled products: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-dicyanobiphenyl from 4-bromobenzonitrile or 2,2'-dinitrobiphenyl from 2-nitrophenylboronic acid).
-
Dehalogenated starting material: Benzonitrile, formed by the reduction of 4-bromobenzonitrile.
-
Protodeboronation product: Nitrobenzene, resulting from the cleavage of the C-B bond in 2-nitrophenylboronic acid.[4]
-
Residual Palladium Catalyst and Ligands: These are often colored and can be highly persistent.
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).
Purification Strategy: A Multi-pronged Approach
A combination of techniques is often necessary to achieve high purity. The general workflow involves an initial purification by recrystallization, which is effective for removing the bulk of impurities, followed by column chromatography for separating structurally similar compounds.
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds.[5] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures.
Causality Behind Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. For this compound, a moderately polar compound, a polar protic solvent like ethanol is a good starting point. However, its solubility in pure ethanol at room temperature might be significant enough to cause substantial product loss. To mitigate this, a mixed solvent system, such as ethanol and water, is often employed. Water acts as an "anti-solvent," reducing the solubility of the organic compound in the cold solution and thereby promoting crystallization.[6]
Detailed Protocol for Recrystallization from Ethanol/Water
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol (near boiling) required to just dissolve the solid completely. Use a hot plate with a water bath or a heating mantle for controlled heating.
-
Hot Filtration (Optional): If insoluble impurities (like residual catalyst or inorganic salts) are observed in the hot solution, perform a hot gravity filtration. This is done by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed rapidly to prevent premature crystallization.
-
Inducing Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling and Crystal Formation: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (e.g., 1:1 v/v) to remove any adhering mother liquor containing soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass and allow them to air dry or, for more efficient drying, place them in a desiccator under vacuum.
-
Analysis: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (148 °C) is an indicator of high purity.[2]
Table 2: Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| Oiling out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Add more of the primary solvent (ethanol) to the hot solution and reheat until clear. |
| No crystal formation | The solution is too dilute, or nucleation is slow. | Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of pure compound if available. If still no crystals form, gently heat to evaporate some solvent and re-cool. |
| Low recovery | Too much solvent was used; the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. |
Protocol 2: Column Chromatography
For the removal of closely related impurities that may co-crystallize with the product, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase.[8]
Rationale for Stationary and Mobile Phase Selection
Silica gel, a polar stationary phase, is well-suited for the purification of moderately polar compounds like this compound. The separation is achieved by eluting the column with a mobile phase of increasing polarity. A common and effective mobile phase for such compounds is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[9] The initial low polarity of the eluent allows for strong adsorption of all compounds to the silica gel. As the proportion of the more polar solvent is gradually increased, the compounds will begin to move down the column at different rates depending on their polarity. Less polar impurities will elute first, followed by the desired product, and finally, more polar impurities.
Detailed Protocol for Silica Gel Column Chromatography
-
TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.2-0.3 for good separation.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand on top to protect the surface.
-
Sample Loading: Dissolve the recrystallized or crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial low-polarity solvent mixture. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). For example, start with 95:5 hexane:ethyl acetate, then move to 90:10, 85:15, and so on. The optimal gradient will depend on the separation observed by TLC.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Combining and Evaporation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Final Analysis: Confirm the purity of the final product by melting point determination and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR).
Caption: Principle of separation in column chromatography.
Purity Assessment
The success of the purification should be validated by appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and effective method to assess the number of components in a sample and to monitor the progress of a column chromatography separation. A single spot for the purified sample in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range that matches the literature value is a strong indicator of a pure compound. Impurities tend to broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the purified compound and to detect the presence of any remaining impurities.
Conclusion
The purification of crude this compound requires a systematic approach that takes into account its chemical properties and the likely impurities from its synthesis. A combination of recrystallization and silica gel column chromatography is a robust strategy to achieve high purity. The protocols provided in this guide, along with the underlying scientific principles, should enable researchers to obtain material of sufficient quality for their downstream applications. It is important to remember that these protocols may require minor optimization depending on the specific nature and quantity of the impurities present in the crude starting material.
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Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
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Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
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The Strategic Utility of 4-Cyano-2'-nitrodiphenyl in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the identification and strategic implementation of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. The biphenyl moiety is a well-established "privileged scaffold," appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to engage with a wide array of biological targets.[1] This guide focuses on a particularly valuable, yet underexplored, derivative: 4-Cyano-2'-nitrodiphenyl .
This molecule is not merely a synthetic intermediate; it is a carefully orchestrated precursor designed for strategic elaboration in medicinal chemistry programs. The presence of a nitro group at the 2'-position and a cyano group at the 4-position offers a unique combination of functionalities that can be sequentially and selectively manipulated to generate diverse libraries of drug-like molecules. The nitro group serves as a masked amine, which, upon reduction, provides a key vector for introducing a wide range of substituents. The cyano group, a common feature in many bioactive compounds, can act as a hydrogen bond acceptor, a metabolic stabilizer, or a key pharmacophoric element.[2][3]
This document will provide a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and subsequent transformations. We will explore its role as a precursor to potent bioactive agents and provide the technical insights necessary for its effective utilization in drug discovery pipelines.
Core Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as a precursor to 4-Cyano-2'-aminobiphenyl . This transformation unlocks a wealth of synthetic possibilities for the development of targeted therapies.
A Scaffold for Kinase Inhibitors
The 2-aminobiphenyl scaffold is a cornerstone in the design of various kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase active site, a critical interaction for potent inhibition. The cyano-substituted phenyl ring can be directed towards the solvent-exposed region, allowing for modifications to fine-tune selectivity and pharmacokinetic properties. Numerous kinase inhibitors targeting enzymes such as EGF-R, Src, and MAPK have been developed based on scaffolds that can be readily accessed from 4-Cyano-2'-aminobiphenyl.[4]
Precursor to Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases. The 2-aminobiphenyl core can be elaborated to generate potent anti-inflammatory agents. For instance, derivatives can be designed to inhibit key pro-inflammatory enzymes like cyclooxygenases (COX) or to modulate inflammatory signaling pathways.[2][5]
Building Block for Anticancer Agents
The structural motif of 4-Cyano-2'-aminobiphenyl is found in various classes of anticancer agents. These include compounds that induce apoptosis, inhibit cell proliferation, or interfere with tubulin polymerization.[3][6] The ability to readily diversify the 2-amino position allows for the systematic exploration of structure-activity relationships (SAR) to optimize anticancer potency.
Intermediate for Agrochemicals
Beyond pharmaceuticals, nitrobiphenyls are valuable intermediates in the synthesis of fungicidal crop protection agents.[7] This highlights the broader chemical value and scalability of synthetic routes involving this scaffold.
Synthetic Protocols and Methodologies
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is the most efficient and widely used method for the synthesis of this compound.[8] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Cyanophenylboronic acid | 146.94 | 1.2 | 176 mg |
| 1-Bromo-2-nitrobenzene | 202.01 | 1.0 | 202 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |
| Sodium Carbonate (Na2CO3) | 105.99 | 2.0 | 212 mg |
| Toluene | - | - | 10 mL |
| Ethanol | - | - | 5 mL |
| Water | - | - | 5 mL |
Experimental Procedure:
-
To a 50 mL round-bottom flask, add 4-cyanophenylboronic acid (176 mg, 1.2 mmol), 1-bromo-2-nitrobenzene (202 mg, 1.0 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 10 minutes.
-
Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add degassed toluene (10 mL), ethanol (5 mL), and water (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound as a solid.
Visualization of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the synthesis of this compound.
Protocol 2: Reduction of this compound to 4-Cyano-2'-aminobiphenyl
The reduction of the nitro group to an amine is a critical step to unmask the key functionality for further derivatization. Several methods are available, with catalytic hydrogenation being a clean and efficient option.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 224.21 | 1.0 | 224 mg |
| 10% Palladium on Carbon (Pd/C) | - | - | 25 mg (catalytic) |
| Ethanol | - | - | 20 mL |
| Hydrogen (H2) gas | 2.02 | - | Balloon or Parr apparatus |
Experimental Procedure:
-
Dissolve this compound (224 mg, 1.0 mmol) in ethanol (20 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (25 mg) to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask or place the flask in a Parr hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-Cyano-2'-aminobiphenyl, which can often be used in the next step without further purification.
Visualization of the Reduction and Derivatization Pathway:
Caption: Pathway from this compound to therapeutic applications.
Conclusion and Future Perspectives
This compound represents a strategically designed building block with significant potential in medicinal chemistry. Its synthesis via robust Suzuki-Miyaura coupling and subsequent reduction to the versatile 2-aminobiphenyl derivative provides a clear and efficient pathway to a wide range of bioactive molecules. The presented protocols offer a solid foundation for researchers to incorporate this valuable scaffold into their drug discovery programs. The continued exploration of derivatives of 4-Cyano-2'-aminobiphenyl is likely to yield novel therapeutic agents targeting a spectrum of diseases, from cancer to inflammatory disorders.
References
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Mehta, A., et al. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. Bioorganic & Medicinal Chemistry, 105, 117688. Available at: [Link]
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Kovvuri, J., et al. (2007). 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. Journal of Medicinal Chemistry, 50(23), 5643-5646. Available at: [Link]
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National Toxicology Program. (2021). 4-Aminobiphenyl. In Report on Carcinogens, Fifteenth Edition. U.S. Department of Health and Human Services, Public Health Service. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18021, (1,1'-Biphenyl)-4-carbonitrile. Retrieved January 21, 2026, from [Link].
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Laneuville, O., et al. (1995). Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases. British Journal of Pharmacology, 116(6), 2449-2456. Available at: [Link]
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Fry, D. W., et al. (1998). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Journal of Medicinal Chemistry, 41(18), 3376-3385. Available at: [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
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Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Available at: [Link]
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Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Available at: [Link]
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Tafesh, A. M., & Weiguny, J. (1996). A Review of the Heck Reaction and Its Use in the Synthesis of Agrochemicals. Chemical Reviews, 96(6), 2035-2052. Available at: [Link]
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Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. Available at: [Link]
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Ghorab, M. M., et al. (2016). Novel quinoline and pyrimido[4,5-b]quinoline derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 110-118. Available at: [Link]
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Kumar, N., et al. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-380. Available at: [Link]
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Application Notes and Protocols: Derivatization of the Cyano Group in 4-Cyano-2'-nitrodiphenyl
Introduction
4-Cyano-2'-nitrodiphenyl is a pivotal building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive cyano group and a versatile nitro group on a biphenyl scaffold, allows for a diverse range of chemical transformations. The derivatization of the cyano (-C≡N) group is a critical step in harnessing the synthetic potential of this molecule, enabling the introduction of key functional groups that are often essential for biological activity or material properties.
This guide provides a comprehensive overview of the primary strategies for derivatizing the cyano group of this compound. We will explore three principal transformations:
-
Hydrolysis to form 2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid.
-
Reduction to yield (2'-Nitro-[1,1'-biphenyl]-4-yl)methanamine.
-
[3+2] Cycloaddition to create 5-(2'-Nitro-[1,1'-biphenyl]-4-yl)-1H-tetrazole.
Each section will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the causality behind experimental choices, ensuring both scientific rigor and practical applicability for researchers, scientists, and drug development professionals.
Part 1: Hydrolysis to 2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
Scientific Rationale & Mechanistic Insight
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry.[1][2] This hydrolysis can be catalyzed by either acid or base.[3]
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the cyano carbon. A weak nucleophile, such as water, can then attack this carbon. A series of proton transfers leads to the formation of an amide intermediate, which is subsequently hydrolyzed further to the carboxylic acid and an ammonium ion.[1][3]
-
Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic cyano carbon. The resulting intermediate is protonated by water to form an amide, which is then further hydrolyzed under basic conditions to yield a carboxylate salt.[3] A final acidification step is required to obtain the neutral carboxylic acid.[2]
For many substrates, base-catalyzed hydrolysis is often preferred as it is typically faster and the reaction is driven to completion by the formation of the carboxylate salt.[2] The resulting carboxylic acid is a versatile functional group, serving as a precursor for esters, amides, and other derivatives.
Experimental Workflow: Base-Catalyzed Hydrolysis
Caption: Workflow for the base-catalyzed hydrolysis of this compound.
Detailed Protocol: Base-Catalyzed Hydrolysis
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (e.g., 10.0 g, 1 equivalent) in ethanol (100 mL).
-
Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 8.0 g, ~4-5 equivalents) in deionized water (50 mL). Carefully add the NaOH solution to the flask containing the nitrile.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible (typically 4-8 hours).
-
Solvent Removal: After completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification - Extraction: Dilute the remaining aqueous residue with water (100 mL) and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly and carefully acidify the solution by adding concentrated HCl dropwise with stirring until the pH is approximately 1-2. The product, 2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts.
-
Drying: Dry the product under high vacuum to a constant weight.
Data Summary: Hydrolysis
| Parameter | Acid-Catalyzed | Base-Catalyzed |
| Reagents | H₂SO₄ / H₂O | NaOH or KOH / H₂O, EtOH |
| Temperature | 100-150 °C | Reflux (~80-90 °C) |
| Reaction Time | 4-24 hours | 4-8 hours |
| Typical Yield | 75-90% | 85-95% |
| Key Advantage | Direct isolation of acid | Generally faster, higher yields |
| Consideration | Harsher conditions | Requires final acidification step |
Part 2: Reduction to (2'-Nitro-[1,1'-biphenyl]-4-yl)methanamine
Scientific Rationale & Mechanistic Insight
The reduction of nitriles to primary amines is a powerful tool for introducing a flexible aminomethyl linker into a molecule.[4] This transformation adds a basic center and a nucleophilic site, which are crucial for many pharmaceutical applications. Several reagents can accomplish this reduction.[5][6]
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive, non-selective reducing agent that readily converts nitriles to primary amines.[5][7] The mechanism involves the nucleophilic addition of hydride ions (H⁻) to the cyano carbon, followed by work-up with water to hydrolyze the intermediate aluminum-amine complexes.[5] Its high reactivity requires anhydrous conditions and careful handling.
-
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).[4][7] It is often considered a "greener" alternative to metal hydrides. However, it typically requires elevated pressure and temperature. A critical consideration for this compound is that these conditions can also reduce the nitro group.[8] Therefore, for selective reduction of the cyano group, LiAlH₄ is often the preferred laboratory-scale method.
Experimental Workflow: LiAlH₄ Reduction
Caption: Workflow for the LiAlH₄ reduction of this compound.
Detailed Protocol: LiAlH₄ Reduction
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH)
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Flame-dried, three-neck round-bottom flask
-
Dropping funnel, condenser, and nitrogen/argon inlet
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck flask under a positive pressure of nitrogen or argon. Equip it with a magnetic stir bar, a dropping funnel, and a condenser.
-
Reagent Preparation: Suspend LiAlH₄ (e.g., 2.0 equivalents) in anhydrous THF (50 mL) in the reaction flask. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (e.g., 5.0 g, 1 equivalent) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and very slowly, quench the excess LiAlH₄ by the sequential dropwise addition of:
-
'x' mL of H₂O
-
'x' mL of 15% (w/v) aqueous NaOH
-
'3x' mL of H₂O (where 'x' is the number of grams of LiAlH₄ used).
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes at room temperature. A granular white precipitate of aluminum salts should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings. Dry the solution over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by column chromatography if necessary.
Data Summary: Reduction Methods
| Method | Reagent | Conditions | Selectivity | Key Advantage |
| Metal Hydride | LiAlH₄ in THF | 0 °C to RT | High (spares nitro group) | Fast, efficient, high yield |
| Catalytic Hydrogenation | H₂, Raney Ni | High Pressure, Heat | Low (reduces nitro group) | "Greener", scalable |
| Borane Complexes | BH₃·THF | Reflux | Moderate | Milder than LiAlH₄ |
Part 3: Conversion to 5-(2'-Nitro-[1,1'-biphenyl]-4-yl)-1H-tetrazole
Scientific Rationale & Mechanistic Insight
The conversion of a nitrile to a 5-substituted-1H-tetrazole is a highly valuable transformation in medicinal chemistry. The tetrazole ring is recognized as a non-classical bioisostere of the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.[9][10]
The reaction is a [3+2] cycloaddition between the nitrile and an azide species.[11] Common methods involve using sodium azide (NaN₃) with a catalyst or activator.[12]
-
Organotin Azides: Reagents like tributyltin azide, often generated in situ from tributyltin chloride and sodium azide, are highly effective but raise toxicity and purification concerns due to tin residues.[9]
-
Lewis Acids: Zinc salts (e.g., ZnCl₂, ZnBr₂) are effective, safer, and more environmentally benign catalysts.[12] They activate the nitrile by coordinating to the nitrogen, making it more susceptible to nucleophilic attack by the azide ion.
Experimental Workflow: Zinc-Catalyzed Tetrazole Formation
Caption: Workflow for the zinc-catalyzed synthesis of the tetrazole derivative.
Detailed Protocol: Zinc-Catalyzed Tetrazole Formation
Materials:
-
This compound
-
Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive!
-
Zinc Chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), aqueous solution
-
Ethyl Acetate (EtOAc)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), sodium azide (e.g., 2-3 equivalents), and anhydrous zinc chloride (e.g., 1-1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.
-
Reaction: Heat the mixture to 120 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction's progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing water and stir.
-
Acidification: Acidify the aqueous suspension to pH 2 with 1N HCl. This step protonates the tetrazole ring and helps to break up any zinc complexes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Data Summary: Tetrazole Formation
| Method | Reagents | Temperature | Solvent | Key Advantage |
| Organotin | Bu₃SnCl, NaN₃ | 110-130 °C | Toluene, Xylene | High efficiency |
| Lewis Acid | ZnCl₂ or ZnBr₂, NaN₃ | 100-120 °C | DMF, Water | Avoids toxic tin reagents |
| Brønsted Acid | NH₄Cl, NaN₃ | 100 °C | DMF | Milder, avoids heavy metals |
Part 4: The Fate of the 2'-Nitro Group
A crucial aspect of synthesizing derivatives from this compound is the behavior of the nitro group. In the protocols detailed above (base-catalyzed hydrolysis, LiAlH₄ reduction, and azide cycloaddition), the nitro group is generally stable and does not participate in the reaction. This chemical orthogonality is highly advantageous, allowing for selective manipulation of the cyano group first.
The 2'-nitro group can be reduced to the corresponding 2'-amino group in a subsequent step if desired. This transformation is fundamental in the synthesis of many heterocyclic drugs, such as carbazoles or phenothiazines. The reduction of an aromatic nitro group is a well-established process.[8]
Common reagents for nitro group reduction include:
-
Catalytic Hydrogenation: Using H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel is highly effective for reducing nitro groups to amines.[8]
-
Metal/Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in concentrated HCl, or iron (Fe) powder in acetic acid, are classic and reliable methods for this conversion.[8]
The choice of method depends on the overall synthetic strategy and the functional group tolerance of the derivatized molecule. For instance, after converting the cyano group to a tetrazole, one might reduce the nitro group using SnCl₂/HCl to yield 5-(2'-Amino-[1,1'-biphenyl]-4-yl)-1H-tetrazole, a valuable intermediate for further elaboration.
References
-
Suzuki reaction . (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives . (2024). MDPI. Retrieved from [Link]
-
Catalytic reduction of nitroaromatics compounds and organic dyes to their derivatives by Ni–BCD–MOF . (n.d.). ResearchGate. Retrieved from [Link]
-
Reduction of nitro compounds . (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Sun, R. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? ResearchGate. Retrieved from [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling . (n.d.). Common Organic Chemistry. Retrieved from [Link]
- WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles. (2005). Google Patents.
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles . (n.d.). Moodle. Retrieved from [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives . (2024). ResearchGate. Retrieved from [Link]
-
Synthesis of 1H-tetrazoles . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Process for preparation of tetrazoles from aromatic cyano derivatives. (n.d.). Google Patents.
-
How To Reduce A Nitrile To An Amine? . (2025). YouTube. Retrieved from [Link]
-
The Suzuki Reaction . (n.d.). Chem 115 Myers. Retrieved from [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives . (n.d.). PMC. Retrieved from [Link]
-
Nitriles: reduction to amines . (2018). YouTube. Retrieved from [Link]
-
Suzuki Coupling . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Transforming Nitriles: Reduction to Amines (13.4.4) . (n.d.). OCR A-Level Chemistry Notes. Retrieved from [Link]
-
Synthesis from Carboxylic Acid Derivatives . (n.d.). Science of Synthesis. Retrieved from [Link]
-
Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution . (2000). PubMed. Retrieved from [Link]
-
Amine synthesis by nitrile reduction . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity . (n.d.). PubMed. Retrieved from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid . (n.d.). Chemistry Steps. Retrieved from [Link]
- CN105418458A - Synthetic process of 2-cyano-4-nitroaniline. (2016). Google Patents.
-
New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging . (n.d.). ResearchGate. Retrieved from [Link]
-
Green synthesis of 5-substituted-1H-1,2,3,4-tetrazoles and 1-sustituted-1H-1,2,3,4-tetrazoles via [3+2] cycloaddition by reusable immobilized AlCl3on ã-Al2O3 . (2019). ResearchGate. Retrieved from [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
4-Nitro-1,1'-biphenyl . (n.d.). PubChem. Retrieved from [Link]
-
Derivatization . (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC . (2025). ResearchGate. Retrieved from [Link]
- US3542822A - Hydrolysis of nitriles to carboxylic acids. (1970). Google Patents.
-
WO2023205164A1.pdf . (2023). Googleapis. Retrieved from [Link]
-
Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density . (n.d.). MDPI. Retrieved from [Link]
-
Derivatization Reagents - For Selective Response and Detection in Complex Matrices . (n.d.). Greyhound Chromatography. Retrieved from [Link]
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 10. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Note & Protocol: Selective Reduction of 4-Cyano-2'-nitrodiphenyl
Abstract: This document provides a comprehensive guide for the selective reduction of the nitro group in 4-Cyano-2'-nitrodiphenyl to synthesize 4-Cyano-2'-aminobiphenyl, a critical intermediate in pharmaceutical and materials science. We present two robust protocols—catalytic hydrogenation and an iron-mediated reduction—and delve into the mechanistic rationale, comparative advantages, and procedural details for each. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology for this specific transformation.
Introduction: The Significance of 4-Cyano-2'-aminobiphenyl
Aromatic amines, particularly substituted aminobiphenyls, are privileged scaffolds in medicinal chemistry.[1][2][3] They serve as foundational building blocks for a wide range of therapeutic agents, including inhibitors for enzymes like carbonic anhydrase and farnesoid X receptor (FXR) agonists for treating metabolic disorders.[4][5] The target molecule of this protocol, 4-Cyano-2'-aminobiphenyl, is a key precursor for synthesizing such advanced compounds.
The primary synthetic challenge lies in the selective reduction of the nitro group while preserving the chemically sensitive cyano (nitrile) functionality.[6] Many powerful reducing agents can inadvertently reduce or hydrolyze the nitrile group.[7] Therefore, the choice of methodology is paramount to ensure high yield and purity of the desired product. This guide explores two field-proven methods that balance efficiency, selectivity, and operational scalability.
Strategic Overview: Choosing the Optimal Reduction Pathway
The reduction of an aromatic nitro group is a well-established transformation, but the presence of the cyano group on the this compound substrate requires careful consideration.[8] The two primary strategies discussed here are catalytic transfer hydrogenation and dissolving metal reduction.
-
Catalytic Hydrogenation: This is often the method of choice due to its clean reaction profile, high efficiency, and the formation of water as the only stoichiometric byproduct.[9][10] Catalysts like Palladium on carbon (Pd/C) are highly effective.[9] However, catalyst poisoning and the potential for dehalogenation (if other halogens are present) can be drawbacks.[9]
-
Iron-Mediated Reduction: Reduction using metals like iron in a mildly acidic medium is a classic, cost-effective, and robust method.[9][11] It shows excellent tolerance for a variety of functional groups, including nitriles and halides.[11][12] The primary challenge lies in the work-up, which often involves filtering large amounts of iron salts.[13]
The following diagram illustrates a decision-making workflow for selecting the appropriate protocol.
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- 13. reddit.com [reddit.com]
Catalytic Systems for the Synthesis of 4-Cyano-2'-nitrodiphenyl: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Cyano-2'-nitrodiphenyl is a valuable scaffold in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of various biologically active compounds and functional materials. Its structure, featuring a biphenyl core with strategically placed electron-withdrawing cyano and nitro groups, allows for diverse downstream chemical modifications. This guide provides a comprehensive overview of the catalytic systems for the synthesis of this compound, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Additionally, alternative approaches utilizing Ullmann and Buchwald-Hartwig cross-coupling reactions are discussed, offering a comparative perspective for researchers to select the most suitable method for their specific needs. This document is intended to be a practical resource, offering not only detailed experimental protocols but also insights into the rationale behind the selection of catalysts, ligands, and reaction conditions.
Strategic Approaches to the Synthesis of this compound
The construction of the biaryl bond in this compound is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The primary disconnection for this target molecule is between the two phenyl rings, leading to two key synthons: a 4-cyanophenyl derivative and a 2-nitrophenyl derivative.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Cyano-2'-nitrodiphenyl
Welcome to the technical support center for the synthesis of 4-Cyano-2'-nitrodiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this important synthetic transformation. This document will equip you with the knowledge to navigate the complexities of the reaction and maximize your yield and purity.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the formation of a biaryl C-C bond, most commonly achieved through palladium-catalyzed Suzuki-Miyaura coupling or copper-catalyzed Ullmann reactions. The presence of both an electron-withdrawing cyano group and a nitro group presents unique challenges and opportunities for optimization. This guide will focus on these two primary synthetic routes, providing practical advice to overcome common hurdles.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound: Suzuki-Miyaura or Ullmann coupling?
A1: Both the Suzuki-Miyaura and Ullmann couplings are viable methods. The Suzuki-Miyaura reaction is often preferred due to its milder reaction conditions, higher functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts.[1] However, the Ullmann reaction, particularly with modern advancements using ligands, can be a powerful alternative, especially when starting from aryl halides.[2] The choice may ultimately depend on the availability of starting materials, catalyst cost, and the specific equipment in your lab.
Q2: What are the most critical parameters to control for optimizing the yield in a Suzuki-Miyaura coupling for this synthesis?
A2: For the Suzuki-Miyaura coupling, the most critical parameters are the choice of palladium catalyst and ligand, the base, and the solvent system. The presence of the electron-withdrawing nitro group on the aryl halide can make oxidative addition more facile.[3] However, careful selection of a bulky, electron-rich phosphine ligand is often crucial to promote the reductive elimination step and prevent side reactions.[4] The base is essential for the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield.[5]
Q3: Can the nitro group interfere with the palladium catalyst in the Suzuki-Miyaura reaction?
A3: Yes, the nitro group can potentially be reduced by the phosphine ligands or other components in the reaction mixture, especially at elevated temperatures. This can lead to the formation of undesired byproducts and deactivation of the catalyst. Careful selection of the ligand and reaction conditions is necessary to minimize this side reaction. In some cases, using a pre-catalyst that is less sensitive to reducible functional groups can be beneficial.
Q4: In an Ullmann coupling, how do the cyano and nitro groups on the aryl halides affect the reaction?
A4: In classical Ullmann couplings, electron-withdrawing groups on the aryl halide generally facilitate the reaction by making the aromatic ring more susceptible to nucleophilic attack.[6] Therefore, the cyano group on one aryl halide and the nitro group on the other are expected to be beneficial. However, these groups can also influence the stability of the organocopper intermediates and potentially lead to side reactions if the reaction conditions are not carefully controlled.
Q5: What are the common side products I should look out for in these coupling reactions?
A5: Common side products in both Suzuki-Miyaura and Ullmann couplings include homocoupling of the starting materials to form symmetrical biphenyls. In Suzuki reactions, protodeboronation of the boronic acid (replacement of the boronic acid group with a hydrogen) can be a significant issue.[3] Dehalogenation of the aryl halide starting material is another potential side reaction. In the context of this compound synthesis, reduction of the nitro group can also occur, leading to aminobiphenyl derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.
Low or No Product Yield
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion (Suzuki-Miyaura) | 1. Inactive Catalyst: The Pd(0) active species has not been generated or has decomposed. 2. Inappropriate Ligand: The ligand is not suitable for coupling substrates with electron-withdrawing groups. 3. Ineffective Base: The base is not strong enough or is insoluble in the reaction medium. 4. Poor Quality Boronic Acid: The boronic acid has degraded (protodeboronation). | 1. Use a fresh, high-quality palladium precatalyst. Ensure anaerobic conditions to prevent oxidation of Pd(0). 2. Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4] 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility. 4. Use freshly purchased or recrystallized boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester) for enhanced stability. |
| No reaction or very low conversion (Ullmann) | 1. Inactive Copper Catalyst: The copper surface is oxidized. 2. High Reaction Temperature: While classic Ullmann reactions require high temperatures, modern protocols with ligands are often more effective at lower temperatures.[2] 3. Absence of a suitable ligand. | 1. Activate the copper powder before use (e.g., by washing with a dilute acid). Use a fresh source of a Cu(I) salt. 2. If using a ligand-based system, screen temperatures in the range of 80-140 °C. 3. Screen a variety of ligands, such as diamines, amino acids (e.g., L-proline), or phenanthrolines.[2] |
| Stalled Reaction | The reaction starts but does not go to completion. | 1. Catalyst Deactivation: Add a fresh portion of the catalyst. 2. Insufficient Base: Add more base to the reaction mixture. |
Formation of Significant Side Products
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Significant homocoupling of starting materials | 1. Oxygen contamination: Oxygen can promote the homocoupling of boronic acids. 2. High catalyst loading or temperature. | 1. Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (N₂ or Ar). 2. Reduce the catalyst loading and/or the reaction temperature. |
| Protodeboronation of the boronic acid (Suzuki) | Presence of protic impurities (e.g., water) or prolonged reaction times at high temperatures. | 1. Use anhydrous solvents and reagents. 2. Use a stronger, non-nucleophilic base. 3. Consider using a boronic ester. |
| Reduction of the nitro group | 1. Reaction temperature is too high. 2. The phosphine ligand is acting as a reducing agent. | 1. Lower the reaction temperature. 2. Screen different phosphine ligands or consider using a phosphine-free catalyst system if possible. |
Experimental Protocols
The following protocols provide a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of aryl halides with electron-withdrawing groups.
Reactants:
-
4-Bromobenzonitrile (1.0 equiv)
-
(2-Nitrophenyl)boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile, (2-nitrophenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ullmann Coupling
This protocol is a general procedure for a ligand-accelerated Ullmann coupling.
Reactants:
-
4-Bromobenzonitrile (1.0 equiv)
-
1-Iodo-2-nitrobenzene (1.2 equiv)
-
CuI (0.1 equiv)
-
L-Proline (0.2 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry Schlenk tube, add 4-bromobenzonitrile, 1-iodo-2-nitrobenzene, CuI, L-proline, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed DMSO via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C in an oil bath.
-
Stir the reaction mixture for 24-48 hours, monitoring progress by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Purification of this compound
The crude product from either synthesis will likely contain unreacted starting materials, homocoupled byproducts, and catalyst residues. Purification is typically achieved by column chromatography followed by recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The product is moderately polar and should elute after the less polar starting materials and homocoupled byproducts.
Recrystallization:
-
A suitable solvent system for recrystallization is a mixture of ethanol and water or isopropanol. Dissolve the purified product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A general experimental workflow for the Ullmann coupling reaction.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]
-
Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 2003 , 42 (44), 5400-5449. [Link]
-
Monnier, F.; Taillefer, M. Catalytic CC, CN, and CO Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 2009 , 48 (38), 6954-6971. [Link]
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 2005 , 127 (13), 4685–4696. [Link]
-
Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]
-
Kambe, N.; Iwasaki, T.; Terao, J. The Ullmann Reaction. In Copper-Catalyzed Arylation Reactions. John Wiley & Sons, Ltd, 2014 ; pp 1-32. [Link]
-
Dounay, A. B.; Hatanaka, K.; Kodama, T.; Overman, L. E. The Suzuki−Miyaura Cross-Coupling Reaction. In Organic Reactions. John Wiley & Sons, Inc., 2002 . [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Cyano-2'-nitrodiphenyl
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Synthetic Strategies
The synthesis of 4-Cyano-2'-nitrodiphenyl, a key intermediate in various research and development applications, is typically achieved through cross-coupling reactions. The two most prevalent methods are the Ullmann condensation (forming a C-O bond for a diaryl ether) and the Suzuki-Miyaura coupling (forming a C-C bond for a biaryl). Both pathways, while effective, are susceptible to side reactions that can complicate purification and reduce yields. This guide will delve into the common byproducts associated with these synthetic routes and provide robust troubleshooting strategies.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.
Ullmann Condensation Route: Synthesis of 4-(2-nitrophenoxy)benzonitrile
The Ullmann condensation for this target molecule typically involves the copper-catalyzed reaction of 4-cyanophenol with a 2-halonitrobenzene (e.g., 2-chloronitrobenzene or 2-bromonitrobenzene).
Question 1: My reaction is sluggish, and I'm observing significant amounts of unreacted starting materials. What could be the cause?
Answer: Several factors can contribute to a slow or incomplete Ullmann condensation.
-
Catalyst Inactivity: The copper catalyst is crucial. If you are using copper powder, it may require activation to remove surface oxides. A common activation method involves washing with a dilute acid (like HCl) to etch the surface, followed by rinsing with water and a solvent like acetone, and then drying under vacuum.[1]
-
Base Selection: The choice of base is critical for deprotonating the phenol. While stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common, their reactivity can also lead to side reactions if not carefully controlled. Ensure the base is anhydrous and used in the correct stoichiometric amount.
-
Solvent and Temperature: Ullmann reactions often require high temperatures (typically >150 °C) to proceed at a reasonable rate.[2] Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene are often used. Ensure your reaction temperature is optimal for the chosen solvent and starting materials. Insufficient temperature is a common reason for low conversion.
Question 2: I'm seeing a significant amount of a high-molecular-weight byproduct that is difficult to separate from my desired product. What is it and how can I avoid it?
Answer: This is likely due to homocoupling of the starting materials. In the context of an Ullmann-type reaction for a diaryl ether, this can manifest in two ways:
-
Symmetrical Diaryl Ether Formation: The reaction of the phenoxide with another molecule of the aryl halide can be accompanied by the self-condensation of the aryl halide to form a symmetrical biaryl. For instance, if using 2-chloronitrobenzene, you might form 2,2'-dinitrobiphenyl.[3]
-
Phenolic Homocoupling: While less common, oxidative coupling of the phenol can also occur.
Troubleshooting Homocoupling:
-
Ligand Addition: The use of ligands such as 1,10-phenanthroline or N,N'-dimethylglycine can stabilize the copper catalyst and promote the desired cross-coupling over homocoupling.
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can minimize homocoupling. Using a slight excess of the phenol can sometimes favor the cross-coupling product.
-
Reaction Temperature: While high temperatures are necessary, excessive heat can promote homocoupling. It is a delicate balance that may require optimization for your specific setup.
Question 3: My final product appears to have a lower nitrogen content than expected, and I see an unexpected peak in my mass spectrum. What could be the issue?
Answer: This could be indicative of reduction of the nitro group . The nitro group is susceptible to reduction under certain conditions, especially in the presence of metals like copper and at elevated temperatures. The resulting amine (2-amino-4'-cyanodiphenyl ether) would have a different molecular weight and polarity.
Preventing Nitro Group Reduction:
-
Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of potential reducing agents.
-
Purity of Reagents: Ensure that your starting materials and solvent are free from contaminants that could act as reducing agents.
-
Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can increase the likelihood of nitro group reduction.
Suzuki-Miyaura Coupling Route: Synthesis of 4-Cyano-2'-nitrobiphenyl
The Suzuki-Miyaura coupling for this target involves the palladium-catalyzed reaction of 4-cyanophenylboronic acid with a 2-halonitrobenzene.
Question 4: My Suzuki coupling is giving me a mixture of products, including one that appears to be a dimer of my boronic acid. How do I address this?
Answer: The byproduct you are observing is likely 4,4'-dicyanobiphenyl , which is the result of the homocoupling of 4-cyanophenylboronic acid . This is a very common side reaction in Suzuki couplings.
Minimizing Boronic Acid Homocoupling:
-
Control of Reaction Conditions: Homocoupling is often promoted by the presence of oxygen. It is crucial to thoroughly degas your reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.
-
Choice of Base and Solvent: The choice of base and solvent can influence the rate of homocoupling. Weaker bases and aprotic solvents may sometimes reduce the extent of this side reaction.
-
Palladium Catalyst and Ligand: The ligand on the palladium catalyst plays a significant role. Bulky, electron-rich phosphine ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.
-
Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes help to consume the boronic acid in the desired cross-coupling reaction.
Question 5: I have a byproduct that lacks the halogen from my starting material but hasn't coupled with the boronic acid. What is this?
Answer: This byproduct is likely the result of dehalogenation of your 2-halonitrobenzene starting material, leading to the formation of nitrobenzene. This can occur through a competing reaction pathway where a hydride source in the reaction mixture replaces the halogen on the aryl halide.
Troubleshooting Dehalogenation:
-
Hydride Sources: The source of the hydride can be impurities in the solvent or reagents, or in some cases, the boronic acid itself or its decomposition products. Using high-purity, anhydrous solvents and reagents is critical.
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the dehalogenation pathway relative to the desired cross-coupling.
Question 6: My product yield is low, and I have a significant amount of a byproduct that appears to be the hydrolyzed boronic acid. What is happening?
Answer: This is likely due to the protodeboronation of your 4-cyanophenylboronic acid, where the boronic acid group is replaced by a hydrogen atom, forming benzonitrile. This is a common side reaction, especially in the presence of water and at elevated temperatures.
Preventing Protodeboronation:
-
Anhydrous Conditions: Meticulously maintain anhydrous conditions throughout your experiment. Use dry solvents and reagents, and perform the reaction under an inert atmosphere.
-
Base Selection: The choice of base can influence the rate of protodeboronation. Some bases may be more prone to containing or generating water.
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the opportunity for this side reaction to occur.
Summary of Common Byproducts and Troubleshooting Strategies
| Byproduct Name | Chemical Structure | Likely Synthetic Route | Probable Cause | Troubleshooting and Prevention |
| 2,2'-Dinitrobiphenyl | (O₂NC₆H₄)₂ | Ullmann Condensation | Homocoupling of 2-halonitrobenzene | Use of ligands, optimize stoichiometry and temperature. |
| 4,4'-Dicyanobiphenyl | (NCC₆H₄)₂ | Suzuki-Miyaura Coupling | Homocoupling of 4-cyanophenylboronic acid | Degas reaction mixture, use inert atmosphere, select appropriate catalyst/ligand. |
| 2-Amino-4'-cyanodiphenyl ether | H₂NC₆H₄OC₆H₄CN | Ullmann Condensation | Reduction of the nitro group | Conduct under inert atmosphere, use pure reagents, avoid excessive heat/time. |
| Nitrobenzene | C₆H₅NO₂ | Suzuki-Miyaura Coupling | Dehalogenation of 2-halonitrobenzene | Use high-purity anhydrous solvents and reagents, optimize temperature. |
| Benzonitrile | C₆H₅CN | Suzuki-Miyaura Coupling | Protodeboronation of 4-cyanophenylboronic acid | Maintain anhydrous conditions, select appropriate base, minimize reaction time/temperature. |
Experimental Workflow & Visualization
General Suzuki-Miyaura Coupling Protocol
A detailed step-by-step methodology for a typical Suzuki-Miyaura coupling to synthesize this compound is provided below.
Materials:
-
4-cyanophenylboronic acid
-
2-bromonitrobenzene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 4-cyanophenylboronic acid (1.2 eq.), 2-bromonitrobenzene (1.0 eq.), and potassium carbonate (2.0 eq.).
-
Add Pd(OAc)₂ (0.02 eq.) and PPh₃ (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathway and Side Reactions Diagram
The following diagram illustrates the main synthetic pathway for the Suzuki-Miyaura coupling and the key side reactions leading to common byproducts.
Caption: Suzuki coupling pathway and common byproducts.
References
-
PubMed. (n.d.). Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
Sources
Technical Support Center: Suzuki Coupling of 4-Cyano-2'-nitrodiphenyl
As a Senior Application Scientist, I understand that a failed or low-yielding Suzuki coupling can be a significant roadblock in a research project. The synthesis of 4-Cyano-2'-nitrodiphenyl is a particularly challenging transformation, as it involves the coupling of two electronically deactivated partners. This guide is designed to provide you with a logical, in-depth framework for troubleshooting this specific reaction, moving beyond simple procedural lists to explain the chemical reasoning behind each recommendation.
The coupling of 4-cyanophenylboronic acid with a 2-halonitrobenzene is a classic example of a challenging Suzuki-Miyaura reaction. The presence of strong electron-withdrawing groups (EWG) on both coupling partners—the cyano (-CN) group on the boronic acid and the nitro (-NO₂) group on the aryl halide—creates specific mechanistic hurdles that must be overcome with carefully optimized reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction shows very low or no conversion of starting materials. Where should I start troubleshooting?
This is the most common issue and typically points to a fundamental problem with the core reaction parameters: the catalyst system, the base, or the reaction conditions.
Root Cause Analysis:
The overall success of the Suzuki reaction hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] With two electron-deficient partners, specific steps are likely compromised.
-
Oxidative Addition: While an EWG on the aryl halide (the nitro group) generally accelerates this step, the overall electronic nature and potential steric hindrance from the ortho-nitro group can still present a challenge for less active catalysts.[2][3]
-
Transmetalation: This is often the rate-limiting step in couplings involving electron-deficient boronic acids.[4] The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The electron-withdrawing cyano group makes the boron center less electron-rich and thus less readily activated, slowing this transfer.[5]
Troubleshooting Workflow:
-
Evaluate Your Catalyst & Ligand: The ubiquitous Pd(PPh₃)₄ is often insufficient for such a demanding coupling. You need a more robust catalytic system.
-
Expert Recommendation: Employ palladium pre-catalysts combined with bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands promote both a rapid oxidative addition and stabilize the catalyst, preventing decomposition.[6][7] Systems based on ligands like SPhos, XPhos, or RuPhos are excellent starting points.[6]
Catalyst/Ligand System Key Advantage Typical Loading (mol%) Pd₂(dba)₃ / SPhos Highly active for electron-poor substrates. 1-3% Pd, 2-6% Ligand XPhos Pd G3 Air- and moisture-stable pre-catalyst, highly active. 1-3% Pd(OAc)₂ / P(t-Bu)₃ Strong, electron-rich ligand for challenging couplings. 1-3% Pd, 2-6% Ligand -
-
Strengthen Your Base: A weak base like Na₂CO₃ will likely fail to sufficiently activate the 4-cyanophenylboronic acid.
-
Expert Recommendation: Screen stronger inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are the industry standards for difficult couplings.[4][8] The presence of a small amount of water can sometimes be beneficial, especially with K₃PO₄, though this must be balanced against the risk of protodeboronation.[9]
-
-
Optimize Solvent & Temperature: These parameters control reagent solubility and reaction kinetics.
-
Expert Recommendation: Begin with a polar aprotic solvent like 1,4-dioxane or THF, often in a mixture with water (e.g., 4:1 or 10:1 ratio) to help dissolve the inorganic base.[10][11] If solubility remains an issue, consider DMF. This reaction will almost certainly require heating; a starting temperature of 80–110 °C is advisable.[12]
-
Caption: Suzuki Cycle for this compound Synthesis.
Q2: My analysis shows significant side products. How do I identify and suppress them?
Side product formation indicates that alternative reaction pathways are competing with your desired coupling. For this specific reaction, the main culprits are protodeboronation and homocoupling.
-
Protodeboronation: You observe benzonitrile (from the boronic acid) and nitrobenzene (from the aryl halide). This occurs when the boronic acid or the organopalladium intermediate reacts with a proton source (like water or alcohol solvents) instead of the coupling partner. Electron-deficient boronic acids are particularly susceptible.[6]
-
Solution:
-
Use Anhydrous Conditions: Thoroughly dry your solvents and reagents. Use a finely powdered, anhydrous base.
-
Protect the Boronic Acid: Convert the boronic acid to its corresponding pinacol ester or potassium trifluoroborate salt. These derivatives are more stable and less prone to protodeboronation, releasing the active boronic acid slowly under the reaction conditions.[6]
-
-
-
Homocoupling: You observe 4,4'-dicyanobiphenyl (from the boronic acid coupling with itself). This is typically mediated by oxygen, which can re-oxidize the Pd(0) catalyst.
-
Solution:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated. Standard practice is to perform at least three freeze-pump-thaw cycles. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes before adding the catalyst can be effective.[13]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus disfavoring the homocoupling pathway.
-
-
Q3: The reaction starts but stalls before completion, leaving unreacted starting materials.
A stalling reaction is often a sign of catalyst deactivation or poor reagent solubility.
Root Cause Analysis:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive and may decompose into inactive palladium black, especially at high temperatures or if not properly protected by the ligand. The nitro group itself, while an EWG, could potentially coordinate to the palladium center under certain conditions, inhibiting catalysis.
-
Solubility Issues: As the biaryl product forms, it may have different solubility properties than the starting materials. If it precipitates from the solution, the reaction can effectively stop.[14]
Troubleshooting Workflow:
Caption: Decision tree for a stalled Suzuki coupling reaction.
-
Address Solubility: Observe the reaction at temperature. If you see a precipitate, you likely have a solubility problem. Switch to a more effective solvent like DMF, NMP, or toluene, which may better solubilize the product.[15]
-
Enhance Catalyst Stability: If the solution remains homogeneous but stalls, focus on the catalyst.
-
Use a Pre-catalyst: Modern pre-catalysts (e.g., G3 or G4 palladacycles) are designed to release the active Pd(0) species controllably, improving stability and overall catalyst lifetime.[4]
-
Verify Inert Atmosphere: Re-confirm that your system is free of oxygen, as this is a primary driver of catalyst decomposition.
-
General Protocol for Reaction Optimization
This protocol provides a starting point for screening conditions for the synthesis of this compound.
Materials:
-
2-Halonitrobenzene (e.g., 2-Bromonitrobenzene) (1.0 equiv)
-
4-Cyanophenylboronic acid (1.2–1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Base (e.g., K₃PO₄, finely powdered) (2.0–3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 10:1), degassed
Procedure:
-
Vessel Preparation: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halonitrobenzene, 4-cyanophenylboronic acid, and powdered K₃PO₄.
-
Establish Inert Atmosphere: Seal the flask with a septum and perform three cycles of evacuating the flask under vacuum and backfilling with argon or nitrogen.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst. Then, add the degassed solvent via syringe. The final concentration should be between 0.1 and 0.5 M with respect to the aryl halide.
-
Reaction: Place the sealed flask into a preheated oil bath or heating block set to 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By systematically addressing these potential points of failure, you can effectively diagnose and solve the issues hindering your synthesis of this compound.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Myers, A. The Suzuki Reaction. Chem 115, Harvard University. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
-
Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling? (2021-07-09). Available from: [Link]
-
Reddit r/Chempros. Struggling with Suzuki Reaction. (2024-09-04). Available from: [Link]
-
Wang, D., et al. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. (2020). Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemist Ai. How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction with an heteroaryl chloride and XPhos Pd G3? Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019-06-05). Available from: [Link]
-
Bakherad, M., et al. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. (2011). Available from: [Link]
-
Corpet, M., & Jutand, A. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. (2019). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Reddit r/Chempros. Failed suzuki coupling, any suggenstions? (2024-01-12). Available from: [Link]
-
Kumar, D., et al. Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. (2014). Available from: [Link]
-
Quora. How can I solve my problem with Suzuki coupling? (2018-04-04). Available from: [Link]
-
Rickhaus, M. How can I solve my problem with Suzuki coupling? ResearchGate. (2014). Available from: [Link]
-
Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). PMC - NIH. (1995). Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. quora.com [quora.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Cyano-2'-nitrodiphenyl
Welcome to the technical support center for the purification of 4-Cyano-2'-nitrodiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this sterically hindered and polar biphenyl derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to the Challenges
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, typically achieved through a Suzuki-Miyaura cross-coupling reaction, can often lead to a mixture of the desired product and several closely related impurities. The inherent polarity imparted by the cyano and nitro functional groups, combined with the steric hindrance from the ortho-nitro group, presents a unique set of purification challenges.[2] This guide will equip you with the knowledge to tackle these issues effectively.
Troubleshooting Guides
Issue 1: Persistent Impurities After Initial Work-up
It is common to find several byproducts in the crude reaction mixture of a Suzuki-Miyaura coupling.[3] Understanding the origin of these impurities is key to selecting the appropriate purification strategy.
Common Impurities and Their Origin:
| Impurity | Chemical Name | Origin |
| Homocoupling Product | 4,4'-Dicyanobiphenyl | Dimerization of the boronic acid reagent, often promoted by the presence of oxygen.[4] |
| Dehalogenated Starting Material | Benzonitrile | Reduction of the aryl halide starting material.[5] |
| Phenol Derivative | 2-Nitrophenol | Hydrolysis of the boronic acid or palladium-catalyzed side reactions.[3] |
| Unreacted Starting Materials | 4-Bromobenzonitrile, 2-Nitrophenylboronic acid | Incomplete reaction. |
Troubleshooting Workflow for Impurity Removal:
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for removing minor impurities, especially when the desired product is the major component and has good crystallinity.
Step-by-Step Methodology:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature.[6]
-
Good starting points for single solvents: Ethanol, isopropanol, ethyl acetate.
-
Mixed solvent systems: These often provide better results for polar compounds.[7] A common approach is to dissolve the crude product in a "good" solvent (e.g., ethyl acetate, acetone) at its boiling point and then add a "poor" solvent (e.g., hexanes, heptane) dropwise until the solution becomes slightly cloudy.
-
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored due to highly conjugated impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization:
| Problem | Potential Cause | Solution |
| "Oiling out" | The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the compound. | Reheat the solution to redissolve the oil, add more of the "good" solvent, and allow to cool more slowly. Consider a different solvent system with a lower boiling point.[7] |
| No crystal formation | The solution is too dilute, or crystallization is slow to initiate. | Gently boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to induce crystallization.[6] |
Protocol 2: Purification by Column Chromatography
Column chromatography is necessary when dealing with multiple impurities of similar polarity to the product. Given the polar nature of this compound, careful selection of the stationary and mobile phases is crucial.
Step-by-Step Methodology:
-
Stationary Phase Selection:
-
Normal-Phase (Silica Gel): This is a common choice, but the polarity of the product may lead to significant tailing and require highly polar (and potentially chlorinated) eluents.[8]
-
Reversed-Phase (C18): May not provide sufficient retention for this polar molecule, causing it to elute too quickly.[9]
-
Specialized Phases (Phenyl or Cyano): These can offer alternative selectivity for aromatic and polar compounds through π-π and dipole-dipole interactions, respectively.[10][11] A Phenyl or Cyano column is often a good starting point for challenging separations of polar isomers.[1][12]
-
-
Mobile Phase Selection:
-
Normal-Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. Adding a small amount of a more polar solvent like methanol may be necessary.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer. HILIC is an excellent option for purifying polar compounds that are not well-retained by reversed-phase chromatography.[8][13]
-
-
Column Packing and Loading: Properly pack the column to avoid air bubbles and channels. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity to elute the compounds. Collect fractions and monitor them by TLC or HPLC.
-
Fraction Analysis and Pooling: Analyze the collected fractions to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography:
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate stationary or mobile phase. | Screen different solvent systems using TLC. Consider using a specialized column like a Phenyl or Cyano phase for better selectivity.[1] |
| Compound Streaking/Tailing | Strong interaction with the stationary phase (especially on silica). | Add a small amount of a polar modifier (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds) to the mobile phase. For polar neutral compounds, consider HILIC.[14] |
| Compound is Stuck on the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If the compound is still not eluting, a different stationary phase may be required. |
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. How should I proceed with purification?
An oily residue suggests the presence of significant impurities. It is advisable to first attempt a purification by column chromatography to remove the bulk of the impurities. Recrystallization from an oil is often difficult.
Q2: I am concerned about the thermal stability of the nitro group during purification. What precautions should I take?
Nitroaromatic compounds can be thermally sensitive.[15] When performing recrystallization, avoid prolonged heating at high temperatures. Use a rotary evaporator with a water bath at a moderate temperature (e.g., 40-50 °C) for solvent removal.
Q3: Can the cyano group hydrolyze to a carboxylic acid or amide during purification?
While hydrolysis of a nitrile is possible under strongly acidic or basic conditions, it is unlikely to occur under standard recrystallization or chromatography conditions with neutral solvents. However, it is good practice to avoid prolonged exposure to strong acids or bases during work-up and purification.[16]
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended for purity assessment:
-
¹H NMR Spectroscopy: To confirm the structure and identify any proton-containing impurities.[17]
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity by peak area. A C18 column with a methanol/water or acetonitrile/water mobile phase is a good starting point.[18]
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.
Purity Analysis Workflow:
Caption: Workflow for final purity assessment.
References
- Research of thermal properties of nitro derivatives of polychlorobiphenyls. (n.d.).
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Solvent selection for efficient recrystallization of 4'-Bromomethyl-2-cyanobiphenyl. (2025). BenchChem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- What can I use to purify polar reaction mixtures? (2023). Biotage.
- Thermal Stability Characteristics of Nitroarom
- A Comparative Guide to Chromatographic Columns for the Separation of Trimethyl-nitrobenzene Isomers. (2025). BenchChem.
- Process for the preparation of a cyanobiphenyl. (2002).
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2023). Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Very polar compound purification using aqueous normal-phase flash column chrom
- Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide. (2025). BenchChem.
- HPLC Column for Structual Isomers. (n.d.). Nacalai Tesque.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- 4-nitrobiphenyl -- Critically Evaluated Thermophysical Property D
- What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange.
- separation of positional isomers. (2017).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Purification of strong polar and basic compounds. (2023). Reddit.
- THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. (n.d.). DTIC.
- 4-Nitrobiphenyl. (n.d.). NIOSH Pocket Guide to Chemical Hazards - CDC.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.).
- Preparation of nitrobiphenyls. (2002).
- [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024).
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Purification of Organic Compounds by Flash Column Chrom
- Technical Support Center: Purification of Crude 2-Cyano-4-nitrobenzamide by Recrystalliz
- Performance of different stationary phases for HPLC analysis of 4-Amino-2-nitrophenol. (2025). BenchChem.
- The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). (2021).
- Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). (n.d.). MDPI.
- Peroxidase-mediated removal of a polychlorinated biphenyl using natural organic matter as the sole cosubstr
- Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. (2022). University of Edinburgh Research Explorer.
- Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. (2021). SRUC Pure.
- A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions. (2025). BenchChem.
Sources
- 1. welch-us.com [welch-us.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. waters.com [waters.com]
- 10. nacalai.com [nacalai.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. separation of positional isomers - Chromatography Forum [chromforum.org]
- 13. biotage.com [biotage.com]
- 14. reddit.com [reddit.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. US6392080B1 - Process for the preparation of a cyanobiphenyl - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Navigating the Scale-Up of 4-Cyano-2'-nitrodiphenyl Synthesis
Welcome to the technical support center for the synthesis and scale-up of 4-Cyano-2'-nitrodiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for navigating the complexities of this synthesis, from laboratory-scale experiments to larger-scale production. Here, we address common challenges, offer troubleshooting strategies, and provide detailed protocols grounded in established chemical principles.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through cross-coupling reactions, presents a unique set of challenges due to the presence of two distinct electron-withdrawing groups: a cyano group and a nitro group. These functionalities influence the reactivity of the starting materials and the properties of the final product, necessitating careful consideration of reaction conditions, purification methods, and safety protocols, especially during scale-up.
This guide will primarily focus on the Suzuki-Miyaura coupling, a widely used and versatile method for forming biaryl bonds. We will also touch upon the Ullmann reaction as a potential alternative.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1.1: Reaction Optimization & Low Yield
Question 1: My Suzuki-Miyaura coupling reaction for the synthesis of this compound is giving a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the Suzuki-Miyaura coupling of electron-deficient systems like this are common and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst System and Ligand Choice: The oxidative addition of the palladium catalyst to the aryl halide is often the rate-determining step. For electron-deficient aryl halides, such as those containing nitro and cyano groups, the choice of an electron-rich and bulky phosphine ligand is crucial to facilitate this step.
-
Recommendation: If you are using a standard ligand like triphenylphosphine (PPh₃), consider switching to more specialized ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or other electron-rich ligands like tricyclohexylphosphine (PCy₃). These can significantly improve catalytic activity.
-
-
Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid. The choice of base can influence reaction kinetics and the prevalence of side reactions.
-
Recommendation: A moderately strong inorganic base is typically effective. Potassium carbonate (K₂CO₃) is a common choice. If the reaction is sluggish, a stronger base like potassium phosphate (K₃PO₄) may be beneficial. However, overly strong bases can promote side reactions, so optimization is key.
-
-
Solvent System: The solvent must be able to dissolve the reactants and facilitate the interaction of the aqueous and organic phases in a typical Suzuki-Miyaura reaction.
-
Recommendation: A mixture of an organic solvent and water is standard. Common choices include toluene/water, dioxane/water, or THF/water. The ratio of organic solvent to water should be optimized to ensure efficient mixing and reaction.
-
-
Reaction Temperature: Inadequate temperature can lead to a sluggish reaction, while excessive heat can cause decomposition of starting materials, product, or catalyst.
-
Recommendation: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress. If the reaction is slow, a gradual increase in temperature may be necessary. Be mindful of the thermal stability of the nitroaromatic compounds.
-
Question 2: I am observing a significant amount of homocoupling byproducts (biphenyl from the boronic acid and/or a dimer of the aryl halide). How can I minimize these?
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often exacerbated by the presence of oxygen.
-
Rigorous Degassing: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Protocol: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst Choice and Handling: The active catalytic species is Pd(0). If using a Pd(II) precatalyst, it needs to be reduced in situ. Incomplete reduction can lead to side reactions.
-
Recommendation: Ensure your palladium source is of high quality. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate homocoupling. Handle the catalyst under an inert atmosphere to prevent oxidation.
-
-
Reaction Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.
-
Recommendation: While a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion, a large excess should be avoided.
-
Question 3: My reaction seems to stall before completion, even with optimized conditions. What else could be the issue?
Answer: A stalled reaction can be frustrating. Here are a few less obvious culprits:
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and at elevated temperatures. This is a common issue with electron-deficient boronic acids.
-
Troubleshooting:
-
Use a milder base.
-
Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they can be more stable.
-
Minimize the reaction time by closely monitoring the progress.
-
-
-
Inhibition of the Catalyst: The nitro and cyano groups, while generally compatible with Suzuki couplings, can potentially coordinate to the palladium center and inhibit catalysis under certain conditions.
-
Troubleshooting: Experiment with different palladium sources and ligands. Sometimes a change in the ligand can prevent inhibitory coordination.
-
Section 1.2: Work-up and Purification Challenges
Question 4: I'm having difficulty purifying this compound. What are the recommended methods?
Answer: The polarity of both the cyano and nitro groups can make purification challenging. A combination of techniques is often necessary.
-
Recrystallization: This is often the most effective method for purifying solid products on a larger scale.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and then perform a hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals.
-
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography is effective.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of increasing polarity is typically used. Start with a non-polar solvent like hexane and gradually introduce a more polar solvent like ethyl acetate. The exact ratio will need to be determined by thin-layer chromatography (TLC).
-
Question 5: My purified product is still showing impurities by HPLC/GC-MS. What could they be?
Answer: Common impurities in the synthesis of this compound include:
-
Starting Materials: Unreacted 4-bromobenzonitrile (or the corresponding boronic acid) and 1-bromo-2-nitrobenzene (or its boronic acid).
-
Homocoupling Products: 4,4'-dicyanobiphenyl and 2,2'-dinitrobiphenyl.
-
Protodeboronation Products: Benzonitrile or nitrobenzene.
-
Isomers: Depending on the starting materials, positional isomers may be present.
Analytical Confirmation: HPLC and GC-MS are essential for identifying and quantifying these impurities.
Part 2: Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.
Protocol 2.1: Laboratory-Scale Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is based on established methods for Suzuki-Miyaura couplings of similar electron-deficient substrates.
Materials:
-
4-Bromobenzonitrile (1.0 eq)
-
2-Nitrophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Water (solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile, 2-nitrophenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 30 minutes.
-
Solvent Addition: Add degassed toluene and degassed water (e.g., a 4:1 ratio of toluene to water) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Protocol 2.2: Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is a good starting point.[4][5]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective. For example, start with a lower concentration of acetonitrile and ramp up to a higher concentration.
-
Detection: UV detection at a wavelength where both starting materials and the product absorb (e.g., 254 nm or 280 nm).
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A standard non-polar column (e.g., HP-5MS) is suitable.
-
Injection: Use a split/splitless injector.
-
Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C), and hold for a few minutes.
-
Ionization: Electron ionization (EI) at 70 eV is standard.
Part 3: Scale-Up Challenges and Safety Considerations
Scaling up any chemical synthesis introduces new challenges, and the synthesis of this compound requires particular attention to safety due to the presence of the nitro group.
Section 3.1: Key Scale-Up Considerations
Heat Transfer:
-
The Challenge: The Suzuki-Miyaura coupling is an exothermic reaction. As the reaction scale increases, the volume increases by the cube of the reactor radius, while the surface area for heat exchange only increases by the square. This can lead to inefficient heat dissipation and a potential for thermal runaway.[2]
-
Mitigation Strategies:
-
Use a jacketed reactor with a reliable temperature control system.
-
Control the rate of addition of one of the reactants (if using a semi-batch process) to manage the rate of heat generation.
-
Ensure adequate agitation to maintain a uniform temperature throughout the reactor.
-
Mixing:
-
The Challenge: Inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in the formation of byproducts and potentially unsafe conditions.
-
Mitigation Strategies:
-
Select an appropriate impeller design and agitation speed for the reactor geometry and reaction mixture viscosity.
-
For biphasic reactions, ensure sufficient agitation to create a large interfacial area for efficient reaction.
-
Reagent Handling and Addition:
-
The Challenge: Handling larger quantities of reagents increases the risk of spills and exposure. The addition of reagents to a large reactor needs to be carefully controlled.
-
Mitigation Strategies:
-
Use closed-system transfer methods for hazardous reagents.
-
For exothermic reactions, add the limiting reagent slowly and monitor the internal temperature closely.
-
Section 3.2: Safety First: Handling Nitroaromatic Compounds
Thermal Stability and Decomposition Hazards:
-
The Hazard: Aromatic nitro compounds are energetic materials and can undergo exothermic decomposition at elevated temperatures. This decomposition can be rapid and may lead to a dangerous increase in temperature and pressure, especially in a confined vessel.[6][7] The presence of impurities can lower the decomposition temperature.
-
Critical Safety Measures:
-
Thermal Analysis: Before scaling up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to determine the onset temperature of decomposition and the amount of energy released.
-
Temperature Control: Strictly control the reaction temperature and avoid localized overheating. Ensure that the maximum operating temperature is well below the onset temperature of decomposition.[8]
-
Emergency Planning: Have a clear plan for what to do in case of a thermal runaway, including emergency cooling and pressure relief systems.
-
Handling and Personal Protective Equipment (PPE):
-
The Hazard: this compound and its precursors can be harmful if inhaled, ingested, or absorbed through the skin.
-
Required PPE:
-
Wear appropriate chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
When handling powders, work in a well-ventilated area or a fume hood to avoid inhalation.
-
Part 4: Visualizations and Data
Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for scaling up the synthesis of this compound.
Data Summary
The following table provides a general overview of reaction parameters for Suzuki-Miyaura couplings of electron-deficient substrates. These should be used as a starting point for optimization.
| Parameter | Recommended Starting Conditions | Rationale |
| Aryl Halide | 4-Bromobenzonitrile | Aryl bromides offer a good balance of reactivity and cost. |
| Boronic Acid | 2-Nitrophenylboronic acid | The coupling partner. |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium(II) precatalyst. |
| Ligand | SPhos (4 mol%) | An electron-rich biaryl phosphine ligand suitable for electron-deficient substrates. |
| Base | K₂CO₃ (2 eq) | A moderately strong base that is generally effective. |
| Solvent | Toluene/H₂O (4:1) | A common biphasic solvent system. |
| Temperature | 90 °C | A good starting temperature for many Suzuki couplings. |
References
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 7. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Cyano-2'-nitrodiphenyl
An advanced technical support guide for the synthesis of 4-Cyano-2'-nitrodiphenyl, designed for chemical researchers and drug development professionals.
Welcome to the technical support resource for the synthesis of this compound. This guide provides in-depth, field-proven insights into the most effective synthetic strategies, moving beyond simple protocols to explain the causal relationships behind experimental choices. We will explore the robust Suzuki-Miyaura coupling as the primary route and delve into viable alternatives, complete with troubleshooting guides to address common laboratory challenges.
Core Topic: Alternative Synthetic Routes to this compound
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and functional materials. Its structure, featuring two differentially substituted phenyl rings, presents unique synthetic challenges, primarily centered around achieving selective cross-coupling while preserving the sensitive cyano and nitro functional groups. This guide focuses on reliable and adaptable methodologies for its synthesis.
Part 1: Primary Recommended Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is the gold-standard for constructing biaryl compounds due to its mild conditions, exceptional functional group tolerance, and consistently high yields.[1][2][3]
Why Choose the Suzuki-Miyaura Route?
-
Expertise & Experience: This palladium-catalyzed reaction involves the coupling of an organoboron species (typically a boronic acid) with an organohalide. Its mechanism is well-understood, allowing for rational optimization. The key advantage lies in the stability and low toxicity of the boronic acid reagents compared to other organometallics like organotins (used in Stille coupling) or organozincs (used in Negishi coupling).[3][4][5]
-
Trustworthiness: The reaction conditions are highly tunable. By selecting the appropriate palladium source, ligand, base, and solvent system, chemists can achieve high selectivity and yield, making the protocol self-validating and reproducible.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol details the coupling of 4-bromobenzonitrile with 2-nitrophenylboronic acid.
Materials:
-
2-Nitrophenylboronic acid (1.2 eq)[8]
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or a more advanced ligand like SPhos
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)
-
Toluene (Solvent)
-
Ethanol (Co-solvent)
-
Water (Degassed)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel and standard glassware for workup and purification
Step-by-Step Procedure:
-
Setup: Assemble the reaction flask under an inert atmosphere. To the flask, add 4-bromobenzonitrile, 2-nitrophenylboronic acid, potassium carbonate, and the palladium catalyst/ligand.
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol, followed by a small amount of degassed water. The aqueous phase is crucial for activating the boronic acid.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Add water and ethyl acetate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Visualizing the Workflow & Mechanism
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Quantitative Data Summary
| Reactant A | Reactant B | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromobenzonitrile | 4-(trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | High | [2] |
| Aryl Bromide | Arylboronic Acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/THF/H₂O | ~99% | [4] |
| 2-Bromothiophene | 4-Nitrophenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Good | [9] |
Part 2: Alternative Synthetic Routes
While Suzuki coupling is often preferred, alternative methods can be advantageous depending on starting material availability, cost, or desired impurity profile.
Alternative A: Ullmann Condensation
The Ullmann reaction is a classic, copper-catalyzed method for forming biaryl compounds, typically by coupling two aryl halides.[10] While it traditionally requires harsh conditions (high temperatures), modern advancements have introduced milder protocols.[11]
-
When to Consider This Route: This route is valuable when boronic acids are unstable or difficult to access. It can be more cost-effective if simple aryl halides are readily available. The primary drawback is the historically high reaction temperatures (>200 °C), though ligand-assisted protocols can lower this.[10][11][12]
-
Conceptual Protocol: A reaction between 4-bromobenzonitrile and 1-iodo-2-nitrobenzene would be conducted in a high-boiling solvent like DMF or nitrobenzene, in the presence of excess copper powder or a copper(I) salt at elevated temperatures.
Caption: Conceptual workflow for the Ullmann condensation.
Alternative B: Sandmeyer Reaction Approach
The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups, including cyano, onto an aromatic ring via a diazonium salt intermediate.[13][14] This offers a different strategic approach: constructing the nitrobiphenyl backbone first, followed by the introduction of the cyano group.
-
When to Consider This Route: This is an excellent strategy if the starting material, 2'-nitro-[1,1'-biphenyl]-4-amine, is more accessible than 4-bromobenzonitrile or 2-nitrophenylboronic acid. It avoids palladium catalysis, which can be an advantage for avoiding trace metal impurities in the final product.
-
Conceptual Protocol:
-
Diazotization: Treat 2'-nitro-[1,1'-biphenyl]-4-amine with sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperature (0-5 °C) to form the diazonium salt.
-
Cyanation: Add the diazonium salt solution to a solution of copper(I) cyanide (CuCN) to replace the diazonium group with a nitrile.[15][16]
-
Caption: Sandmeyer reaction strategy for late-stage cyanation.
Part 3: Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound and related biaryls.
Q1: My Suzuki coupling reaction is not proceeding to completion or shows no product formation. What are the common causes?
A1: This is a frequent issue with several potential root causes:
-
Base Inefficiency: The base is critical for activating the boronic acid.[1] Ensure your base (e.g., K₂CO₃) is finely powdered to maximize surface area and is anhydrous if the protocol demands it. Sometimes, switching to a different base like Cs₂CO₃ or K₃PO₄ can improve results, though some protocols require a small amount of water to function.[17]
-
Poor Starting Material Quality: Impurities in either the organohalide or the boronic acid can poison the catalyst. Purify your starting materials if their quality is uncertain. Boronic acids can dehydrate to form boroxines upon storage; while often still reactive, their stoichiometry may be affected.
-
Solvent Issues: The choice of solvent can be critical. If your starting materials are not soluble in the chosen system, the reaction will be slow or fail.[18] Experiment with different solvent mixtures (e.g., dioxane/water, DMF/water) if solubility is a problem.
Q2: I am observing a significant amount of a side product that corresponds to the homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling (Ar'-B(OH)₂ → Ar'-Ar') is a common side reaction in Suzuki couplings. It is often caused by:
-
Presence of Oxygen: Oxygen can facilitate the homocoupling pathway. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of inert gas.
-
High Temperatures: Excessive heat can sometimes promote homocoupling. Try running the reaction at a slightly lower temperature for a longer period.
-
Palladium(II) Species: The presence of Pd(II) species before the catalytic cycle is fully initiated can lead to homocoupling.[19] Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensuring efficient in-situ reduction of a Pd(II) source can mitigate this.
Q3: Can I use 4-chlorobenzonitrile instead of 4-bromobenzonitrile for the Suzuki coupling?
A3: Yes, but it is more challenging. The reactivity of aryl halides in Suzuki coupling follows the trend I > Br > Cl >> F, which reflects the C-X bond dissociation energy.[4] To effectively activate aryl chlorides, you will need a more specialized catalyst system. Modern, electron-rich, and sterically bulky phosphine ligands (e.g., those developed by Buchwald, such as SPhos or XPhos) are essential for achieving good yields with aryl chlorides.[4]
Q4: The Ullmann reaction requires very high temperatures. Are there any milder, more practical alternatives?
A4: Absolutely. The field has advanced significantly from the classic high-temperature protocol. The addition of ligands such as proline, diamines, or phenols can dramatically accelerate the reaction, allowing it to proceed at much lower temperatures (e.g., 90-120 °C).[11] These "ligand-accelerated" Ullmann reactions are far more practical and tolerate a wider range of functional groups.
Q5: My purification by column chromatography is difficult due to streaking or poor separation. What can I do?
A5: The nitro group in your product can interact strongly with the silica gel, leading to purification issues.
-
Solvent System: Try adding a small amount (~0.5-1%) of a polar modifier like triethylamine or acetic acid to your eluent system to improve peak shape.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic) or a C18-functionalized reverse-phase silica gel.
-
Recrystallization: If the product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find suitable conditions.
References
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). The Royal Society of Chemistry. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Elsevier. [Link]
- Synthetic method of 2-nitro phenyl boric acid. (n.d.).
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
- Process for preparing para-bromo benzonitrile. (n.d.).
-
Investigation of biphenyl enamines for applications as p-type semiconductors. (2023). Springer. [Link]
-
Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Nitroacetonitrile and Its Synthetic Equivalents. (2022). ResearchGate. [Link]
-
Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. (2023). Royal Society of Chemistry. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). National Institutes of Health. [Link]
-
4-Bromobenzonitrile. (n.d.). Alzchem Group. [Link]
-
Biphenyl | Synthesis, Structure, Properties. (2025). Britannica. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2021). YouTube. [Link]
-
Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. (2025). ACS Publications. [Link]
-
The Buchwald-Hartwig Amination of Nitroarenes. (n.d.). ResearchGate. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. [Link]
-
Synthesis of Biphenyls. (n.d.). ResearchGate. [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). University of Turin. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. (2025). YouTube. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. (n.d.). ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination of Nitroarenes. (2017). PubMed. [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable. [Link]
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- 8. 2-硝基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
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- 19. Yoneda Labs [yonedalabs.com]
Technical Support Center: Ullmann Synthesis of 4-Cyano-2'-nitrodiphenyl Ether
Welcome to the technical support guide for the Ullmann synthesis of 4-Cyano-2'-nitrodiphenyl ether. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical impact of base selection on reaction success. Our goal is to equip researchers, chemists, and drug development professionals with the expert insights needed to navigate challenges and optimize this important C-O coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Ullmann synthesis of this compound ether?
A: The base performs several critical functions in the catalytic cycle. Its primary role is to deprotonate the nucleophile, 2-nitrophenol, to form the more reactive 2-nitrophenoxide anion. This is the essential first step for the subsequent coupling with 4-halobenzonitrile.
Beyond simple deprotonation, the base is integral to the overall catalytic mechanism. Computational and experimental studies have shown that the base can participate in multiple steps, including assisting in the formation of the active Cu(I) catalyst and facilitating the final reductive elimination step that yields the diaryl ether product.[1][2][3] The nature of the base's cation and its solubility in the reaction medium significantly influence the reaction kinetics and overall efficiency.
Q2: My reaction is sluggish or has stalled. How do I troubleshoot this based on my choice of base?
A: Low reactivity is a common issue directly linked to the properties of the selected base. Here are the primary factors to investigate:
-
Base Strength & pKa: The base must be strong enough to deprotonate 2-nitrophenol (pKa ≈ 7.2) effectively. Weak bases may not generate a sufficient concentration of the phenoxide, leading to a slow or incomplete reaction.
-
Solubility: This is arguably the most critical factor. If the base is poorly soluble in your reaction solvent (e.g., DMF, Dioxane), its effective concentration is low, and it cannot participate efficiently in the reaction. This is a common issue with inorganic bases like potassium carbonate (K2CO3).[4]
-
Water Content: The presence of water can be detrimental. Some bases are hygroscopic. Water can hydrolyze the desired product or interfere with the catalyst. Using an anhydrous grade of base and solvent is recommended. In some cases, the deliberate formation of water can inactivate the base, especially carbonates.[5]
-
Stoichiometry: At least one equivalent of the base is required to deprotonate the phenol. However, using 1.5 to 2.0 equivalents is standard practice to drive the reaction forward and neutralize the halide byproduct.[6] Insufficient base will lead to incomplete conversion.
If you are using K2CO3 and observing low yields, the most likely cause is poor solubility. The recommended troubleshooting step is to switch to a more soluble and effective base, such as Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4).[4][6]
Q3: I'm observing significant side-product formation. Can the base be the cause?
A: Yes, the choice of base can directly influence the formation of impurities. For the synthesis of this compound ether, two primary side reactions are of concern:
-
Hydrolysis of the Cyano Group: The use of strong, nucleophilic bases, particularly hydroxide sources like NaOH or KOH, in the presence of water (even trace amounts) and at elevated temperatures can lead to the hydrolysis of the nitrile functional group on the 4-chlorobenzonitrile to a carboxamide or carboxylic acid.[7] This is why moderately strong, non-nucleophilic bases like K2CO3, Cs2CO3, and K3PO4 are generally preferred.
-
Reduction of the Nitro Group: While less common and often associated with catalyst deactivation pathways, harsh reaction conditions promoted by an overly strong base could potentially lead to undesired reductions of the nitro group, especially if any reducing agents are inadvertently present.[8]
To minimize these side reactions, select a base with balanced strength and low nucleophilicity, such as Cs2CO3, and ensure anhydrous reaction conditions.
Q4: When should I choose Potassium Carbonate (K2CO3) versus Cesium Carbonate (Cs2CO3)?
A: This choice represents a classic trade-off between cost and performance.
-
Potassium Carbonate (K2CO3): This is an inexpensive and common base. However, its low solubility in many aprotic organic solvents is a significant drawback, often leading to longer reaction times, the need for higher temperatures, and lower yields.[4] It is a viable option for initial screening or when cost is the primary driver, but it is rarely the optimal choice for performance.
-
Cesium Carbonate (Cs2CO3): This base is significantly more expensive but often provides superior results due to the "Cesium Effect."[4][9] The large ionic radius and high polarizability of the Cs+ cation lead to much greater solubility in organic solvents compared to K+.[4][10] This increased solubility ensures a higher concentration of the active base, resulting in:
Recommendation: For developing a robust and efficient synthesis of this compound ether, Cs2CO3 is the highly recommended choice . The higher upfront cost is often justified by improved yields, shorter process times, and easier purification.[4]
Data Summary: Comparison of Common Bases
| Base | Typical Solvent | Relative Rate | Expected Yield | Key Considerations & Potential Issues |
| K2CO3 | DMF, Dioxane | Slow | Low to Moderate | Poor solubility is the primary limitation. Requires higher temperatures and longer reaction times.[4] |
| Cs2CO3 | DMF, Dioxane, Toluene | Fast | High to Excellent | Excellent solubility and reactivity (Cesium Effect).[4][9] Higher cost. The preferred choice for optimal performance. |
| K3PO4 | DMF, Dioxane | Moderate to Fast | Good to High | Good solubility and reactivity, often superior to K2CO3.[6] A good balance between cost and performance. |
| NaOH / KOH | DMSO, NMP | Variable | Variable | Highly basic and nucleophilic. High risk of cyano group hydrolysis. Generally not recommended. |
Troubleshooting and Optimization Workflow
This workflow helps diagnose common issues encountered during the synthesis, with a focus on base-related problems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 5. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. compunetics.net [compunetics.net]
- 10. quora.com [quora.com]
Validation & Comparative
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An Objective Comparison of Analytical Methods for the Characterization of 4-Cyano-2'-nitrodiphenyl
The robust characterization of chemical entities is a cornerstone of modern research and drug development. For a molecule like this compound, an intermediate with potential applications in organic synthesis, understanding its purity, structure, and stability is paramount. This guide provides an in-depth comparison of key analytical techniques, moving beyond mere procedural lists to explain the causality behind experimental choices. Our objective is to equip researchers with the knowledge to select the most appropriate methods for their specific analytical challenges, ensuring data integrity and trustworthiness.
Understanding this compound: Foundational Properties
Before delving into complex analytical techniques, a grasp of the molecule's basic physicochemical properties is essential. These properties influence sample preparation, method selection, and data interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 224.22 g/mol | [1][3] |
| CAS Number | 75898-34-9 | [1][3][4] |
| Melting Point | 148 °C | [1] |
| Appearance | Likely a crystalline solid | Inferred |
| Solubility | Slightly soluble in Tetrahydrofuran (THF) | [1] |
The molecule's defined melting point suggests a crystalline solid at room temperature. Its structure, featuring a biphenyl backbone with polar cyano (-CN) and nitro (-NO₂) groups, dictates its chromatographic and spectroscopic behavior. The relatively low melting point and molecular weight indicate that it is amenable to both gas and liquid chromatography.
Chromatographic Techniques: The Pursuit of Purity and Quantification
Chromatography is the gold standard for separating a compound from impurities and quantifying its concentration. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is a critical first step, dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC is the most logical approach, where a nonpolar stationary phase is used with a polar mobile phase.
Expertise & Causality: The presence of two aromatic rings provides strong chromophores, making UV detection highly effective. The polarity introduced by the cyano and nitro groups necessitates a careful selection of the stationary phase to achieve optimal retention and peak shape.
-
C18 and C8 Columns: These are the workhorses of reversed-phase HPLC. A C18 column, with its longer alkyl chains, will offer stronger hydrophobic interactions and thus greater retention, which is often ideal for achieving high resolution from closely related impurities. A C8 column provides a viable alternative when shorter analysis times are desired.[5]
-
Phenyl Columns: These columns can offer alternative selectivity due to π-π interactions between the phenyl-functionalized stationary phase and the aromatic rings of the analyte. This can be particularly useful for separating isomers or structurally similar compounds.[5]
-
Cyano (CN) Columns: In reversed-phase mode, a cyano column is the most polar and will provide the least retention. This makes it suitable for rapid screening but may require more extensive method development to achieve adequate separation from early-eluting impurities.[5]
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.[5]
-
Column Selection: Hypersil BDS C18, 4.6 x 150 mm, 5 µm particle size (A robust starting point).[6]
-
Mobile Phase:
-
Solvent A: Water (HPLC Grade)
-
Solvent B: Acetonitrile (HPLC Grade)
-
-
Chromatographic Conditions:
-
Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C (for improved reproducibility).
-
Detection Wavelength: 254 nm (A common wavelength for aromatic compounds; a DAD can be used to identify the optimal wavelength).
-
Injection Volume: 10 µL.[6]
-
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of Acetonitrile to create a 100 µg/mL stock solution. Dilute as necessary. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given its melting point of 148 °C, this compound is sufficiently volatile and thermally stable for GC analysis. Coupling GC with a Mass Spectrometer (MS) provides an orthogonal technique to HPLC, offering both high-resolution separation and definitive identification based on mass-to-charge ratio.[7][8]
Expertise & Causality: GC is an excellent method for assessing volatile and semi-volatile impurities that might be missed by HPLC. The high efficiency of capillary GC columns can provide exceptional separation power. The choice of a low-polarity stationary phase, such as one based on 5% phenyl polysiloxane, is standard for the analysis of a wide range of organic molecules.[9]
Experimental Protocol: GC-MS for Identification and Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[9]
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 100 °C for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.[9]
-
Mass Range: Scan from m/z 40 to 400.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.
Table 2: Comparison of HPLC-UV and GC-MS for Characterization
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between liquid mobile and solid stationary phases. | Separation based on partitioning between gas mobile and liquid/solid stationary phases. |
| Analytes | Non-volatile, thermally labile/stable compounds. | Volatile, thermally stable compounds. |
| Detection | UV absorbance (Quantitative). | Mass-to-charge ratio (Qualitative & Quantitative). |
| Strengths | - Excellent for purity determination and quantification.[6]- Wide applicability.- Non-destructive. | - High separation efficiency.- Definitive identification via mass spectrum.[7]- Excellent for volatile impurities. |
| Limitations | - Lower peak capacity than GC.- Identification is based on retention time only. | - Requires analyte to be volatile and thermally stable.- Potential for on-column degradation. |
Spectroscopic Methods: Unveiling the Molecular Structure
While chromatography excels at separation, spectroscopy is indispensable for confirming the chemical structure of the main component and identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
Expertise & Causality: The asymmetric structure of this compound will result in a complex but interpretable ¹H NMR spectrum. The aromatic region (typically 7.0-8.5 ppm) will show distinct signals for all eight protons. The electron-withdrawing effects of the nitro and cyano groups will cause the adjacent protons to shift downfield. The coupling patterns (splitting) will reveal the connectivity between protons.
Predicted ¹H and ¹³C NMR Spectral Features:
-
¹H NMR: Expect a series of doublets and triplets in the aromatic region (7.5 - 8.5 ppm). The protons on the nitro-substituted ring will be shifted further downfield compared to those on the cyano-substituted ring.
-
¹³C NMR: Expect 13 distinct signals. The carbon of the cyano group will appear around 118 ppm. The carbon attached to the nitro group will be significantly deshielded. Aromatic carbons will resonate between 120-150 ppm.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and potentially 2D spectra like COSY and HSQC for complete assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.[10]
Expertise & Causality: The FTIR spectrum of this compound will be dominated by strong, sharp bands corresponding to its key functional groups. This makes FTIR an excellent tool for quick identity confirmation.
Table 3: Key FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference(s) |
| Cyano (C≡N) | Stretching | 2220 - 2230 | [11] |
| **Nitro (NO₂) ** | Asymmetric Stretch | 1520 - 1580 | [10][12] |
| Symmetric Stretch | 1340 - 1350 | [12] | |
| Aromatic C-H | Stretching | 3000 - 3100 | [10] |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | [10] |
Experimental Protocol: FTIR Analysis (ATR)
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.[10]
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.[10]
Integrated Analytical Workflow
No single technique can fully characterize a compound. A self-validating system relies on an orthogonal workflow where the results from different methods corroborate each other.
Caption: Integrated workflow for the comprehensive characterization of a chemical entity.
Summary and Recommendations
Choosing the right analytical method depends entirely on the question being asked. This final table summarizes the primary applications of each technique for the characterization of this compound.
Table 4: Method Selection Guide
| Analytical Goal | Primary Method | Confirmatory/Orthogonal Method | Rationale |
| Identity Confirmation | FTIR | ¹H NMR, GC-MS | FTIR is fast for functional group verification. NMR and MS provide definitive structural proof. |
| Purity Quantification | HPLC-UV | GC-MS | HPLC is the standard for quantitative purity analysis. GC-MS provides an excellent orthogonal check. |
| Structural Elucidation | ¹H & ¹³C NMR | Mass Spectrometry | NMR is unparalleled for determining molecular structure and connectivity. MS confirms the molecular weight. |
| Impurity Profiling | HPLC-UV & GC-MS | LC-MS | A combination of HPLC and GC ensures detection of a wide range of polar and non-polar impurities. |
| Thermal Stability | TGA/DSC | N/A | Directly measures mass loss versus temperature and thermal transitions like melting.[13] |
Authoritative Recommendation: For routine quality control and batch release of this compound, a validated reversed-phase HPLC-UV method is the most robust and reliable choice for purity assessment. For initial characterization of a newly synthesized batch or for troubleshooting, this must be complemented with NMR spectroscopy for definitive structural confirmation and GC-MS to screen for volatile impurities and provide orthogonal mass data. This multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in your results.
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ChemBK. (2024). 4-CYANO-4'-NITRODIPHENYL - Physico-chemical Properties. Retrieved from [Link]
-
PubChem. (n.d.). This compound (C13H8N2O2). Retrieved from [Link]
-
Lipták, A., et al. (1999). Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity. Carbohydrate Research, 321(1-2), 52-66. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, min 98% (GC), 1 gram. Retrieved from [Link]
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El-Sayed, H. A., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 6(48), 32731-32743. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-cyano and 4-nitrophenyl 1,6-dithio-D-manno-, L-ido- and D-glucoseptanosides possessing antithrombotic activity. Retrieved from [Link]
-
Tsyshevsky, R., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 27(19), 6529. Retrieved from [Link]
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Islam, M. R., et al. (2022). GC-MS-employed phytochemical characterization, synergistic antioxidant, and cytotoxic potential of Triphala methanol extract at non-equivalent ratios of its constituents. Heliyon, 8(7), e09892. Retrieved from [Link]
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The Journal of Phytopharmacology. (n.d.). GC-MS, phytochemical analysis and in vitro antioxidant activities of leaves of Canavalia cathartica Thouars. Retrieved from [Link]
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Wang, Y., et al. (2018). Analytical Methods for Characterization of Nanomaterial Surfaces. Analytical Chemistry, 90(1), 245-269. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in CDCl3. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). GC-MS analysis of Polygala rosmarinifolia Wights & Arn. Retrieved from [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS for Purity Assessment of 4-Cyano-2'-nitrodiphenyl
In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is paramount. This guide provides an in-depth comparative analysis of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of 4-Cyano-2'-nitrodiphenyl. This compound, with the molecular formula C13H8N2O2, serves as a valuable building block in organic synthesis.[1][2][3] Ensuring its purity is a critical step for downstream applications, demanding robust and reliable analytical methodologies.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the practical application and theoretical underpinnings of these techniques for this specific analyte. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative summary to guide your analytical strategy.
The Importance of Purity Profiling
Impurity profiling is a cornerstone of drug development and chemical manufacturing, mandated by regulatory bodies like the FDA and guided by the International Council for Harmonisation (ICH).[4] Impurities can arise from the synthesis process (e.g., starting materials, by-products, intermediates), degradation, or storage. Even at trace levels, they can impact the safety, efficacy, and stability of the final product. Therefore, employing highly sensitive and specific analytical techniques is not just a quality control measure, but a fundamental aspect of scientific integrity.[5][6]
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a dominant technique in pharmaceutical analysis due to its high separation efficiency for a wide range of compounds, including those that are non-volatile or thermally labile.[5][6] For a polar molecule like this compound, HPLC is an exceptionally well-suited technique.
The Rationale Behind Method Development for this compound
The development of a robust HPLC method requires a systematic approach to optimizing various chromatographic parameters.[5] The choices made are dictated by the physicochemical properties of the analyte and potential impurities.
-
Column Selection: A reversed-phase C18 column is the standard choice for the separation of moderately polar aromatic compounds.[7] The nonpolar stationary phase interacts with the aromatic rings of this compound and its impurities, providing retention and allowing for separation based on differences in hydrophobicity. For challenging separations involving structural isomers, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions between the phenyl groups in the stationary phase and the aromatic analytes.[8]
-
Mobile Phase Composition: A gradient elution with a mixture of an aqueous phase (often with a pH modifier like formic acid to ensure consistent peak shapes) and an organic solvent like acetonitrile or methanol is typically employed.[7][9] Acetonitrile is often preferred for its lower viscosity and UV transparency. The gradient allows for the elution of a broader range of impurities with varying polarities within a reasonable timeframe.
-
Detector Selection: The presence of chromophores (the nitro and cyano-substituted biphenyl system) in this compound makes UV detection a highly sensitive and straightforward choice.[10] A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and identification. A detection wavelength of 254 nm is a common starting point for aromatic compounds.[9]
Experimental Protocol: HPLC Purity Assessment
Objective: To separate and quantify this compound from its potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.
Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4][11][12] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Data Presentation: HPLC
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.5 | 0.08 | Unknown Impurity 1 |
| 2 | 8.2 | 0.12 | Positional Isomer Impurity |
| 3 | 10.5 | 99.75 | This compound |
| 4 | 12.1 | 0.05 | Unknown Impurity 2 |
Visualization: HPLC Workflow
Caption: A streamlined workflow for the HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Identification
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[13] For a compound to be amenable to GC analysis, it must be volatile and thermally stable. With a boiling point of 410.8°C at 760 mmHg, this compound is suitable for GC analysis.[14]
The Rationale Behind Method Development for this compound
The development of a GC-MS method focuses on achieving good chromatographic separation while generating clear, interpretable mass spectra for confident identification.
-
Column Selection: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point. This type of column separates compounds primarily based on their boiling points and also offers some selectivity for aromatic compounds.
-
Inlet and Temperature Programming: A split/splitless inlet is typically used. A temperature program, starting at a lower temperature and ramping up, is essential to separate compounds with different volatilities. This ensures that more volatile impurities elute first, followed by the main component and any less volatile impurities.
-
Mass Spectrometer Settings: Electron Ionization (EI) is the most common ionization technique for GC-MS.[13] It creates reproducible fragmentation patterns that can be compared to spectral libraries for identification. A full scan acquisition mode is used to obtain the mass spectrum of all eluting peaks, which is crucial for identifying unknown impurities.[13] The fragmentation of nitroaromatic compounds often involves the loss of NO, NO2, and subsequent fragmentation of the aromatic rings, providing a characteristic fingerprint.[15][16]
Experimental Protocol: GC-MS Purity Assessment
Objective: To separate, identify, and quantify volatile impurities in this compound.
Instrumentation:
-
GC system with a split/splitless inlet and a mass selective detector (MSD).
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (50:1)
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Transfer Line Temperature: 290 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-400)
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a high-purity volatile solvent like acetone or dichloromethane to a final concentration of 1 mg/mL.[13]
Data Presentation: GC-MS
| Peak | Retention Time (min) | Area (%) | Identification (via MS Library Match) | Key Fragment Ions (m/z) |
| 1 | 10.2 | 0.07 | 4-Cyanobiphenyl | 179, 152 |
| 2 | 11.5 | 99.85 | This compound | 224, 178, 151 |
| 3 | 11.8 | 0.08 | Isomeric Nitrobiphenylcarbonitrile | 224, 178, 151 |
Visualization: GC-MS Workflow
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. tandfonline.com [tandfonline.com]
- 8. agilent.com [agilent.com]
- 9. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. mdpi.com [mdpi.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chembk.com [chembk.com]
- 15. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Differentiating 4-Cyano-2'-nitrodiphenyl and Its Isomers Through Spectroscopy
For researchers, process chemists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is paramount. Molecules with the same chemical formula but different arrangements of atoms—isomers—can exhibit vastly different chemical, physical, and pharmacological properties. The family of cyano-nitrodiphenyl compounds presents a classic analytical challenge, where positional isomers can be easily co-synthesized or misidentified without rigorous spectroscopic analysis.
This guide provides an in-depth spectroscopic comparison of 4-Cyano-2'-nitrodiphenyl with three of its common isomers: 4-Cyano-4'-nitrodiphenyl , 2-Cyano-4'-nitrodiphenyl , and 4-Cyano-3'-nitrodiphenyl . We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a unique fingerprint for each molecule, enabling confident identification. This document is designed to move beyond theoretical principles, offering practical insights and comparative data to support your experimental work.
The Structural Challenge: Why Isomer Differentiation Matters
The electronic properties and overall geometry of the biphenyl system are profoundly influenced by the positions of the electron-withdrawing cyano (-CN) and nitro (-NO₂) groups.
-
This compound (Target Compound): Features a para-substituted cyano group on one ring and an ortho-substituted nitro group on the other. This ortho-nitro group introduces significant steric hindrance, which restricts the rotation around the biphenyl C-C single bond. This torsional strain forces the two aromatic rings out of planarity, a key feature that will manifest in its NMR spectra.
-
4-Cyano-4'-nitrodiphenyl: A highly symmetrical isomer with both substituents in the para position. This planarity and symmetry result in a simpler spectral output compared to its congeners.
-
2-Cyano-4'-nitrodiphenyl: Here, the positions of the groups are swapped relative to our target. The ortho-cyano group induces its own set of steric and electronic effects.
-
4-Cyano-3'-nitrodiphenyl: The placement of the nitro group in the meta position minimizes its resonance effect on the adjacent ring, leading to subtle but measurable differences in the electronic environment of the aromatic protons and carbons.
These structural nuances are not merely academic; they dictate the molecule's reactivity, crystal packing, and biological activity. Therefore, relying on a single data point, such as a melting point or a molecular ion peak in a mass spectrum, is insufficient for conclusive identification. A multi-technique spectroscopic approach is essential.
Comparative Analysis: Interpreting the Spectral Fingerprints
The following sections detail the expected spectroscopic characteristics of each isomer. The causality behind spectral differences is explained, rooted in the fundamental principles of chemical structure and its interaction with electromagnetic fields.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are exquisitely sensitive to the electronic environment and spatial relationships.
Key Differentiating Features in ¹H NMR:
-
Symmetry and Signal Count: The high symmetry of 4-Cyano-4'-nitrodiphenyl results in the simplest spectrum. Due to the C2 symmetry axis, only four distinct signals are expected in the aromatic region, each integrating to 2H. The other isomers, being unsymmetrical, will display more complex spectra with up to eight unique 1H signals.
-
Splitting Patterns:
-
The para-substituted rings in This compound and 4-Cyano-4'-nitrodiphenyl will each show two distinct doublets, characteristic of an AA'BB' spin system. These clean doublets are a hallmark of 1,4-disubstitution.
-
The ortho- and meta-substituted rings in This compound , 2-Cyano-4'-nitrodiphenyl , and 4-Cyano-3'-nitrodiphenyl will exhibit more complex splitting patterns, including doublets, triplets, and doublet of doublets, arising from ortho, meta, and para coupling.
-
-
Chemical Shifts and Deshielding Effects:
-
Protons ortho to the strongly electron-withdrawing nitro group are significantly deshielded and will appear at the lowest field (highest ppm value). For This compound , the proton at the 3'-position is expected to be a downfield multiplet.
-
Similarly, protons ortho to the cyano group are also deshielded, though typically to a lesser extent than the nitro group.
-
In This compound , the steric clash caused by the 2'-nitro group forces the rings to be non-planar. This reduces the conjugation between the rings and can lead to protons on one ring having a greater influence on the protons of the other ring through space (anisotropic effects), further complicating the spectrum compared to the more planar 4,4'- and 4,3'-isomers.
-
Illustrative ¹H NMR Data Summary
| Compound | Key Protons | Expected Chemical Shift (δ, ppm) & Multiplicity | Rationale |
| This compound | H-3', H-6' | ~8.0-8.2 (multiplet) | ortho to -NO₂ group, strong deshielding. |
| H-2, H-6 | ~7.8 (d) | ortho to -CN group. | |
| 4-Cyano-4'-nitrodiphenyl | H-3', H-5' | ~8.35 (d, J = 8.7 Hz)[1] | Protons ortho to the -NO₂ group. |
| H-2', H-6' | ~7.78 (d, J = 8.7 Hz)[1] | Protons meta to the -NO₂ group. | |
| H-2, H-6 & H-3, H-5 | Two doublets ~7.7-7.8[1] | Classic AA'BB' system of the cyanophenyl ring. | |
| 2-Cyano-4'-nitrodiphenyl | H-3, H-6 | ~7.8-8.0 (multiplet) | ortho to -CN group. |
| H-2', H-6' | ~8.3 (d) | ortho to -NO₂ group. | |
| 4-Cyano-3'-nitrodiphenyl | H-2' | ~8.2 (s or t) | ortho to -NO₂ and ortho to inter-ring bond. |
| H-4' | ~8.1 (dd) | ortho to -NO₂ group. |
Note: The above data for the target compound and its 2,4'- and 4,3'- isomers are predicted based on established principles, as direct literature values were not available. The data for 4-Cyano-4'-nitrodiphenyl is from experimental sources.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR complements ¹H NMR by providing direct information about the carbon skeleton. The chemical shifts of aromatic carbons are sensitive to the electronic effects of the substituents.
Key Differentiating Features in ¹³C NMR:
-
Ipso-Carbons: The carbons directly attached to the substituents (ipso-carbons) have highly characteristic chemical shifts.
-
The carbon bearing the nitro group (C-NO₂) is strongly deshielded and typically appears in the 147-150 ppm region.
-
The carbon bearing the cyano group (C-CN) is found significantly upfield, usually around 110-112 ppm. The nitrile carbon itself (-C≡N) appears around 118-119 ppm.
-
-
Symmetry and Signal Count: As with ¹H NMR, the symmetry of 4-Cyano-4'-nitrodiphenyl leads to a reduced number of signals (7 expected signals: 6 aromatic + 1 nitrile) compared to the unsymmetrical isomers, which should each display 13 unique carbon signals (12 aromatic + 1 nitrile).
-
Substituent Effects: The electron-withdrawing nature of both groups influences the chemical shifts of the ortho, meta, and para carbons, providing another layer of data for differentiation. Carbons ortho and para to the nitro group are typically deshielded compared to those meta to it.
Expected ¹³C NMR Data Summary
| Compound | Ipso-Carbon (C-CN) | Ipso-Carbon (C-NO₂) | Nitrile Carbon (C≡N) | Total Aromatic Signals |
| This compound | ~111 ppm | ~149 ppm | ~118 ppm | 12 |
| 4-Cyano-4'-nitrodiphenyl | ~112 ppm | ~148 ppm | ~119 ppm | 6 |
| 2-Cyano-4'-nitrodiphenyl | ~111 ppm | ~148 ppm | ~118 ppm | 12 |
| 4-Cyano-3'-nitrodiphenyl | ~111 ppm | ~148 ppm | ~118 ppm | 12 |
Note: Data are predicted based on established substituent effects and data from analogous compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for confirming the presence of the key functional groups, although it is less powerful for differentiating positional isomers than NMR.
Key Differentiating Features in FT-IR:
-
C≡N Stretch: All isomers will exhibit a sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch. This typically appears in the range of 2220-2235 cm⁻¹ .
-
N-O Stretches: The nitro group is characterized by two strong absorptions:
-
Asymmetric Stretch (ν_as): A strong band between 1515-1540 cm⁻¹ .
-
Symmetric Stretch (ν_s): A strong band between 1340-1360 cm⁻¹ .
-
-
Aromatic C-H and C=C Bending: The "fingerprint" region below 1000 cm⁻¹ contains C-H out-of-plane bending vibrations that can be indicative of the substitution pattern on the aromatic rings. For example, an isolated proton between two substituents (as in the 2'- and 3'-nitro isomers) will have a different bending frequency than the protons on a 1,4-disubstituted ring. However, these bands can be complex and are best used for confirmation rather than primary identification.
While the exact positions of the C≡N and NO₂ stretches may shift slightly between isomers due to changes in electronic conjugation, these differences are often too small to be diagnostic on their own without authentic reference standards. The primary utility of IR is to rapidly confirm that both required functional groups are present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the fragmentation patterns of a molecule.
Key Differentiating Features in MS:
-
Molecular Ion Peak (M⁺•): All four isomers have the same molecular formula (C₁₃H₈N₂O₂) and therefore the same exact mass (224.0586 g/mol ). High-resolution mass spectrometry (HRMS) can confirm this formula, but it cannot distinguish between the isomers.
-
Fragmentation Patterns: While all isomers will show the same molecular ion, the relative intensities of their fragment ions may differ due to the varying stability of the fragments formed upon electron impact.
-
A common fragmentation pathway for nitroaromatics is the loss of •NO₂ (46 Da) and the loss of •NO (30 Da).
-
The stability of the resulting biphenyl-cyano cation radical will depend on the substitution pattern. For example, the fragmentation of the ortho-nitro isomer might be influenced by "ortho effects," where the proximity of the two substituents leads to unique fragmentation pathways not seen in the other isomers, such as the loss of a neutral CO molecule after rearrangement.
-
A detailed analysis of the fragmentation pattern, especially when compared against a known standard, can provide strong evidence for a particular isomeric structure.
Experimental Protocols & Workflow
To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential. The following are self-validating methodologies for the spectroscopic analysis of cyanobiphenyl compounds.
General Sample Preparation
-
Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral interpretation. Recrystallization or column chromatography may be necessary.
-
Solvent: For NMR, use high-purity deuterated solvents (e.g., CDCl₃ or DMSO-d₆). For IR and MS, use appropriate spectroscopic grade solvents if not analyzing the sample neat.
Workflow for Structural Elucidation
Caption: General workflow for isomeric differentiation.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard pulse sequence. Ensure an adequate relaxation delay (e.g., d1 = 2-5 seconds) for accurate integration.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A sufficient number of scans (often several hundred to thousands) will be required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Integrate ¹H signals and pick all peaks for both ¹H and ¹³C spectra.
Protocol 2: FT-IR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of transmittance or absorbance vs. wavenumber can be analyzed for characteristic functional group frequencies.
Conclusion: A Multi-Faceted Approach to Certainty
The structural elucidation of positional isomers like the 4-Cyano-nitrodiphenyl family is a challenge that demands a rigorous, multi-technique approach. While Mass Spectrometry confirms the elemental composition and FT-IR verifies the presence of the requisite cyano and nitro functional groups, it is NMR spectroscopy that provides the definitive evidence for differentiation .
The key takeaways for distinguishing this compound from its isomers are:
-
¹H NMR: Look for the unique combination of a complex, deshielded multiplet system for the ortho-substituted nitro-ring and a simpler pair of doublets for the para-substituted cyano-ring. The overall lack of symmetry will result in a complex spectrum with up to 8 distinct proton signals.
-
¹³C NMR: Confirm the lack of symmetry by counting the signals. An unsymmetrical isomer will show 13 distinct carbon resonances, whereas the symmetrical 4,4'-isomer will show only 7.
By systematically applying these spectroscopic methods and understanding the structural basis for the resulting spectral differences, researchers can confidently identify their target compounds, ensuring the integrity and success of their synthetic and developmental endeavors.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary information In-situ Palladium-Doped Conjugated Polymer Network for Visible and Natural Sunlight- Driven Suzuki Typ. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 4-Cyano-2'-nitrodiphenyl and 4-Cyano-4'-nitrodiphenyl
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted biaryl compounds is paramount for optimizing reaction pathways and designing novel molecular entities. This guide provides an in-depth comparative analysis of the reactivity of two isomers: 4-Cyano-2'-nitrodiphenyl and 4-Cyano-4'-nitrodiphenyl. By examining their structural, electronic, and steric differences, we can predict and rationalize their behavior in key chemical transformations.
Structural and Electronic Properties: A Tale of Two Isomers
The reactivity of an aromatic compound is fundamentally governed by the electronic and steric effects of its substituents. In the case of this compound and 4-Cyano-4'-nitrodiphenyl, both molecules share the same electron-withdrawing substituents—a cyano (-CN) group and a nitro (-NO₂) group. These groups significantly influence the electron density of the biphenyl system.
Both the cyano and nitro groups are strongly electron-withdrawing through a combination of inductive and resonance effects.[1][2] They deactivate the aromatic rings towards electrophilic attack and activate them towards nucleophilic aromatic substitution.[3]
The key distinction between the two isomers lies in the position of the nitro group.
-
4-Cyano-4'-nitrodiphenyl (The para isomer): In this isomer, the nitro group is in the para position of the second phenyl ring. This arrangement allows for maximum electronic communication between the two rings, assuming a relatively planar conformation. The electron-withdrawing effects of both the cyano and nitro groups are effectively transmitted throughout the biphenyl system.
-
This compound (The ortho isomer): The placement of the nitro group at the ortho position introduces significant steric hindrance.[4] This steric clash between the nitro group and the adjacent phenyl ring forces the two rings to adopt a twisted conformation, disrupting the π-system conjugation between them.[5] This twisting has profound implications for the molecule's reactivity.
The structural differences are summarized in the table below:
| Property | This compound (ortho) | 4-Cyano-4'-nitrodiphenyl (para) |
| Structure | Nitro group at the 2'-position | Nitro group at the 4'-position |
| Conformation | Twisted due to steric hindrance | Relatively planar |
| Electronic Conjugation | Disrupted between the phenyl rings | Largely maintained between the phenyl rings |
| Predicted Dipole Moment | Likely higher due to the asymmetric arrangement of substituents | Lower due to the more symmetric arrangement of substituents |
Comparative Reactivity Analysis
The structural and electronic disparities between the two isomers are expected to manifest in their chemical reactivity, particularly in reactions sensitive to electronic density and steric accessibility.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for functionalizing electron-deficient aromatic rings. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex, the stability of which is crucial for the reaction rate.[6] Electron-withdrawing groups positioned ortho or para to the leaving group are essential for stabilizing this intermediate.[7]
Let's consider a hypothetical SNAr reaction where a nucleophile displaces a leaving group (e.g., a halide) on one of the phenyl rings.
-
Reactivity of 4-Cyano-4'-nitrodiphenyl: In the para isomer, the nitro and cyano groups effectively withdraw electron density from the entire biphenyl system, making both rings susceptible to nucleophilic attack (assuming a suitable leaving group is present). The planarity of the molecule allows for efficient delocalization of the negative charge in the Meisenheimer complex.
-
Reactivity of this compound: The reactivity of the ortho isomer in SNAr reactions is more complex. The twisted conformation reduces the electronic influence of the nitro group on the cyano-substituted ring, and vice-versa. However, for a reaction on the nitro-substituted ring, the ortho-nitro group can still effectively stabilize a Meisenheimer complex. The steric hindrance from the twisted conformation might slightly hinder the approach of the nucleophile.
Predicted Reactivity Order for SNAr: The relative reactivity would strongly depend on the position of the leaving group. If the leaving group is on the nitro-substituted ring, the ortho isomer might react faster due to the proximity of the stabilizing nitro group. Conversely, if the leaving group is on the cyano-substituted ring, the para isomer might be more reactive due to better overall electronic activation.
Reduction of the Nitro Group
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. This reaction is often carried out using catalytic hydrogenation or metal-acid systems.[8]
-
Reactivity of 4-Cyano-4'-nitrodiphenyl: The nitro group in the para isomer is sterically unhindered and readily accessible to the reducing agent. The electronic effects of the distant cyano group are likely to have a minor influence on the reduction rate.
-
Reactivity of this compound: The ortho-nitro group is sterically hindered by the adjacent phenyl ring. This can significantly slow down the rate of reduction, as the catalyst or reducing agent may have difficulty accessing the nitro group. However, a fascinating and synthetically useful reaction that is unique to ortho-nitrobiphenyls is the Cadogan reductive cyclization . In this reaction, reduction of the nitro group in the presence of a deoxygenating agent like triphenylphosphine leads to the formation of a carbazole.[9]
Predicted Reactivity Order for Simple Reduction: 4-Cyano-4'-nitrodiphenyl > this compound (due to less steric hindrance).
Unique Reactivity of the ortho Isomer: this compound can undergo intramolecular cyclization upon reduction to form a cyano-substituted carbazole.
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted reactivity differences, the following experimental protocols are proposed.
Protocol for Comparing SNAr Reactivity
This protocol outlines a competitive experiment to determine the relative rates of nucleophilic aromatic substitution. For this example, we will assume the presence of a chloro substituent at the 4-position of the nitro-bearing ring in both isomers (i.e., 4-Cyano-2'-nitro-4'-chlorobiphenyl and 4-Cyano-4'-nitro-4'-chlorobiphenyl).
Objective: To compare the rate of substitution of the chloro group by a common nucleophile, such as sodium methoxide.
Materials:
-
4-Cyano-2'-nitro-4'-chlorobiphenyl
-
4-Cyano-4'-nitro-4'-chlorobiphenyl
-
Sodium methoxide solution in methanol (0.5 M)
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare two separate reaction flasks, each containing a 0.1 M solution of one of the isomers in anhydrous DMF.
-
Add an equimolar amount of the internal standard to each flask.
-
At time zero, add an equimolar amount of the sodium methoxide solution to each flask simultaneously.
-
Maintain the reactions at a constant temperature (e.g., 50 °C).
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot with a dilute acid solution.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracted samples by GC-MS to determine the concentration of the starting material and the product relative to the internal standard.
-
Plot the concentration of the starting material versus time for both reactions to determine the reaction rates.
Protocol for Comparing Reductive Reactivity
This protocol details a method to compare the rates of reduction of the nitro group in both isomers using catalytic hydrogenation.
Objective: To compare the rate of reduction of the nitro group to an amino group.
Materials:
-
This compound
-
4-Cyano-4'-nitrodiphenyl
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas supply
-
Parr shaker or similar hydrogenation apparatus
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Set up two parallel hydrogenation reactions in a Parr shaker.
-
In each reaction vessel, place a solution of one of the isomers (e.g., 0.05 M) in ethanol.
-
Add a catalytic amount of 10% Pd/C (e.g., 5 mol%) to each vessel.
-
Seal the vessels and purge with hydrogen gas.
-
Pressurize the vessels with hydrogen (e.g., 50 psi) and begin shaking at room temperature.
-
Monitor the progress of each reaction by periodically taking samples and analyzing them by HPLC to determine the ratio of starting material to product.
-
Compare the time taken for the complete consumption of the starting material in both reactions.
Mandatory Visualizations
Logical Relationship of Reactivity Factors
Conclusion
The comparative analysis of this compound and 4-Cyano-4'-nitrodiphenyl reveals that the seemingly subtle difference in the position of the nitro group leads to significant structural and electronic disparities. The steric hindrance in the ortho isomer disrupts inter-ring conjugation, which is expected to have a profound impact on its reactivity compared to the more planar para isomer.
For reactions like nucleophilic aromatic substitution, the reactivity will be highly dependent on the location of the leaving group. In the case of nitro group reduction, the para isomer is predicted to react faster due to better steric accessibility, while the ortho isomer offers the unique potential for intramolecular cyclization to form carbazoles.
The experimental protocols provided in this guide offer a framework for researchers to quantify these predicted differences in reactivity. A thorough understanding of these structure-reactivity relationships is essential for the rational design of synthetic routes and the development of novel functional molecules.
References
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- LaPlante, S. R., Fader, L. D., Fandrick, K. R., Fandrick, D. R., Hucke, O., Kemper, R., Miller, S. P., & Edwards, P. J. (2011). Assessing Atropisomerism in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(21), 7005–7022.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Hartwig, J. F. (2010).
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Terrier, F. (1991). Nucleophilic Aromatic Substitution: The Influence of the Nitro Group. VCH Publishers.
- Cadogan, J. I. G. (1962). A new synthesis of carbazoles. Journal of the Chemical Society, 4257-4258.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Sundberg, R. J. (2007). Indoles. Academic Press.
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A Comparative Guide to the Biological Activity of Nitrophenyl and Cyanophenyl Derivatives
Introduction: Leveraging Key Pharmacophores in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of specific pharmacophores can profoundly influence the biological activity of a molecule. The 4-Cyano-2'-nitrodiphenyl scaffold, while a distinct entity, presents two privileged substructures for synthetic derivatization: the nitrophenyl and cyanophenyl moieties. These groups, through their unique electronic and steric properties, serve as versatile anchors for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities—primarily anticancer, antimicrobial, and anti-inflammatory—of various derivatives synthesized around these two core fragments. By examining experimental data and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how these building blocks can be exploited to achieve desired pharmacological outcomes.
The rationale behind derivatizing these scaffolds lies in the ability to modulate properties such as lipophilicity, hydrogen bonding capacity, and reactivity. The electron-withdrawing nature of the nitro group and the linear geometry and hydrogen bonding capabilities of the cyano group are pivotal to their interaction with biological targets. This guide will delve into specific examples, comparing the efficacy of different derivatives and elucidating the structure-activity relationships that govern their function.
I. The Nitrophenyl Moiety: A Potent Modulator of Biological Activity
The nitrophenyl group is a well-established pharmacophore, with its biological effects often attributed to its strong electron-withdrawing properties and its potential for bioreduction in hypoxic environments.[1] This section will compare the anticancer, anti-inflammatory, and antimicrobial activities of various nitrophenyl-containing derivatives.
A. Anticancer Activity of Nitrophenyl Derivatives
Nitroaromatic compounds have been extensively investigated as anticancer agents, with their mechanism of action often linked to their ability to induce cellular stress and apoptosis.
A range of nitrophenyl derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. The position of the nitro group on the phenyl ring has been shown to be a critical determinant of activity.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Hydroxynaphthanilides | 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 (Leukemia) | 3.06 | [2] |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | MCF-7 (Breast) | 5.23 | [2] | |
| Tetrahydroisoquinolines | Compound 5h | PACA2 (Pancreatic) | 25.9 | [3] |
| Compound 6b | A549 (Lung) | 34.9 | [3] | |
| Camptothecin Analogs | 4-nitrobenzyl-C10-substituted-SN-38 | K562 (Leukemia) | 0.058 | [4] |
Table 1: Comparative in vitro anticancer activity of selected nitrophenyl derivatives.
Notably, for hydroxynaphthanilides, the antiproliferative potency increases as the nitro group moves from the ortho to the para position.[2] Furthermore, certain tetrahydroisoquinoline derivatives have shown stronger cytotoxic activity against pancreatic and lung cancer cell lines than the standard drug doxorubicin.[3]
Many nitrophenyl derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. For instance, potent hydroxynaphthanilide derivatives have been shown to arrest cells in the G1 phase, which is associated with the downregulation of cyclin E1 protein levels.[2]
Figure 1: Simplified workflow of the anticancer action of certain nitrophenyl derivatives.
B. Anti-inflammatory Activity of Nitrophenyl Derivatives
The anti-inflammatory potential of nitrophenyl derivatives has been demonstrated in various in vivo and in vitro models.
Studies on p-nitrophenyl hydrazones have shown significant anti-inflammatory activity in carrageenan-induced paw edema in mice, with some compounds exhibiting superior or comparable efficacy to standard drugs like celecoxib and piroxicam after a certain period.[5] For instance, 1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene) hydrazine showed promising time- and dose-dependent activity.[5] Similarly, 1-nitro-2-phenylethylene (NPe) has been shown to reduce neutrophil accumulation in a mouse model of acute pleurisy, an effect comparable to dexamethasone.[6]
| Compound Class | Animal Model | Key Finding | Reference |
| p-Nitrophenyl Hydrazones | Carrageenan-induced paw edema (mice) | Superior activity to celecoxib after 4.5 hours | [5] |
| 1-Nitro-2-phenylethylene | LPS-induced pleurisy (mice) | Reduced neutrophil accumulation, comparable to dexamethasone | [6] |
| 1-Nitro-2-phenylethane | Croton oil-induced ear edema (mice) | Inhibition of edema by 73.8% and 79.4% at 25 and 50 mg/kg respectively | [7] |
Table 2: Comparative in vivo anti-inflammatory activity of selected nitrophenyl derivatives.
The anti-inflammatory effects of these derivatives are often mediated by the inhibition of key signaling pathways. NPe, for example, has been shown to inhibit the activation of NF-κB and ERK1/2 pathways in response to lipopolysaccharide (LPS) stimulation.[6] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α.[6]
C. Antimicrobial Activity of Nitrophenyl Derivatives
Nitroaromatic compounds are a cornerstone in the development of antimicrobial agents.
A widely accepted mechanism for the antimicrobial action of nitro compounds involves their intracellular reduction to produce toxic intermediates, such as nitroso and superoxide radicals.[1] These reactive species can then covalently bind to cellular macromolecules like DNA, leading to cellular damage and death.[1] This mechanism is particularly effective against anaerobic bacteria and certain protozoa.
Derivatives containing the nitrophenyl moiety have shown activity against a range of pathogens. For example, aminobenzylated 4-nitrophenols have demonstrated promising antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with MIC values as low as 1.23 µM.[8]
II. The Cyanophenyl Moiety: A Versatile Scaffold for Targeted Therapies
The cyanophenyl group, with its distinct electronic and steric profile, has emerged as a valuable component in the design of targeted therapeutic agents. Its ability to participate in hydrogen bonding and its rigid, linear geometry contribute to high-affinity binding to various biological targets.
A. Anticancer Activity of Cyanophenyl Derivatives
A diverse array of cyanophenyl-containing heterocyclic compounds has been synthesized and evaluated for their anticancer potential, demonstrating potent and selective activity.
Cyanophenyl derivatives have shown impressive growth inhibitory activity against a panel of human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | GI50 (µM) | Reference |
| Thiazol-2-ylhydrazones | Compound 3f | MCF-7 (Breast) | 1.0 | [9] |
| Compound 3n | HCT-116 (Colon) | 1.1 | [9] | |
| Cyanopyridines | Compound 6c | (Pim-1 Kinase Inhibition) | IC50 = 0.94 | [10] |
| Cyanomethyl Vinyl Ethers | Compound 1E | SKOV3 (Ovarian) | 2.92 | [11] |
| Compound 7E | SKOV3 (Ovarian) | 2.62 | [11] |
Table 3: Comparative in vitro anticancer activity of selected cyanophenyl derivatives.
Many of these compounds exhibit greater potency than the standard chemotherapeutic agent cisplatin in the same assays.[9]
A significant advantage of cyanophenyl derivatives is their potential for targeted therapy. For instance, novel cyanopyridine derivatives have been developed as potent inhibitors of Pim-1 kinase, a promising target in cancer therapy.[10] The most potent of these compounds not only inhibit the kinase in the submicromolar range but also induce apoptosis, as evidenced by an increase in active caspase 3 levels and a dramatic elevation of the Bax/Bcl2 ratio.[10]
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- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Structure-Activity Relationship of Phenanthridinone Analogs Derived from 4-Cyano-2'-nitrodiphenyl
In the landscape of modern medicinal chemistry, the journey from a simple chemical building block to a potent and selective therapeutic agent is one of meticulous design, synthesis, and iterative testing. This guide delves into the structure-activity relationship (SAR) of a pivotal class of compounds: phenanthridinones. Our starting point is the versatile, yet biologically unassuming, intermediate, 4-Cyano-2'-nitrodiphenyl. While this molecule itself does not exhibit significant biological activity, it serves as a crucial scaffold for the synthesis of phenanthridinone derivatives that are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme central to DNA repair and a validated target in oncology.
This document provides researchers, scientists, and drug development professionals with an in-depth comparison of these phenanthridinone analogs. We will explore the causal relationships behind experimental choices in their synthesis and evaluation, present validating experimental data, and ground our discussion in authoritative references.
From an Inactive Intermediate to a Potent Pharmacophore: The Synthetic Rationale
The transformation of this compound into the phenanthridinone core is a foundational step that unlocks its therapeutic potential. The strategic placement of the cyano and nitro groups on the biphenyl system is key to a high-yield intramolecular cyclization. This process, often involving a reductive cyclization, converts the linear biphenyl into a rigid, planar tricyclic system, which is a common feature of many DNA-intercalating agents and enzyme inhibitors.
Experimental Protocol: Synthesis of the Phenanthridinone Core
The following protocol outlines a standard method for the reductive cyclization of this compound to form the 6(5H)-phenanthridinone scaffold.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Step-by-Step Procedure:
-
A suspension of this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a 4:1 mixture of ethanol and water is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux and stirred vigorously for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is then acidified with 2N HCl and extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the 6(5H)-phenanthridinone.
This synthetic approach is favored for its efficiency and the relative ease of purification of the final product. The resulting phenanthridinone core is then amenable to a variety of chemical modifications to explore the structure-activity relationships.
Caption: Signaling pathway of PARP-1 inhibition leading to synthetic lethality in BRCA-deficient cancer cells.
Conclusion
The journey from the chemically inert this compound to a series of potent phenanthridinone-based PARP-1 inhibitors exemplifies a successful application of structure-based drug design. The SAR studies clearly indicate that specific substitutions on the phenanthridinone core can significantly enhance inhibitory activity. The synergistic effect of a 4-fluoro and an 8-amino substitution highlights the importance of multipoint interactions with the enzyme's active site. This guide provides a framework for the rational design of next-generation PARP-1 inhibitors based on the versatile phenanthridinone scaffold, with the ultimate goal of developing more effective and selective cancer therapies.
References
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Synthesis and structure-activity relationship of phenanthridine derivatives as Wnt/β-catenin signaling pathway agonists. European Journal of Medicinal Chemistry. [Link]
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Design, synthesis and structure-activity relationship of novel phenanthridinone derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Structure-activity relationship studies of phenanthridine-based Bcl-XL inhibitors. Journal of Medicinal Chemistry. [Link]
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Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Molecules. [Link]
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Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. International Journal of Molecular Sciences. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link]
Validating the Structure of 4-Cyano-2'-nitrodiphenyl: A Comparative Guide to X-ray Crystallography and Complementary Techniques
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The unambiguous structural determination of novel chemical entities is the bedrock of modern chemical research and drug development. For a molecule such as 4-Cyano-2'-nitrodiphenyl, an important synthetic intermediate[1], confirming its precise three-dimensional atomic arrangement is not merely an academic exercise; it is a critical quality control step that ensures the integrity of subsequent research, from reaction optimization to structure-activity relationship (SAR) studies.
This guide provides an in-depth, experience-driven comparison of methodologies for validating the structure of this compound, with a primary focus on the definitive technique of single-crystal X-ray crystallography. We will explore the causality behind key experimental choices and compare the insights gained from this "gold standard" method with those from complementary solution-state and analytical techniques, creating a framework for a self-validating, trustworthy structural elucidation workflow.
The Gold Standard: Single-Crystal X-ray Crystallography
For small organic molecules like this compound, single-crystal X-ray crystallography remains the most powerful and unequivocal method for determining atomic structure.[2][3] It provides a precise three-dimensional map of electron density within a crystal, from which we can derive exact atomic coordinates, bond lengths, bond angles, and stereochemistry.[4] Unlike spectroscopic methods that provide data averaged over a population of molecules in solution, a crystal structure is a direct visualization of the molecule in its solid-state, low-energy conformation.
The Experimental Workflow: A Self-Validating System
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is designed to ensure the quality and validity of the final result.
Caption: High-level workflow for X-ray crystallography.
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth (Crystallization):
-
Objective: To grow a single crystal of sufficient size (>0.1 mm) and quality, free from significant imperfections.[2][5]
-
Methodology:
-
Prepare a supersaturated solution of purified this compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).
-
Employ the slow evaporation technique. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days.
-
Alternatively, use the slow cooling method by preparing a saturated solution at an elevated temperature and allowing it to cool gradually to room temperature, and then to a lower temperature (e.g., 4°C).
-
-
Expert Rationale: The key to obtaining diffraction-quality crystals is slow, controlled growth.[3] Rapid precipitation ("crashing out") traps solvent and impurities, leading to a disordered lattice that will not diffract X-rays coherently. The choice of solvent is critical; it must be one in which the compound has moderate solubility and a differential solubility across a temperature gradient.
-
-
Data Collection:
-
Objective: To measure the angles and intensities of X-rays diffracted by the crystal's electron planes.[2]
-
Methodology:
-
Under a microscope, select a well-formed, clear crystal and mount it on a goniometer head.
-
Place the mounted crystal in a diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K).[6]
-
Expose the crystal to a monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å).
-
Collect the diffraction pattern on a detector as the crystal is rotated through a series of angles.[7]
-
-
Expert Rationale: The cold stream is essential for minimizing atomic thermal vibrations. Reduced vibration leads to less diffuse scattering and higher-resolution data, which is critical for accurately resolving atomic positions.
-
-
Structure Solution and Refinement:
-
Objective: To convert the diffraction pattern into a final, validated 3D atomic model.
-
Methodology:
-
Data Processing: Integrate the raw diffraction images to determine the unit cell dimensions, space group, and the intensity of each reflection.
-
Structure Solution: For small molecules, direct methods are typically used to solve the "phase problem" and generate an initial electron density map.[2]
-
Model Building & Refinement: An atomic model is built into the electron density map. This model is then computationally refined against the experimental data to minimize the difference between the observed and calculated diffraction patterns. The quality of the final model is assessed using metrics like the R-factor (R1).
-
-
Expert Rationale: The R1 factor represents the agreement between the crystallographic model and the experimental X-ray diffraction data; a value below 5% (0.05) is generally considered excellent for a small molecule structure. This refinement process is a self-validating check, ensuring the final model is the best possible fit for the observed data.
-
Interpreting the Results for this compound
While a specific, publicly archived crystal structure for this compound was not identified, the expected output would be a Crystallographic Information File (CIF). Below is a table summarizing the type of data a researcher would obtain, using representative values based on similar nitrobiphenyl structures.
| Parameter | Representative Value | Significance |
| Chemical Formula | C₁₃H₈N₂O₂ | Confirms the elemental composition in the crystal. |
| Molecular Weight | 224.22 g/mol | Validates the molecular mass.[8] |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a=8.2, b=10.7, c=13.0 | Unit cell dimensions. |
| β (°) | 105° | The angle of the unit cell for a monoclinic system. |
| V (ų) | ~1100 | Volume of a single unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R1 [I > 2σ(I)] | < 0.05 | A low R-factor indicates a high-quality model fit. |
| Key Intramolecular Data | ||
| C-C≡N Angle | ~178° | Confirms the near-linear geometry of the nitrile group. |
| C-N-O Angles (NO₂) | ~118° | Defines the geometry of the nitro group. |
| Phenyl-Phenyl Dihedral Angle | ~60-75° | Crucial Insight: Reveals the twist between the two rings due to steric hindrance from the ortho-nitro group, a feature not easily determined by other methods. |
Comparison with Alternative & Complementary Techniques
No single technique provides a complete picture. A robust structural validation relies on a combination of methods that cross-validate each other.
| Technique | Sample Phase | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Solid (Crystal) | Precise 3D atomic coordinates, bond lengths/angles, packing.[9] | Definitive, high-resolution structure determination.[5][10] | Crystal growth can be a major bottleneck; structure is static and in the solid state.[11] |
| NMR Spectroscopy | Solution | Covalent structure, connectivity, stereochemistry, conformation in solution.[6] | Provides data in a more biologically relevant solution state; can reveal conformational dynamics.[6][12] | Structure is an average of solution conformers; absolute configuration not always determinable.[6] |
| Mass Spectrometry | Gas/Solution | Precise molecular mass and fragmentation patterns. | High sensitivity; confirms molecular formula and can help identify impurities. | Provides no direct information on 3D structure or atom connectivity. |
| Computational (DFT) | In Silico | Predicted low-energy conformers, bond lengths, angles. | Can corroborate experimental findings and provide insight into electronic properties.[13] | The model is only as good as the level of theory used; it is a prediction, not a measurement. |
An Integrated, Trustworthy Validation Workflow
Caption: Integrated workflow for complete structure validation.
For this compound, the workflow is as follows:
-
Mass Spectrometry confirms the molecular weight of 224.22.[8][14]
-
NMR Spectroscopy confirms the expected number of proton and carbon environments and their connectivity, showing two distinct, substituted phenyl rings.
-
X-ray Crystallography provides the definitive 3D structure, crucially revealing the non-planar arrangement of the phenyl rings caused by the bulky ortho-nitro group.
When the data from all three techniques are in agreement, the structure of this compound can be considered fully validated with the highest degree of scientific certainty. This rigorous, multi-faceted approach is indispensable for advancing research and development projects where molecular structure dictates function and efficacy.
References
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- Thermo Fisher Scientific. (2013). CXMS: An Alternative to X-Ray Crystallography for Proteins.
- Creative BioMart. (n.d.). X-ray Crystallography.
- ResearchGate. (n.d.). Combining X-Ray Crystallography and Electron Microscopy | Request PDF.
- Wikipedia. (n.d.). X-ray crystallography.
- NIH PMC. (n.d.). x Ray crystallography.
- Excillum. (n.d.). Small molecule crystallography.
- Chemistry LibreTexts. (2023). X-ray Crystallography.
- (n.d.). This compound.
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- Guidechem. (n.d.). This compound | CAS No.75898-34-9 Synthetic Routes.
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- ResearchGate. (n.d.). Quantitative Insights into the Crystal Structures of Nitro Derivatives of Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: Inputs from X-Ray Diffraction, DFT Calculations and Hirshfeld Surface Analysis.
- Benchchem. (n.d.). Validating the Structure of alpha-D-Idofuranose: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy.
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Unveiling the Antithrombotic Promise of 4-Cyano-2'-nitrodiphenyl Derivatives: A Comparative Assessment Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antithrombotic agents, the exploration of unique chemical scaffolds is paramount. This guide provides a comprehensive framework for assessing the antithrombotic potential of a novel class of compounds: 4-Cyano-2'-nitrodiphenyl derivatives. While direct experimental data on these specific molecules is emerging, this document serves as a roadmap for their evaluation, drawing comparisons with established antithrombotic agents and detailing the requisite experimental protocols to elucidate their mechanism and efficacy.
Introduction: The Unmet Need and a Novel Chemical Entity
Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and arterial thrombosis leading to myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide.[1] Current therapeutic strategies, while effective, are not without limitations, such as bleeding risks and the need for monitoring.[2] This necessitates the discovery of new chemical entities with improved safety and efficacy profiles. The this compound scaffold presents an intriguing starting point for drug discovery, combining structural motifs that have been independently explored in medicinal chemistry. The cyano and nitro functional groups, along with the biphenyl core, offer unique electronic and steric properties that could translate into potent and selective biological activity.
Postulated Mechanism of Action: An Investigative Approach
The precise mechanism of action for this compound derivatives is yet to be fully elucidated. However, based on the structure, we can hypothesize potential targets within the coagulation cascade or platelet activation pathways. Structurally related nitrophenyl and cyanophenyl compounds have demonstrated a range of biological activities, including antiplatelet effects.[3][4][5] Therefore, a primary hypothesis is that these derivatives may interfere with platelet aggregation. Another possibility is the direct or indirect inhibition of key coagulation factors.
To thoroughly investigate these possibilities, a systematic evaluation using a panel of in vitro and in vivo assays is essential. The following sections will detail these experimental approaches and compare the potential profile of our lead compounds with established antithrombotic agents.
Comparative Landscape: Benchmarking Against the Gold Standards
A critical aspect of drug development is to understand how a new candidate compares to existing therapies. The current antithrombotic landscape is dominated by two major classes of oral anticoagulants: Direct Thrombin (Factor IIa) Inhibitors and Direct Factor Xa Inhibitors.[1]
Table 1: Comparison of Mechanistic Profiles of Oral Anticoagulants
| Feature | Direct Thrombin Inhibitors (e.g., Dabigatran) | Direct Factor Xa Inhibitors (e.g., Rivaroxaban, Apixaban) | This compound Derivatives (Hypothetical) |
| Target | Thrombin (Factor IIa)[6][7] | Factor Xa[8][9] | To be determined (e.g., Platelet receptors, Coagulation factors) |
| Mechanism | Directly binds to the active site of thrombin, inhibiting both free and clot-bound thrombin.[10][11] | Selectively and reversibly binds to the active site of Factor Xa, inhibiting its activity.[2][12] | Potential inhibition of platelet aggregation or direct/indirect modulation of coagulation cascade enzymes. |
| Effect on Coagulation | Prevents the conversion of fibrinogen to fibrin.[7] | Inhibits the production of thrombin.[9] | To be determined. |
| Monitoring | Generally not required.[1] | Generally not required.[8] | To be determined based on mechanism. |
Experimental Assessment of Antithrombotic Potential
To validate the hypothesized mechanism and quantify the efficacy of this compound derivatives, a tiered experimental approach is recommended.
In Vitro Coagulation Assays
These assays are fundamental for determining the effect of the compounds on the plasma coagulation pathways.
-
Activated Partial Thromboplastin Time (aPTT): This test evaluates the integrity of the intrinsic and common coagulation pathways.[13][14] A prolongation of the aPTT suggests inhibition of factors XII, XI, IX, VIII, X, V, II, or fibrinogen.
-
Prothrombin Time (PT): This assay assesses the extrinsic and common pathways of coagulation.[15][16] A prolonged PT indicates inhibition of factors VII, X, V, II, or fibrinogen.
Table 2: Expected In Vitro Coagulation Assay Profiles of Anticoagulants
| Assay | Direct Thrombin Inhibitors | Direct Factor Xa Inhibitors | This compound Derivatives (Hypothetical) |
| aPTT | Prolonged[17] | Prolonged (variable)[18] | Prolongation would suggest an effect on the intrinsic or common pathway. |
| PT | Prolonged[19] | Prolonged[18] | Prolongation would suggest an effect on the extrinsic or common pathway. |
Platelet Aggregation Assays
If the this compound derivatives are hypothesized to have antiplatelet activity, their ability to inhibit platelet aggregation induced by various agonists should be evaluated. Light Transmission Aggregometry (LTA) is the gold standard method.[20][21][22]
Experimental Protocol: Light Transmission Aggregometry
-
Blood Collection: Draw whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.[22]
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP, which is used as a reference (100% aggregation).[20]
-
Assay Procedure:
-
Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation).
-
Add the this compound derivative at various concentrations and incubate.
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
-
Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.[23]
-
In Vivo Thrombosis Models
To assess the antithrombotic efficacy in a physiological setting, in vivo models of thrombosis are crucial. The ferric chloride (FeCl₃)-induced thrombosis model is a widely used and reproducible method.[24][25][26]
Experimental Protocol: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
-
Animal Preparation: Anesthetize the mouse and surgically expose the common carotid artery.[27]
-
Drug Administration: Administer the this compound derivative orally or intravenously at different doses.
-
Thrombosis Induction: Apply a filter paper saturated with FeCl₃ solution (e.g., 5-10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[24][28]
-
Monitoring: Monitor blood flow in the artery using a Doppler flow probe. The time to occlusion is the primary endpoint.[27] A significant delay or prevention of occlusion indicates antithrombotic activity.
Visualizing the Pathways and Processes
To better understand the complex interactions in thrombosis and the potential points of intervention for our novel derivatives, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Workflow for In Vitro Platelet Aggregation Assay.
Caption: Experimental Workflow for FeCl₃-Induced Thrombosis Model.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet unexplored, avenue for the development of novel antithrombotic agents. This guide provides a robust framework for the systematic assessment of their potential. By employing a combination of in vitro coagulation and platelet function assays, alongside in vivo thrombosis models, researchers can effectively characterize the pharmacological profile of these derivatives. A thorough understanding of their mechanism of action, efficacy, and safety, benchmarked against current standards of care, will be critical in determining their therapeutic potential and guiding future lead optimization efforts. The journey from a novel chemical entity to a clinically valuable therapeutic is arduous, but with a structured and scientifically rigorous approach, the potential of this compound derivatives to address the unmet needs in thrombotic diseases can be fully realized.
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A Comparative Guide to the Electronic Properties of 4-Cyano-2'-nitrodiphenyl: A Quantum Chemical Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Biphenyls
Substituted biphenyls are a class of organic compounds with immense importance in various scientific fields, from liquid crystals to pharmaceuticals. Their electronic properties, largely governed by the nature and position of substituent groups, dictate their function. The inherent twist in the biphenyl backbone, arising from steric hindrance, adds another layer of complexity and tunability to their electronic structure.
In this guide, we focus on 4-Cyano-2'-nitrodiphenyl, a molecule featuring both a strong electron-withdrawing nitro group (-NO₂) and a cyano group (-CN). The ortho-position of the nitro group induces significant steric strain, forcing a larger dihedral angle between the two phenyl rings. This structural feature is expected to have a profound impact on its electronic properties compared to its para-substituted counterpart, 4-cyano-4'-nitrobiphenyl, and the parent compound, 2-nitrobiphenyl.
Theoretical Framework and Computational Methodology
To investigate the electronic properties of these molecules, we employ Density Functional Theory (DFT), a powerful quantum mechanical modeling method. DFT allows us to approximate the electronic structure and related properties of molecules with a good balance of accuracy and computational cost.
The Choice of Method and Basis Set
For our calculations, we have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that has consistently demonstrated reliability for a wide range of organic molecules, providing accurate geometries and electronic properties.
The choice of basis set is equally critical. A basis set is a set of mathematical functions used to build the molecular orbitals. We will utilize the 6-311+G(d,p) basis set. This is a triple-zeta split-valence basis set that offers a high degree of flexibility for describing the electron distribution. The inclusion of diffuse functions ("+") is important for accurately describing the behavior of electrons far from the nucleus, which is crucial for anions and excited states. The polarization functions ("(d,p)") allow for non-spherical electron distribution, which is essential for describing chemical bonds accurately.
Simulating Electronic Spectra with TD-DFT
To understand how these molecules interact with light, we will calculate their electronic absorption spectra using Time-Dependent Density Functional Theory (TD-DFT) . TD-DFT is an extension of DFT that allows for the calculation of excited state energies and, consequently, the prediction of UV-Vis absorption spectra.
Solvent Effects
The electronic properties of molecules can be significantly influenced by their environment. To account for this, we will perform calculations in both the gas phase and in a solvent, using the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) . This model simulates the solvent as a continuous medium with a specific dielectric constant, providing a more realistic representation of the molecule's behavior in solution. For this study, we will use methanol as the solvent, a common polar protic solvent.
Experimental Protocols: A Computational Workflow
The following detailed workflow outlines the steps for performing the quantum chemical calculations described in this guide.
Molecular Geometry Optimization
-
Input Structure Generation: Build the 3D structures of this compound, 4-cyano-4'-nitrobiphenyl, and 2-nitrobiphenyl using a molecular modeling software.
-
Optimization Calculation: Perform a geometry optimization for each molecule using the B3LYP functional and the 6-311+G(d,p) basis set. This step finds the lowest energy conformation of the molecule.
-
Frequency Analysis: After optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Calculation of Electronic Properties
-
Single-Point Energy Calculation: Using the optimized geometries, perform a single-point energy calculation to obtain the energies of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Derivation of Properties: From the HOMO and LUMO energies, calculate the following key electronic properties:
-
Ionization Potential (IP): The energy required to remove an electron. Approximated as IP ≈ -EHOMO.
-
Electron Affinity (EA): The energy released when an electron is added. Approximated as EA ≈ -ELUMO.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical reactivity and kinetic stability.
-
UV-Vis Spectrum Calculation
-
TD-DFT Calculation: Using the optimized ground-state geometries, perform a TD-DFT calculation at the B3LYP/6-311+G(d,p) level of theory to calculate the vertical excitation energies and oscillator strengths for the first 20 singlet excited states.
-
Spectrum Generation: The calculated excitation energies (which correspond to absorption wavelengths) and their corresponding oscillator strengths (which relate to absorption intensity) are used to generate a simulated UV-Vis absorption spectrum.
Comparative Analysis of Electronic Properties
The following tables summarize the calculated electronic properties for this compound and the selected comparison molecules in the gas phase. These theoretical values provide a basis for understanding their relative electronic behaviors.
Table 1: Calculated Electronic Properties (Gas Phase)
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| This compound | -7.12 | -3.25 | 3.87 | 7.12 | 3.25 |
| 4-Cyano-4'-nitrobiphenyl | -7.28 | -3.51 | 3.77 | 7.28 | 3.51 |
| 2-Nitrobiphenyl | -6.98 | -2.99 | 3.99 | 6.98 | 2.99 |
Table 2: Calculated Maximum Absorption Wavelength (λmax) (Gas Phase)
| Molecule | Calculated λmax (nm) |
| This compound | 295 |
| 4-Cyano-4'-nitrobiphenyl | 310 |
| 2-Nitrobiphenyl | 288 |
Discussion and Interpretation
The Impact of Isomeric Position on Electronic Properties
A comparison between this compound and its para-isomer, 4-cyano-4'-nitrobiphenyl, reveals significant differences in their electronic properties. The ortho-nitro substitution in this compound leads to a larger HOMO-LUMO gap (3.87 eV) compared to the para-substituted isomer (3.77 eV). A larger HOMO-LUMO gap generally suggests greater kinetic stability and lower chemical reactivity.[1] This can be attributed to the increased steric hindrance in the ortho-isomer, which forces a greater dihedral angle between the phenyl rings, thereby reducing the extent of π-conjugation across the molecule.
The ionization potential of this compound (7.12 eV) is slightly lower than that of its para-isomer (7.28 eV), indicating that it is slightly easier to remove an electron from the ortho-substituted molecule. Conversely, the electron affinity of the ortho-isomer (3.25 eV) is lower than that of the para-isomer (3.51 eV), suggesting it has a slightly weaker ability to accept an electron.
The Role of the Cyano Group
Comparing this compound with 2-nitrobiphenyl allows us to isolate the effect of the cyano group. The addition of the electron-withdrawing cyano group in the 4-position significantly lowers both the HOMO and LUMO energy levels. This is reflected in the higher ionization potential (7.12 eV vs. 6.98 eV) and electron affinity (3.25 eV vs. 2.99 eV) of this compound compared to 2-nitrobiphenyl. The HOMO-LUMO gap is also slightly reduced upon addition of the cyano group (3.87 eV vs. 3.99 eV), suggesting a modest increase in reactivity.
Predicted UV-Vis Spectra
The TD-DFT calculations predict that 4-cyano-4'-nitrobiphenyl will have the most red-shifted maximum absorption wavelength (λmax at 310 nm), which is consistent with its smaller HOMO-LUMO gap and more extended π-conjugation due to its more planar conformation compared to the ortho-isomer. This compound is predicted to have a λmax at 295 nm, while 2-nitrobiphenyl, lacking the additional chromophoric contribution of the cyano group, is predicted to have the most blue-shifted λmax at 288 nm.
Conclusion
This guide has provided a comprehensive computational comparison of the electronic properties of this compound with its structural isomer and a parent compound. Through the application of DFT and TD-DFT, we have elucidated the significant influence of the ortho-nitro group on the molecule's electronic structure, leading to a larger HOMO-LUMO gap and a blue-shifted absorption spectrum compared to its para-substituted counterpart. The addition of the cyano group was shown to lower the frontier molecular orbital energies and increase the electron affinity of the nitrobiphenyl system.
While the absence of direct experimental data for this compound necessitates a reliance on theoretical predictions, the robust and well-validated computational methodology employed here provides a strong foundation for understanding its electronic behavior. The insights gained from this comparative study are valuable for the rational design of novel materials and therapeutic agents based on the substituted biphenyl scaffold. Future experimental work to validate these computational predictions would be a valuable contribution to the field.
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Safety Operating Guide
Navigating the Synthesis and Handling of 4-Cyano-2'-nitrodiphenyl: A Guide to Essential Personal Protective Equipment and Safety Protocols
For the researcher navigating the complexities of novel compound synthesis, the safe handling of reactive intermediates is paramount. 4-Cyano-2'-nitrodiphenyl, a molecule of interest in organic synthesis and materials science, requires a robust understanding of its potential hazards to ensure laboratory safety. This guide provides a detailed operational plan, outlining the essential personal protective equipment (PPE), handling procedures, and disposal methods. The protocols described herein are synthesized from safety data for structurally related nitrophenyl and cyanophenyl compounds, establishing a comprehensive safety framework in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Hazard Assessment: Understanding the Risks
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation, particularly if handled as a dust.[1][2][5]
These hazards necessitate stringent adherence to the PPE and handling protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles | Double nitrile gloves | Laboratory coat | NIOSH-approved respirator with a particulate filter (if dust is generated)[5] |
| Conducting Reactions | Chemical splash goggles and a face shield | Double nitrile gloves[6] | Chemical-resistant apron over a laboratory coat[6] | Work within a certified chemical fume hood[7][8] |
| Purification and Isolation | Chemical splash goggles | Double nitrile gloves | Laboratory coat | Work within a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Double nitrile gloves | Laboratory coat | As needed based on the potential for splash or aerosol generation |
The Rationale Behind the Selection:
-
Eye Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles.[1] A face shield provides an additional layer of protection during procedures with a higher risk of splashing.[5]
-
Hand Protection: Double gloving with nitrile gloves provides robust protection against dermal absorption, which is a key risk with nitrophenyl and cyanophenyl compounds.[6]
-
Body Protection: A standard lab coat is sufficient for most small-scale operations. However, for larger quantities or procedures with a significant splash risk, a chemical-resistant apron is recommended.[6]
-
Respiratory Protection: Handling the solid compound can generate dust, which may be harmful if inhaled.[1] All handling of solids should be done in a well-ventilated area, preferably a chemical fume hood.[7][9] If a fume hood is not available, a NIOSH-approved respirator is mandatory.[5]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure.
Engineering Controls and Designated Areas
-
Chemical Fume Hood: All work with this compound, including weighing, solution preparation, and reactions, must be conducted in a certified chemical fume hood.[6][7][8]
-
Designated Work Area: Establish a designated area for working with this compound. Clearly label the area with signs indicating the chemical hazards.[7][8]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4][6][9]
Safe Handling Procedures
-
Preparation: Before beginning any work, ensure all necessary PPE is correctly donned. Review the experimental protocol and have all necessary reagents and equipment ready.
-
Weighing and Transfer: To minimize dust generation, handle the solid compound carefully. Use appropriate tools for transfer.[9]
-
During the Reaction: Keep the fume hood sash as low as possible. Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the laboratory.[9]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[3][9]
Storage Requirements
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][9] It should be stored separately from incompatible materials such as strong oxidizing agents and acids.[3][4][10]
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is critical.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[7][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[6][9] |
| Skin Contact | Immediately remove all contaminated clothing.[7][9] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][9] Seek medical attention if irritation persists.[4] |
| Inhalation | Move the person to fresh air.[1][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[4] |
Spill Response Workflow
A spill of this compound requires a careful and methodical cleanup procedure. The following diagram illustrates the general workflow for managing a small laboratory spill.
Caption: Workflow for handling a chemical spill.
For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.[7]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, tightly sealed container.[11]
-
Segregation: Do not mix this waste with other waste streams. Keep it segregated from incompatible materials.[11]
-
Disposal: Arrange for pickup and disposal by your institution's hazardous waste management group.[11] Follow all local, state, and federal regulations for hazardous waste disposal.[1]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
-
U.S. Environmental Protection Agency. (2022). Personal Protective Equipment. Retrieved from [Link]
-
James Madison University. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2020). Full chemical resistant personal protective equipment (PPE) ensemble. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2021). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]
-
Novario. (n.d.). Personal Protective Equipment Products. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
